N,N-Dimethylcyclopropanecarboxamide
Description
Properties
IUPAC Name |
N,N-dimethylcyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7(2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQLGAFYVKJEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170226 | |
| Record name | N,N-Dimethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-23-0 | |
| Record name | N,N-Dimethylcyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylcyclopropanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of N,N-Dimethylcyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of N,N-Dimethylcyclopropanecarboxamide, including its chemical and physical characteristics. Due to the limited publicly available data on its specific biological activities, this document also presents general information on related compounds, a plausible experimental protocol for its synthesis, and a proposed analytical methodology for its characterization.
Core Chemical and Physical Properties
This compound is a stable, colorless to off-white liquid.[1] Its core structure consists of a cyclopropane ring attached to a carboxamide group, which is further substituted with two methyl groups on the nitrogen atom.
Table 1: Basic Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | Cyclopropanecarboxylic acid dimethylamide, Dimethyl cyclopropane carboxamide, Cyclopropyl-N,N-dimethylcarboxamide | |
| CAS Number | 17696-23-0 | [1][2] |
| Molecular Formula | C₆H₁₁NO | [1][2] |
| Molecular Weight | 113.16 g/mol | [1][2] |
| Appearance | Colorless to off-white Liquid | [1] |
| Boiling Point | 86-92 °C (at 15 Torr) | [1] |
| Density | 1.045 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.47 ± 0.20 (Predicted) | [1] |
| Storage Temperature | Room temperature | [1] |
Biological Activity and Context
As of the latest literature review, there is a notable absence of specific studies detailing the biological activities or signaling pathways associated with this compound. However, the broader class of cyclopropanecarboxamide derivatives has garnered interest in medicinal chemistry and agrochemical research.[3]
Derivatives of 1-phenylcyclopropane carboxamide have been investigated for a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[3] For instance, certain novel 1-phenylcyclopropane carboxamide derivatives have shown effective inhibition of the proliferation of the U937 pro-monocytic human myeloid leukemia cell line.[3] Furthermore, other related structures, such as (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), have been identified as potent NMDA receptor antagonists.[1]
Given this context, this compound could serve as a valuable scaffold or starting material for the synthesis of more complex molecules with potential therapeutic applications. Further screening and in vitro studies are necessary to elucidate its specific biological functions.
Due to the lack of defined biological signaling pathways for this compound, a diagram illustrating a potential experimental workflow for its synthesis and analysis is provided below.
Caption: Proposed workflow for the synthesis and analysis of this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis and analysis of this compound based on general and established chemical methodologies.
3.1. Synthesis of this compound
This protocol describes a two-step, one-pot synthesis from cyclopropanecarboxylic acid via its acid chloride.
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylamine solution (e.g., 2M in THF or as a gas)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve cyclopropanecarboxylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).
-
-
Amidation:
-
Cool the reaction mixture containing the in-situ generated cyclopropanecarbonyl chloride back to 0 °C.
-
In a separate flask, prepare a solution of dimethylamine (2.5 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the dimethylamine solution dropwise to the cooled acid chloride solution. An exothermic reaction is expected. Maintain the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acid and HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
3.2. Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of the synthesized this compound to determine its purity and confirm its identity.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column like a DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium (carrier gas)
-
Sample of this compound dissolved in a volatile organic solvent (e.g., DCM or Ethyl Acetate) at a concentration of approximately 10 µg/mL.[4]
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent.
-
Injection: Inject the sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.
-
Data Analysis:
-
Determine the retention time of the compound.
-
Analyze the mass spectrum. The molecular ion peak ([M]⁺) should be observed at m/z = 113.
-
Characteristic fragment ions should be identified to confirm the structure. Expected fragments would arise from the loss of a methyl group, the dimethylamino group, or cleavage of the cyclopropane ring.
-
This technical guide provides a foundational understanding of this compound based on currently available data. Further experimental investigation is required to fully characterize its biological profile and potential applications.
References
- 1. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) derivatives modified at the carbamoyl moiety as a new class of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H11NO | CID 140273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uoguelph.ca [uoguelph.ca]
In-Depth Technical Guide to N,N-Dimethylcyclopropanecarboxamide
CAS Number: 17696-23-0
This technical guide provides a comprehensive overview of N,N-Dimethylcyclopropanecarboxamide, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and summarizes available data in a structured format.
Chemical and Physical Properties
This compound is a tertiary amide characterized by a cyclopropyl group attached to the carbonyl carbon. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 17696-23-0 | [1] |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Appearance | Colorless to off-white liquid | |
| Boiling Point | 86-92 °C at 15 Torr | |
| Density | 1.045 ± 0.06 g/cm³ (Predicted) | |
| pKa | -0.47 ± 0.20 (Predicted) | |
| InChI | InChI=1S/C6H11NO/c1-7(2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 | [1] |
| InChIKey | DVQLGAFYVKJEDE-UHFFFAOYSA-N | [1] |
| SMILES | CN(C)C(=O)C1CC1 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of cyclopropanecarbonyl chloride with dimethylamine. This is a standard nucleophilic acyl substitution reaction.
Experimental Protocol: Synthesis via Acyl Chloride
Materials:
-
Cyclopropanecarbonyl chloride
-
Dimethylamine (e.g., 2M solution in THF or as a gas)
-
Anhydrous diethyl ether or dichloromethane (as solvent)
-
Triethylamine or pyridine (as a base to neutralize HCl byproduct)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarbonyl chloride (1 equivalent) in anhydrous diethyl ether.
-
Addition of Amine: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of dimethylamine (1.1 equivalents) in the same solvent dropwise via the dropping funnel. If using dimethylamine gas, it can be bubbled through the solution. Concurrently, add triethylamine (1.1 equivalents) to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, a white precipitate of triethylamine hydrochloride will be formed. Filter the reaction mixture to remove the precipitate.
-
Extraction: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Logical Workflow for Synthesis
Spectral Data
The identity and purity of this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹³C NMR | Spectral data is available and can be accessed through chemical databases.[1] |
| Mass Spectrometry (GC-MS) | The NIST number for the mass spectrum is 135224.[1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for this compound.[1] |
Biological Activity and Applications
While the broader class of cyclopropane-containing compounds has shown significant potential in drug discovery, specific biological activity data for this compound is not extensively documented in publicly available literature.[3][4][5] Cyclopropane derivatives are valued in medicinal chemistry for their ability to introduce conformational rigidity and improve metabolic stability in drug candidates.[3]
The introduction of a cyclopropane ring can lock a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[3] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, which can lead to an extended in vivo half-life for a drug.[3]
Derivatives of cyclopropanecarboxamide have been investigated for a range of pharmacological activities, including:
It is plausible that this compound could serve as a scaffold or intermediate in the synthesis of more complex molecules with therapeutic potential. Further research is required to elucidate any intrinsic biological activity of this specific compound.
Safety and Handling
Detailed safety information, including hazard statements and precautionary measures, should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general laboratory chemical, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound, with the CAS number 17696-23-0, is a readily synthesizable tertiary amide. While specific data on its biological activity is limited, the broader class of cyclopropanecarboxamides demonstrates significant potential in drug development. This guide provides foundational technical information to support further research and application development for this compound. The provided synthesis protocol and workflow diagram offer a clear path for its preparation in a laboratory setting. Researchers are encouraged to consult the referenced literature for more detailed information.
References
- 1. This compound | C6H11NO | CID 140273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Molecular Weight of N,N-Dimethylcyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular weight of N,N-Dimethylcyclopropanecarboxamide, a compound of interest in various research and development domains.
Molecular Identity and Formula
This compound is a substituted amide derivative of cyclopropane. Its chemical structure consists of a cyclopropane ring attached to a carbonyl group, which is further bonded to a dimethylamino group. The molecular formula for this compound has been established as C₆H₁₁NO.[1][2]
Molecular Weight
The molecular weight of this compound is a fundamental physical constant, crucial for quantitative analysis, reaction stoichiometry, and formulation development. Based on its molecular formula, the calculated molecular weight is approximately 113.16 g/mol .[1][3][4] More precise measurements indicate a molecular weight of 113.1576.
Elemental Composition
The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below outlines the elemental composition and their contribution to the overall molecular weight.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 113.160 |
Structural Representation and Molecular Weight Calculation
The structural arrangement of atoms within this compound is visualized below. This diagram illustrates the connectivity of the atoms and provides a basis for understanding its chemical properties.
Experimental Protocols
The determination of the molecular weight of this compound is typically achieved through mass spectrometry.
Mass Spectrometry Protocol
Objective: To determine the accurate mass of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is employed.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For this compound, ESI in positive ion mode is typically effective, leading to the formation of the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion. The accurate mass is determined from this peak, and the molecular formula can be confirmed by comparing the measured mass with the theoretical mass.
The experimental workflow for this process is outlined in the following diagram.
References
An In-depth Technical Guide to the Synthesis of N,N-Dimethylcyclopropanecarboxamide
This technical guide provides a detailed overview of the primary synthetic pathways for N,N-Dimethylcyclopropanecarboxamide, a valuable building block in pharmaceutical and agrochemical research. The content is tailored for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data, and visual process diagrams.
Introduction to Synthetic Pathways
This compound can be synthesized through several routes, primarily originating from cyclopropanecarboxylic acid or its ester derivatives. The two core pathways detailed in this guide are:
-
Two-Step Synthesis from Cyclopropanecarboxylic Acid: This is the most common and robust method. It involves the initial activation of the carboxylic acid to its corresponding acid chloride, followed by amidation with dimethylamine.
-
Direct Amidation of a Cyclopropanecarboxylic Ester: This pathway involves the direct reaction of an ester, such as methyl cyclopropanecarboxylate, with dimethylamine, typically catalyzed by a strong base.
This guide will now delve into the specific experimental details for each of these pathways.
Pathway 1: Synthesis from Cyclopropanecarboxylic Acid
This pathway is a reliable two-step process that generally provides high yields and purity.
Step 1: Synthesis of Cyclopropanecarbonyl Chloride
The first step involves the conversion of cyclopropanecarboxylic acid to the more reactive cyclopropanecarbonyl chloride using a chlorinating agent like thionyl chloride.
Experimental Protocol:
-
A reaction vessel is charged with cyclopropanecarboxylic acid.
-
Thionyl chloride (approximately 1.1 to 1.2 molar equivalents) is added dropwise to the stirred carboxylic acid. The reaction is typically performed without a solvent.
-
The reaction mixture is heated to a temperature between 50°C and 100°C, with 80°C being a common setpoint.
-
The reaction is monitored for the cessation of gas evolution (HCl and SO₂), which typically takes about 30 minutes.
-
Upon completion, the crude cyclopropanecarbonyl chloride is purified by distillation under reduced pressure to yield a colorless oil.
Step 2: Synthesis of this compound
The synthesized cyclopropanecarbonyl chloride is then reacted with dimethylamine to form the final amide product.
Experimental Protocol:
-
A solution of dimethylamine (approximately 2.0-2.2 molar equivalents, often as a solution in THF or as a gas) and a non-nucleophilic base such as triethylamine (approximately 1.1-1.5 molar equivalents) is prepared in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a reaction vessel.
-
The vessel is cooled in an ice bath to 0°C.
-
Cyclopropanecarbonyl chloride (1.0 molar equivalent), dissolved in the same solvent, is added dropwise to the cooled dimethylamine solution.
-
The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature, with the total reaction time typically ranging from 1 to 16 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by distillation or column chromatography.
Quantitative Data for Pathway 1
| Step | Reactants | Key Conditions | Purity | Yield |
| 1. Acid Chloride Formation | Cyclopropanecarboxylic Acid, Thionyl Chloride | 80°C, 30 min, neat | >98%[1] | 90-96%[1] |
| 2. Amidation | Cyclopropanecarbonyl Chloride, Dimethylamine, Triethylamine | 0°C to RT, 1-16 h, in DCM | >95% | High |
Note: The yield for the amidation step is generally high but can vary based on specific conditions and purification methods.
Workflow Diagram for Pathway 1
Pathway 2: Synthesis from Methyl Cyclopropanecarboxylate
This pathway offers a more direct route by avoiding the isolation of the acid chloride intermediate. The following protocol is based on the amidation of methyl cyclopropanecarboxylate with ammonia and would require adaptation for use with dimethylamine.
Experimental Protocol:
-
A pressure-rated reaction vessel is charged with methyl cyclopropanecarboxylate and a catalytic amount of a strong base, such as a 30% solution of sodium methoxide in methanol (e.g., 20 mol%).[2]
-
The vessel is sealed and charged with dimethylamine (either as a gas to a specific pressure or as a solution).
-
The mixture is heated to a temperature ranging from 60°C to 200°C. For the analogous reaction with ammonia, 60°C is used.[2]
-
The reaction is stirred for an extended period (e.g., 14 hours or until GC analysis shows sufficient conversion of the starting ester).[2]
-
After cooling the reaction mixture to room temperature, the product may crystallize or would be isolated by distillation to remove methanol and the unreacted starting materials.
-
Further purification could involve recrystallization or distillation.
Quantitative Data for Analogous Amidation (Pathway 2)
This data is for the reaction of methyl cyclopropanecarboxylate with ammonia to form the unsubstituted cyclopropanecarboxamide and serves as a reference.
| Step | Reactants | Key Conditions | Ester Conversion | Yield (based on conversion) |
| Direct Amidation | Methyl Cyclopropanecarboxylate, Ammonia, Sodium Methoxide | 60°C, 14 h, in Methanol | ~70%[2] | 60-90%[2] |
Workflow Diagram for Pathway 2
References
Spectroscopic Profile of N,N-Dimethylcyclopropanecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylcyclopropanecarboxamide (C₆H₁₁NO), a valuable building block in organic synthesis and drug discovery. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its unique structural features. The information is presented to assist in the identification, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Data is compiled from publicly available spectral databases and predictive models based on the compound's structure.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.90 | Singlet | 6H | N-CH₃ |
| ~1.50 | Multiplet | 1H | CH (cyclopropyl) |
| ~0.85 | Multiplet | 2H | CH₂ (cyclopropyl) |
| ~0.70 | Multiplet | 2H | CH₂ (cyclopropyl) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (amide) |
| ~37 | N-CH₃ |
| ~15 | CH (cyclopropyl) |
| ~8 | CH₂ (cyclopropyl) |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretch (alkyl) |
| ~1645 | Strong | C=O stretch (amide) |
| ~1410 | Medium | CH₂ scissoring (cyclopropyl) |
| ~1260 | Medium | C-N stretch |
MS (Mass Spectrometry) Data[1]
-
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 113 | Moderate | [M]⁺ (Molecular Ion) |
| 85 | Moderate | [M - CO]⁺ |
| 72 | Strong | [M - C₃H₅]⁺ or [C₄H₈NO]⁺ |
| 69 | High | [C₄H₅O]⁺ |
| 58 | High | [C₃H₈N]⁺ |
| 41 | High | [C₃H₅]⁺ (Cyclopropyl or Allyl Cation) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a typical laboratory setting and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.[1][2][3]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1][3][4]
-
Gently swirl the vial to ensure the sample is completely dissolved. If necessary, the sample can be briefly sonicated.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5]
-
Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Introduce the sample into the NMR magnet.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6][7]
-
Transfer the solution to a 2 mL autosampler vial and cap it.
Data Acquisition:
-
Set up the Gas Chromatograph (GC) with an appropriate capillary column (e.g., a nonpolar DB-5ms or a similar phase).
-
Establish the GC method parameters, including injector temperature (e.g., 250 °C), oven temperature program (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min), and carrier gas flow rate (e.g., helium at 1 mL/min).
-
Set the Mass Spectrometer (MS) parameters, including ionization mode (Electron Ionization at 70 eV), mass range (e.g., m/z 35-300), and scan speed.
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and mass analysis.
-
The data system will record the mass spectrum of the compound as it elutes from the GC column.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships of the signals.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of spectroscopic signals to the molecular structure.
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
An In-depth Technical Guide to the Discovery and History of Cyclopropanecarboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of cyclopropanecarboxamides. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique chemical properties and therapeutic potential of this important structural motif.
Introduction
The cyclopropanecarboxamide moiety, characterized by a three-membered carbon ring attached to a carboxamide group, is a key structural feature in a wide array of biologically active compounds. The inherent ring strain of the cyclopropane ring imparts unique conformational rigidity and electronic properties, making it a valuable functional group in medicinal chemistry. Its incorporation into molecules can significantly influence their binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles. This guide will delve into the historical context of cyclopropane chemistry, the evolution of synthetic methods for cyclopropanecarboxamides, and their diverse applications in medicine and agriculture.
History and Discovery
The journey of cyclopropanecarboxamides begins with the discovery of the parent cyclopropane ring. In 1881, August Freund reported the first synthesis of cyclopropane by treating 1,3-dibromopropane with sodium, which induced an intramolecular Wurtz reaction.[1] This discovery of a stable three-membered carbocycle challenged the existing theories of chemical bonding and opened up a new field of study in organic chemistry. A few years later, in 1887, Gustavson improved this method by using zinc instead of sodium, which resulted in a better yield of cyclopropane.[1]
While the precise first synthesis of a simple, unsubstituted cyclopropanecarboxamide is not prominently documented in easily accessible historical records, its preparation is a logical extension of the synthesis of cyclopropanecarboxylic acid. The first synthesis of cyclopropanecarboxylic acid is described in Organic Syntheses, with the earliest preparations involving the hydrolysis of cyclopropyl cyanide. The subsequent conversion of the carboxylic acid or its derivatives (like the acid chloride or esters) to the corresponding amide is a standard and well-established chemical transformation. Industrial processes for the large-scale production of cyclopropanecarboxamide, often as a precursor to cyclopropylamine, were patented in the latter half of the 20th century. These processes typically involve the amidation of cyclopropanecarboxylic esters with ammonia.[2]
The significance of the cyclopropane ring in medicinal chemistry grew substantially throughout the 20th century, with the realization that its unique stereoelectronic properties could be exploited to enhance the potency and selectivity of drug candidates.[3] This has led to the inclusion of the cyclopropanecarboxamide scaffold in a number of successful drugs.
Synthetic Methodologies
A variety of synthetic methods have been developed for the preparation of cyclopropanecarboxamides, ranging from classical approaches to modern stereoselective techniques.
Experimental Protocols
Protocol 1: Synthesis of Cyclopropanecarboxamide from Cyclopropanecarbonyl Chloride
This method involves the reaction of commercially available or readily prepared cyclopropanecarbonyl chloride with ammonia.
-
Reaction:
-
Procedure:
-
Dissolve cyclopropanecarbonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath (0 °C).
-
Bubble anhydrous ammonia gas through the solution for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Alternatively, add a solution of aqueous ammonia dropwise to the cooled solution of the acid chloride.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford cyclopropanecarboxamide as a white solid.
-
Protocol 2: Amidation of a Cyclopropanecarboxylic Ester
This industrial-scale method involves the reaction of a cyclopropanecarboxylic ester with ammonia, often catalyzed by a base.[2]
-
Reaction:
-
Procedure:
-
Charge a high-pressure reactor with a cyclopropanecarboxylic ester (e.g., methyl or ethyl cyclopropanecarboxylate) and a catalytic amount of a strong base (e.g., sodium methoxide).
-
Seal the reactor and introduce ammonia gas to the desired pressure.
-
Heat the reaction mixture to 80-120 °C for several hours.
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reactor and vent the excess ammonia.
-
The product can be isolated by crystallization and filtration.
-
Protocol 3: Asymmetric Synthesis of Chiral Cyclopropyl Carboxamides
This method utilizes a chiral catalyst to achieve enantioselective cyclopropanation of an olefin with a diazo compound, followed by amidation.[4]
-
Reaction Scheme:
-
Olefin + N2CHCOOR' --(Chiral Catalyst)--> Chiral Cyclopropyl Ester
-
Chiral Cyclopropyl Ester + Amine -> Chiral Cyclopropyl Carboxamide
-
-
Procedure (General):
-
To a solution of the olefin in a suitable solvent, add the chiral catalyst (e.g., a cobalt(II)-porphyrin complex).
-
Slowly add a solution of the diazoacetate (e.g., succinimidyl diazoacetate) over several hours at a controlled temperature.
-
Monitor the reaction for the formation of the chiral cyclopropyl succinimidyl ester.
-
After completion, the crude ester can be directly reacted with a primary or secondary amine to yield the desired chiral cyclopropanecarboxamide.
-
Purification is typically performed by column chromatography.
-
Biological Activities and Therapeutic Applications
Cyclopropanecarboxamides exhibit a broad spectrum of biological activities, which has led to their development as therapeutic agents and agrochemicals.
-
Antidiabetic Agents: A prominent example is Saxagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The cyclopropane moiety plays a crucial role in its binding to the active site of the enzyme.
-
Antiviral Agents: Cyclopropane-containing compounds have been investigated as inhibitors of viral proteases, such as the 3C-like protease of coronaviruses.[5] The rigid cyclopropane scaffold can orient functional groups for optimal interaction with the enzyme's active site.
-
Anticancer Agents: Certain cyclopropanecarboxamide derivatives have shown potent antiproliferative activity by targeting microtubule dynamics. They can act as either microtubule-stabilizing or -destabilizing agents, leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibitors: Beyond DPP-4 and proteases, cyclopropanecarboxamides have been designed to inhibit a range of other enzymes, including kinases and dehydrogenases.[6][7]
-
Agrochemicals: The cyclopropane ring is a key component of pyrethroid insecticides. While typically present as esters, related carboxamide derivatives have also been explored for their insecticidal and antifungal properties.[8]
Quantitative Biological Data
The following tables summarize quantitative data for the biological activity of various cyclopropanecarboxamide derivatives.
Table 1: Cyclopropanecarboxamide Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Peptidyl Cyclopropane Derivatives | SARS-CoV-2 3CL Protease | 0.14 - 0.46 | [5] |
| Peptidyl Cyclopropane Derivatives | MERS-CoV 3CL Protease | 0.05 - 0.41 | [5] |
| Imidazo[1,2-a]quinoxalin-4-amine Derivatives | JNK1 Kinase | 0.16 | [7] |
| Aryl Carboxamide Derivatives | DAPK1 Kinase | 1.09 - 7.26 | [9] |
Table 2: Antifungal and Insecticidal Activity of Cyclopropanecarboxamide Derivatives
| Compound Class | Organism | Activity | Value | Reference |
| N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides | Various Fungi | Antifungal Activity | Good activity (79.38% inhibition) | [8] |
| N-p-coumaroyl tyramine | Spodoptera frugiperda | Contact Toxicity (LC₅₀) | >100 µg/mL | [10] |
| N-trans-feruloyl tyramine | Spodoptera frugiperda | Contact Toxicity (LC₅₀) | 47.97 µg/mL | [10] |
| N-trans-feruloyl tyramine | Spodoptera frugiperda | AChE Inhibition (IC₅₀) | 19.71 µg/mL | [10] |
Signaling Pathways
The therapeutic effects of cyclopropanecarboxamide-containing drugs are mediated through their interaction with specific signaling pathways.
DPP-4 Inhibition by Saxagliptin
Saxagliptin exerts its antidiabetic effect by inhibiting the DPP-4 enzyme. This leads to an increase in the levels of incretin hormones, such as GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
Modulation of Microtubule Dynamics
Certain cyclopropanecarboxamides function as anticancer agents by interfering with the dynamic instability of microtubules. Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. These agents can either stabilize or destabilize the microtubule polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Co(II)-catalyzed cyclopropanation with succinimidyl diazoacetate: general synthesis of chiral cyclopropyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biosynthesis of cyclopropane in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopropane Moiety: A Versatile Tool in Modulating Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged structural motif in medicinal chemistry. Its unique stereoelectronic properties, including high ring strain and significant s-character of its carbon-carbon bonds, confer profound effects on the physicochemical and pharmacological properties of drug molecules.[1][2] The incorporation of a cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, increase potency, and provide novel intellectual property.[1][2] This technical guide provides a comprehensive overview of the biological activities of cyclopropane-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Physicochemical and Pharmacological Advantages of the Cyclopropane Ring
The strategic introduction of a cyclopropane ring into a molecule can lead to significant improvements in its drug-like properties:
-
Metabolic Stability: The robust carbon-carbon bonds of the cyclopropane ring are less susceptible to metabolic degradation by cytochrome P450 enzymes, often leading to a longer in vivo half-life.[1][2]
-
Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1][2]
-
Modulation of Physicochemical Properties: Cyclopropane introduction can influence a molecule's lipophilicity and aqueous solubility, thereby improving its pharmacokinetic profile.[2]
-
Novelty: Incorporating a cyclopropane ring can generate novel chemical entities with unique pharmacological profiles, offering opportunities for new intellectual property.[2]
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of various cyclopropane-containing compounds across different therapeutic areas.
Table 1: Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Specific Compound(s) | IC50 | Reference(s) |
| Phenyl-cyclopropane Derivatives | Anaplastic Lymphoma Kinase (ALK) | Compound 9 | 0.029 µM | [3] |
| 3-cyano-phenyl fragment F-7 | 51 µM | [3] | ||
| Dipeptidyl Cyclopropane Derivatives | MERS-CoV 3CLpro | Aldehyde 5c | 80 nM | [4] |
| Aldehyde 11c | 120 nM | [4] | ||
| Bisulfite adduct 5d | 70 nM | [4] | ||
| Bisulfite adduct 11d | 70 nM | [4] | ||
| SARS-CoV-1 3CLpro | Aldehyde 5c | 960 nM | [4] | |
| Aldehyde 11c | 350 nM | [4] | ||
| Bisulfite adduct 5d | 790 nM | [4] | ||
| Bisulfite adduct 11d | 240 nM | [4] |
Table 2: Antiviral Activity
| Compound Class | Virus | Cell Line | EC50 | Reference(s) |
| Dipeptidyl Cyclopropane Derivatives | SARS-CoV-2 | (Not specified) | Aldehyde 5c: 12 nM | [4] |
| Aldehyde 11c: 11 nM | [4] | |||
| Bisulfite adduct 5d: 13 nM | [4] | |||
| Bisulfite adduct 11d: 12 nM | [4] | |||
| Methylenecyclopropane Analogs | Human Cytomegalovirus (HCMV) | (Not specified) | 0.5 to 44 µM | [5] |
| Murine Cytomegalovirus (MCMV) | (Not specified) | 0.3 to 54 µM | [5] | |
| Epstein-Barr Virus (EBV) | (Not specified) | <0.3 to 4.4 µM | [5] | |
| Human Herpesvirus 6A (HHV-6A) | (Not specified) | 0.7 to 28 µM | [5] | |
| Human Herpesvirus 6B (HHV-6B) | (Not specified) | 0.7 to 28 µM | [5] | |
| Human Herpesvirus 8 (HHV-8) | (Not specified) | 5.5 to 16 µM | [5] |
Table 3: Antimicrobial Activity
| Compound Class | Microorganism | Activity (MIC80) | Reference(s) |
| Cyclopropane Amide Derivatives | Staphylococcus aureus | F5, F9, F29, F53: 32-64 µg/mL | [6][7] |
| Escherichia coli | F9, F31, F45: 32-64 µg/mL | [6][7] | |
| Candida albicans | F8, F24, F42: 16 µg/mL | [1][6][7] | |
| F5, F7, F9, F22, F23, F32, F49, F50, F51: 32-64 µg/mL | [6][7] |
Table 4: Cytotoxic Activity
| Compound Class | Cell Line | Activity (CC50/IC50) | Reference(s) |
| Not Specified | A549 (Lung Carcinoma) | Not specified | [5][8][9][10] |
| Not Specified | HeLa (Cervical Carcinoma) | Not specified | [11][12][13][14][15] |
| Not Specified | MCF-7 (Breast Adenocarcinoma) | Not specified | [16][17][18][19][20] |
Key Signaling Pathways Modulated by Cyclopropane-Containing Compounds
Cyclopropane-containing compounds have been shown to modulate several critical signaling pathways implicated in various diseases.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[17] Dysregulation of this pathway is a hallmark of many cancers. Several cyclopropane-containing compounds have been developed as EGFR inhibitors.[21]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[22][23] Cyclopropane-containing compounds have been investigated as inhibitors of VEGFR-2 signaling.
N-methyl-D-aspartate (NMDA) Receptor Signaling
The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[16][24] Overactivation of NMDA receptors is implicated in neurodegenerative diseases.[24] Certain cyclopropane derivatives act as NMDA receptor antagonists.[23][25]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a cyclopropane-containing compound against a target enzyme.
Workflow:
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer (optimized for pH and ionic strength)
-
Cyclopropane-containing test compound
-
Solvent for test compound (e.g., DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of the cyclopropane-containing test compound in a suitable solvent. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, substrate, and enzyme to each well. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Inhibition: Add the serially diluted test compound to the appropriate wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.
-
Measurement: Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, determined by fitting the data to a suitable dose-response curve.[14][26]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][27][28][29][30]
Workflow:
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Cyclopropane-containing test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclopropane-containing compound. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9][29][30]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a cyclopropane-containing compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][18][31][32]
Workflow:
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Cyclopropane-containing test compound
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the cyclopropane compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1][18][32]
Conclusion
The incorporation of cyclopropane rings into small molecules is a powerful strategy in modern drug discovery.[1] By conferring enhanced metabolic stability, improved target interaction, and novel biological activities, these compounds are paving the way for more effective and safer pharmaceuticals. This guide has provided a comprehensive overview of the diverse biological activities of cyclopropane-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. As research in this area continues to expand, we can anticipate the development of even more groundbreaking therapeutics based on this versatile chemical scaffold.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 10. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic effects of 27 anticancer drugs in HeLa and MDR1-overexpressing derivative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emerginginvestigators.org [emerginginvestigators.org]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 22. Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Handling of N,N-Dimethylcyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is based on publicly available data. N,N-Dimethylcyclopropanecarboxamide is a chemical for research and development purposes, and its toxicological properties have not been fully investigated. A comprehensive risk assessment should be conducted before use, and all handling should be performed by trained personnel in a controlled laboratory environment.
Introduction
This compound (CAS No. 17696-23-0) is a cyclopropylcarboxamide derivative. While specific applications in drug development are not extensively documented in public literature, its structural motif is of interest in medicinal chemistry. Given the potential for exposure in a research and development setting, a thorough understanding of its safety and handling is paramount. This guide synthesizes the available safety data, outlines standard procedures for its handling, and provides context for its potential hazards in the absence of complete toxicological data.
Physicochemical Properties
Understanding the physicochemical properties of a compound is the first step in a robust safety assessment. The known properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17696-23-0 | [1][2][3] |
| Molecular Formula | C₆H₁₁NO | [1][3] |
| Molecular Weight | 113.16 g/mol | [1][2] |
| Physical State | Liquid | |
| Appearance | Colorless to off-white | [4] |
| Boiling Point | 185.5 °C at 760 mmHg | [2] |
| 86-92 °C at 15 Torr | [4] | |
| Density | 1.045 g/cm³ (Predicted) | [2] |
| Flash Point | 74.4 °C | [2] |
| Solubility | No data available | |
| Vapor Pressure | No data available | |
| Melting Point | No data available |
Toxicological Information and Hazard Assessment
A significant data gap exists for the specific toxicology of this compound. Most safety data sheets explicitly state that the toxicological properties have not been fully investigated. The information available is qualitative and is summarized below. For a related compound, (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, GHS hazard classifications have been reported which suggest potential for harm if swallowed and irritation to skin, eyes, and the respiratory system.[5]
| Hazard Category | Description |
| Acute Toxicity | While no quantitative data (e.g., LD50) is available, some sources suggest it may be harmful if swallowed.[4][5] |
| Skin Corrosion/Irritation | May cause skin irritation.[4][5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[4][5] |
| Respiratory Sensitization | May cause respiratory irritation.[4][5] |
| Skin Sensitization | May cause an allergic skin reaction.[4] |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity | No data available. |
General Experimental Protocols for Hazard Assessment
For a chemical with limited toxicological data like this compound, a standard battery of tests would be required to fully characterize its hazard profile. The following are brief descriptions of the methodologies for key toxicological endpoints.
-
Acute Oral Toxicity (OECD 423): This study provides information on the health hazards likely to arise from a short-term oral exposure to a substance. A single dose of the substance is administered to a group of rodents (usually rats). The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 (the dose estimated to cause mortality in 50% of the test animals) is determined.
-
In Vitro Skin Irritation (OECD 439): This test uses reconstructed human epidermis (RhE) models. The test chemical is applied topically to the tissue surface. Cell viability is measured after a specified exposure and post-exposure incubation period. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.
-
In Vitro Eye Irritation (OECD 492): Similar to the skin irritation test, this method also uses a reconstructed human cornea-like epithelium (RhCE) model. The test chemical is applied to the surface of the corneal model, and cell viability is assessed. A decrease in viability below a defined level suggests the potential for eye irritation.
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations. The bacteria are exposed to the test chemical with and without a metabolic activation system (S9 mix). An increase in the number of revertant colonies compared to the control indicates mutagenic potential.
Safe Handling and Storage
Given the unknown toxicological profile, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Avoid Inhalation: Avoid breathing vapors or mists.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents.
Emergency and First-Aid Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
Spill and Waste Disposal
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to contain the spill.
-
Collect: Collect the absorbed material into a suitable container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
Waste Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
While this compound is a compound of interest in chemical synthesis, the lack of comprehensive toxicological data necessitates a cautious approach to its handling. All operations should be conducted under the assumption that the compound is hazardous. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment, is essential to ensure the safety of laboratory personnel. As more data becomes available, this safety profile should be updated to reflect a more complete understanding of the compound's potential hazards.
References
An In-depth Technical Guide to the Mechanism of Action of N,N-Dimethylcyclopropanecarboxamide in Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylcyclopropanecarboxamide is a versatile molecule in organic synthesis, primarily recognized for its role as a powerful directing group in ortho-metalation reactions. The inherent strain of the cyclopropane ring also imparts unique reactivity, making it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in chemical reactions, supported by experimental data and protocols. Its applications in medicinal chemistry are also explored, highlighting the significance of the cyclopropane motif in drug design.
Core Mechanism of Action: Directed Ortho-Metalation (DoM)
The primary mechanism through which this compound influences reactions is Directed Ortho-Metalation (DoM). The N,N-dimethylamide group serves as a potent Directed Metalation Group (DMG), facilitating the regioselective deprotonation of a carbon atom positioned ortho to it on an aromatic ring. This process, also known as ortho-lithiation, is a powerful tool for the synthesis of polysubstituted aromatic compounds, which are key intermediates in the production of pharmaceuticals and other fine chemicals.[1]
The N,N-dimethylamide is a particularly effective DMG due to its strong ability to coordinate with organolithium reagents, the most commonly used bases in these reactions. This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction. This phenomenon is known as a Complex-Induced Proximity Effect (CIPE).[2]
The general mechanism for the Directed Ortho-Metalation of an aryl N,N-dimethylamide is depicted below:
Caption: General workflow for Directed Ortho-Metalation.
Experimental Protocol for Directed Ortho-Metalation of N,N-Dimethylbenzamide
Materials:
-
N,N-Dimethylbenzamide
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of N,N-dimethylbenzamide in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
TMEDA is added, followed by the dropwise addition of s-BuLi. The reaction mixture is stirred at -78 °C for a specified time to ensure complete lithiation.
-
The chosen electrophile is then added to the solution, and the reaction is allowed to proceed at low temperature before gradually warming to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or distillation.
Quantitative Data for Ortho-Functionalization of N,N-Dialkylbenzamides:
The following table summarizes representative yields for the ortho-functionalization of N,N-dialkylbenzamides with various electrophiles, demonstrating the efficiency of the amide as a directing group.
| Electrophile (E+) | Product | Yield (%) |
| D₂O | 2-Deutero-N,N-dialkylbenzamide | >95 |
| MeI | 2-Methyl-N,N-dialkylbenzamide | 80-95 |
| Me₃SiCl | 2-(Trimethylsilyl)-N,N-dialkylbenzamide | 90-98 |
| (CH₂)₂O (Ethylene oxide) | 2-(2-Hydroxyethyl)-N,N-dialkylbenzamide | 70-85 |
| PhCHO | 2-(Hydroxy(phenyl)methyl)-N,N-dialkylbenzamide | 85-95 |
| CO₂ | 2-Carboxy-N,N-dialkylbenzamide | 75-90 |
Note: Yields are generalized from various sources and may vary depending on the specific N,N-dialkylbenzamide and reaction conditions.
Reactivity of the Cyclopropane Ring
The three-membered cyclopropane ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. These reactions provide a synthetic route to various acyclic structures.
Mechanism of Ring-Opening Reactions
Ring-opening of donor-acceptor cyclopropanes, a class to which derivatives of this compound can belong, often proceeds through nucleophilic attack. The reaction can be catalyzed by Lewis or Brønsted acids, which activate the cyclopropane ring towards nucleophilic addition.
The general mechanism for the acid-catalyzed ring-opening of a donor-acceptor cyclopropane is illustrated below:
References
Methodological & Application
Synthesis of N,N-Dimethylcyclopropanecarboxamide from cyclopropanecarboxylic acid
Application Notes: Synthesis of N,N-Dimethylcyclopropanecarboxamide
Introduction
This compound is a tertiary amide featuring a cyclopropane ring. The cyclopropane motif is a valuable structural element in medicinal chemistry and drug discovery. Its inherent ring strain and rigidity can impart favorable pharmacological properties to molecules, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved oral bioavailability.[1] Cyclopropane-containing compounds are key components in a variety of therapeutics. For example, the related compound S-(+)-2,2-dimethylcyclopropanecarboxamide serves as a crucial intermediate in the synthesis of Cilastatin, an inhibitor of the enzyme dehydropeptidase-I.[2][3] These applications underscore the importance of robust and well-defined synthetic routes to cyclopropane carboxamides for researchers in drug development.
This document provides detailed protocols for the synthesis of this compound from cyclopropanecarboxylic acid, targeting researchers, scientists, and professionals in drug development.
Data Presentation: Synthesis Parameters
The synthesis of this compound from cyclopropanecarboxylic acid is typically achieved through a two-step process involving the activation of the carboxylic acid followed by amidation. The most common activation method is the conversion of the carboxylic acid to its corresponding acid chloride.
| Parameter | Method A: Thionyl Chloride | Method B: Coupling Agent (EDC/HOBt) |
| Activation Reagent | Thionyl Chloride (SOCl₂) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole) |
| Amine Source | Dimethylamine (gas or solution) | Dimethylamine hydrochloride & Base (e.g., Triethylamine) |
| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) | Not applicable |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | Step 1: Reflux (e.g., 40°C)[2] Step 2: 0°C to Room Temp. | Room Temperature |
| Reaction Time | Step 1: ~5 hours[2] Step 2: ~2-4 hours | 12-24 hours |
| Workup | Aqueous wash, extraction | Aqueous wash, extraction |
| Overall Yield | Generally high (>80%) | Variable, often high (>75%) |
Reaction Pathway and Workflow Visualization
The synthesis generally follows a two-step pathway: activation of the carboxylic acid and subsequent nucleophilic acyl substitution by dimethylamine.
Caption: Overall synthetic scheme for this compound.
A detailed workflow for the common thionyl chloride method is outlined below, from starting materials to the purified product.
Caption: Experimental workflow for the thionyl chloride mediated synthesis.
Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Method A: Synthesis via Acyl Chloride Intermediate
This protocol is adapted from procedures involving the formation of an acyl chloride using thionyl chloride, followed by amidation.[2]
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Dimethylamine solution (e.g., 2M in THF or 40% in water) or dimethylamine gas
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
Step 1: Formation of Cyclopropanecarbonyl Chloride
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM), using approximately 4-5 mL of solvent per gram of acid.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40°C) for 5 hours.[2] The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude cyclopropanecarbonyl chloride is often used directly in the next step.
Step 2: Amidation
-
Dissolve the crude cyclopropanecarbonyl chloride from Step 1 in fresh anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 - 2.5 eq) to the stirred acid chloride solution. A white precipitate (dimethylammonium chloride) will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Method B: Synthesis using a Peptide Coupling Agent
This protocol uses a standard peptide coupling agent, which avoids the need for thionyl chloride. This method is often preferred for its milder conditions.
Materials:
-
Cyclopropanecarboxylic acid
-
Dimethylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or an equivalent coupling additive
-
A tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 eq), dimethylamine hydrochloride (1.1 eq), and HOBt (1.1 eq) in DCM or DMF.
-
Add triethylamine (TEA) or another suitable tertiary amine base (2.2 eq) to the mixture and stir for 10-15 minutes at room temperature. The base neutralizes the hydrochloride salt and the HOBt.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM (if DMF was used as the solvent).
-
Wash the organic solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation to obtain pure this compound.
References
Experimental protocol for N,N-Dimethylcyclopropanecarboxamide synthesis
Abstract
This application note details a robust and efficient two-step protocol for the synthesis of N,N-Dimethylcyclopropanecarboxamide, a valuable building block in medicinal chemistry and drug development. The methodology involves the initial conversion of cyclopropanecarboxylic acid to its corresponding acid chloride, followed by amidation with dimethylamine. This process provides a high yield and purity of the final product, suitable for further research and development applications. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound and its derivatives are of significant interest to the pharmaceutical and agrochemical industries. The cyclopropyl moiety is a key feature in numerous biologically active molecules, imparting unique conformational constraints and metabolic stability. A reliable and scalable synthesis of this compound is therefore of considerable importance. The described protocol offers a straightforward approach using commercially available starting materials.
Experimental Protocol
The synthesis is performed in two main stages: the formation of cyclopropanecarbonyl chloride and the subsequent amidation to yield this compound.
Step 1: Synthesis of Cyclopropanecarbonyl Chloride
-
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add cyclopropanecarboxylic acid.
-
Slowly add thionyl chloride to the flask at room temperature with stirring. A typical molar ratio of thionyl chloride to cyclopropanecarboxylic acid is at least 1.1:1.[1]
-
Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 1-2 hours, or until the evolution of gas (HCl and SO2) ceases.[1]
-
After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude cyclopropanecarbonyl chloride can be purified by fractional distillation to yield a colorless liquid.[1]
Step 2: Synthesis of this compound
-
In a separate flask, dissolve dimethylamine in a suitable anhydrous solvent such as dichloromethane or diethyl ether. The reaction should be cooled in an ice bath (0-5°C).
-
Slowly add the purified cyclopropanecarbonyl chloride dropwise to the stirred dimethylamine solution. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is quenched with water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with a dilute acid (e.g., 1M HCl) to remove excess dimethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound based on the described protocol.
| Parameter | Value |
| Step 1: Cyclopropanecarbonyl Chloride Synthesis | |
| Cyclopropanecarboxylic Acid (moles) | 1.0 |
| Thionyl Chloride (moles) | 1.2 |
| Reaction Temperature | 80°C |
| Reaction Time | 2 hours |
| Yield | 90-96%[1] |
| Purity (by GC) | >98%[1] |
| Step 2: this compound Synthesis | |
| Cyclopropanecarbonyl Chloride (moles) | 1.0 |
| Dimethylamine (moles) | 2.2 |
| Reaction Temperature | 0°C to Room Temp. |
| Reaction Time | 2 hours |
| Yield | >85% |
| Purity (by NMR) | >99% |
Experimental Workflow
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Thionyl chloride is corrosive and toxic; handle it in a well-ventilated fume hood.
-
The reaction of thionyl chloride with carboxylic acids produces HCl and SO2 gases, which are corrosive and toxic. Ensure proper scrubbing of the off-gases.
-
Dimethylamine is a flammable and corrosive gas/liquid. Handle with appropriate personal protective equipment.
-
The amidation reaction is exothermic; ensure slow addition and adequate cooling.
References
N,N-Dimethylcyclopropanecarboxamide as a Directing Group in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylcyclopropanecarboxamide belongs to the class of tertiary amides, which are highly effective directing groups in organic synthesis. These groups facilitate the functionalization of otherwise unreactive C-H bonds, primarily through a mechanism known as directed ortho-metalation (DoM). The strong coordinating ability of the amide oxygen with organolithium reagents brings the base into proximity of the ortho-protons on an attached aromatic ring, leading to regioselective deprotonation and subsequent functionalization. This methodology provides a powerful tool for the synthesis of highly substituted aromatic compounds, which are key structural motifs in many pharmaceuticals and functional materials.
The unique cyclopropyl moiety of this compound can offer distinct steric and electronic properties compared to simple alkyl or aryl amides, potentially influencing the efficiency and selectivity of the directed reactions. These application notes provide an overview of the expected reactivity and detailed protocols based on the well-established chemistry of related N,N-dialkylcarboxamides.
Principle of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a two-step process:
-
Deprotonation: An organolithium base, typically n-butyllithium or sec-butyllithium, complexes with the oxygen atom of the this compound directing group. This brings the base close to an ortho-proton on the aromatic ring, facilitating its abstraction and forming an aryllithium intermediate. The presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and accelerate the metalation.[1]
-
Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and reacts with a variety of electrophiles to introduce a new substituent at the ortho-position.[2][3]
Applications in Organic Synthesis
The use of this compound as a directing group is anticipated to enable the synthesis of a wide range of ortho-substituted aromatic compounds. Based on the known reactivity of similar N,N-dialkylcarboxamides, a diverse array of electrophiles can be employed to introduce various functionalities.
Expected Substrate Scope and Reaction Yields
The following table summarizes the expected outcomes for the directed ortho-metalation of an N-aryl-N,N-dimethylcyclopropanecarboxamide with various electrophiles, based on data from analogous N,N-dialkylbenzamides.
| Electrophile (E+) | Functional Group Introduced | Expected Product | Representative Yield Range (%) |
| D₂O | Deuterium | ortho-Deuterated arene | >95 |
| CH₃I | Methyl | ortho-Methylated arene | 70-90 |
| (CH₃)₂SO₄ | Methyl | ortho-Methylated arene | 75-95 |
| I₂ | Iodine | ortho-Iodinated arene | 60-85 |
| Cl₃CSCCl₃ | Chlorine | ortho-Chlorinated arene | 50-70 |
| Me₃SiCl | Trimethylsilyl | ortho-Silylated arene | 80-95 |
| DMF | Formyl (CHO) | ortho-Formylated arene | 60-80 |
| CO₂ | Carboxylic Acid | ortho-Carboxylated arene | 70-90 |
| RCHO | Hydroxyalkyl | ortho-Hydroxyalkylated arene | 65-85 |
| R₂CO | Hydroxy-dialkyl | ortho-Hydroxy-dialkylated arene | 70-90 |
Note: Yields are estimates based on published data for similar N,N-dialkylbenzamide directing groups and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for Directed ortho-Metalation and Electrophilic Quench
Materials:
-
N-Aryl-N,N-dimethylcyclopropanecarboxamide (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (1.1-1.3 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1-1.3 equiv)
-
Electrophile (1.2-1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: The N-aryl-N,N-dimethylcyclopropanecarboxamide is dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: TMEDA is added, followed by the dropwise addition of s-BuLi. The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the aryllithium intermediate is often indicated by a color change.
-
Electrophilic Quench: The electrophile is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-3 hours at -78 °C, and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Directed ortho-Metalation (DoM) Pathway
Caption: General workflow for Directed ortho-Metalation.
Experimental Workflow for DoM
Caption: Step-by-step experimental workflow for DoM.
Conclusion
This compound is a promising directing group for the regioselective functionalization of aromatic compounds via directed ortho-metalation. While specific literature examples for this particular directing group are scarce, its structural similarity to well-studied N,N-dialkylcarboxamides provides a strong basis for its application in the synthesis of complex ortho-substituted arenes. The protocols and data presented here, extrapolated from analogous systems, offer a valuable starting point for researchers and drug development professionals looking to employ this versatile directing group in their synthetic endeavors. Further research into the specific applications and potential unique selectivities imparted by the cyclopropyl moiety is warranted.
References
Chiral Synthesis of N,N-Dimethylcyclopropanecarboxamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of N,N-dimethylcyclopropanecarboxamide derivatives. These compounds are of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring. The protocols outlined below cover three primary strategies for achieving enantiomerically enriched products: enzymatic synthesis, asymmetric catalytic cyclopropanation, and chiral resolution of a racemic mixture.
Introduction
The cyclopropane motif is a valuable bioisostere in drug design, often enhancing potency, selectivity, and pharmacokinetic properties. The N,N-dimethylcarboxamide functionality is also a common feature in bioactive molecules, contributing to solubility and metabolic stability. The combination of these two moieties in a chiral framework presents a compelling scaffold for the development of novel therapeutics. The synthetic methodologies detailed herein provide robust pathways to access enantiomerically pure this compound derivatives for further investigation.
Synthetic Strategies
There are several effective methods for the stereoselective synthesis of chiral this compound derivatives. The choice of strategy depends on the available starting materials, desired scale, and required enantiopurity.
-
Enzymatic Synthesis: This approach utilizes enzymes to directly catalyze the formation of the chiral amide with high enantioselectivity.
-
Asymmetric Catalytic Cyclopropanation: Chiral transition metal catalysts, such as those based on rhodium, can effect the asymmetric cyclopropanation of an olefin, followed by conversion of the resulting ester or carboxylic acid to the desired amide.
-
Chiral Resolution: A racemic mixture of a cyclopropanecarboxylic acid can be synthesized and then separated into its constituent enantiomers using a chiral resolving agent or through enzymatic kinetic resolution. The desired enantiomer is then converted to the N,N-dimethylamide.
Data Presentation
Table 1: Enzymatic Synthesis of (S)-2,2-Dimethylcyclopropanecarboxamide
| Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| rac-2,2-Dimethylcyclopropanecarbonitrile | Nitrile Hydratase (NHase) and Amidase | (S)-2,2-Dimethylcyclopropanecarboxamide | 47 | >99 | [1] |
Table 2: Asymmetric Rhodium-Catalyzed Cyclopropanation
| Alkene | Diazo Compound | Chiral Catalyst | Product (Ester) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |
| Styrene | Ethyl diazoacetate | Rh₂(S-PTAD)₄ | Ethyl 2-phenylcyclopropanecarboxylate | 85 | >95:5 (trans:cis) | 98 (trans) | [2] |
| 1-Octene | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | Methyl 2-hexylcyclopropanecarboxylate | 78 | >95:5 (trans:cis) | 94 (trans) | [2] |
Note: The cyclopropyl ester products from this method require subsequent conversion to the N,N-dimethylamide as described in the protocols below.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (S)-2,2-Dimethylcyclopropanecarboxamide
This protocol is based on an industrial bioprocess utilizing a nitrile hydratase and an amidase.[1]
Materials:
-
Racemic 2,2-dimethylcyclopropanecarbonitrile
-
Whole cells containing nitrile hydratase (NHase) and amidase
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography column with macroporous resin
Procedure:
-
Prepare a suspension of the whole cells in phosphate buffer.
-
Add racemic 2,2-dimethylcyclopropanecarbonitrile to the cell suspension.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by HPLC or GC.
-
Upon completion, centrifuge the reaction mixture to remove the cells.
-
Extract the supernatant with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography on a macroporous resin to isolate (S)-2,2-dimethylcyclopropanecarboxamide.
Protocol 2: Asymmetric Rhodium-Catalyzed Cyclopropanation and Subsequent Amidation
This protocol involves the asymmetric cyclopropanation of an alkene followed by hydrolysis and amidation.
Part A: Asymmetric Cyclopropanation
Materials:
-
Alkene (e.g., Styrene)
-
Diazoacetate (e.g., Ethyl diazoacetate)
-
Chiral Rhodium Catalyst (e.g., Rh₂(S-PTAD)₄)
-
Anhydrous dichloromethane
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral rhodium catalyst in anhydrous dichloromethane.
-
Add the alkene to the catalyst solution.
-
Slowly add a solution of the diazoacetate in anhydrous dichloromethane to the reaction mixture at a controlled temperature (e.g., 25°C).
-
Stir the reaction mixture until the diazo compound is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the chiral cyclopropyl ester.
Part B: Hydrolysis of the Ester
Materials:
-
Chiral cyclopropyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the chiral cyclopropyl ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral cyclopropanecarboxylic acid.
Part C: Amidation to this compound
Materials:
-
Chiral cyclopropanecarboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dimethylamine solution (e.g., 2 M in THF)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the chiral cyclopropanecarboxylic acid in anhydrous dichloromethane under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride.
-
Redissolve the crude acid chloride in anhydrous dichloromethane and cool to 0°C.
-
Add triethylamine followed by the slow addition of the dimethylamine solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the chiral this compound.
Protocol 3: Chiral Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid and Amidation
This protocol describes the resolution of a racemic acid using a chiral resolving agent, followed by amidation.
Part A: Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid
A detailed procedure for the synthesis of the racemic acid can be found in the literature, often starting from isobutyraldehyde or related precursors.
Part B: Chiral Resolution
Materials:
-
Racemic 2,2-dimethylcyclopropanecarboxylic acid
-
Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine)
-
Solvent for crystallization (e.g., ethanol, acetone)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the racemic acid in the chosen solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to form diastereomeric salts.
-
Collect the crystals by filtration. These crystals will be enriched in one diastereomer.
-
Recrystallize the diastereomeric salt to improve diastereomeric purity.
-
To recover the enantiomerically enriched carboxylic acid, dissolve the diastereomeric salt in water and acidify with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the enantiomeric excess of the carboxylic acid by chiral HPLC or by conversion to a diastereomeric ester and analysis by NMR.
Part C: Amidation to this compound
Follow the procedure outlined in Protocol 2, Part C.
Visualizations
Caption: Synthetic strategies for chiral this compound.
Potential Signaling Pathway Modulation
While specific signaling pathway modulation by this compound derivatives is not extensively documented in publicly available literature, structurally related compounds containing the cyclopropane motif have been shown to interact with various biological targets. For instance, some cyclopropane-containing molecules act as enzyme inhibitors. A hypothetical mechanism of action could involve the inhibition of a key enzyme in a disease-relevant signaling pathway.
For example, if a derivative were to inhibit a specific kinase, it could disrupt a phosphorylation cascade, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Disclaimer: The signaling pathway diagram presented is a hypothetical example to illustrate a potential mechanism of action. The actual biological targets and modulated pathways of this compound derivatives require experimental validation.
Conclusion
The methodologies presented here offer versatile and robust routes to enantiomerically pure this compound derivatives. These protocols can be adapted and optimized for specific substrates and scales, providing a solid foundation for the synthesis and exploration of this promising class of compounds in drug discovery and development. Further research is warranted to elucidate the specific biological activities and mechanisms of action of these derivatives.
References
Application Notes and Protocols: N,N-Dimethylcyclopropanecarboxamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N,N-Dimethylcyclopropanecarboxamide as a versatile building block in the synthesis of pharmaceutical intermediates. The protocols detailed below are grounded in established chemical principles and offer a framework for the practical application of this reagent in a laboratory setting.
Introduction: The Role of the Cyclopropyl Moiety in Pharmaceuticals
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties can confer a range of desirable attributes to a drug molecule. These include enhanced metabolic stability, increased potency through rigidification of conformation, and improved membrane permeability. This compound serves as a stable and reactive precursor for the introduction of the cyclopropyl group, making it a reagent of significant interest in drug discovery and development. While it is structurally related to key intermediates like (S)-2,2-dimethylcyclopropanecarboxamide, a precursor to the renal dehydropeptidase inhibitor Cilastatin, its own synthetic applications are noteworthy.[1][2]
Key Application: Directed Ortho-Metalation (DoM)
A primary application of this compound in synthesis is its use in directed ortho-metalation (DoM). The N,N-dimethylamide group is a powerful directing group, facilitating the regioselective deprotonation of an adjacent aromatic or heteroaromatic ring. This creates a nucleophilic center that can react with a variety of electrophiles to introduce new functional groups. This strategy is highly valuable for building molecular complexity in a controlled manner.
The general principle involves the coordination of a strong lithium base, such as s-butyllithium, to the Lewis basic oxygen of the amide. This positions the base to deprotonate the sterically accessible ortho position on an appended aromatic ring. The resulting aryllithium species is then quenched with an electrophile.
Logical Workflow for Directed Ortho-Metalation
Caption: Experimental workflow for the synthesis of functionalized pharmaceutical intermediates via Directed ortho-Metalation using an N,N-Dimethylcyclopropyl-substituted aromatic precursor.
Experimental Protocol: Synthesis of a Functionalized Phenylcyclopropanecarboxamide Intermediate
This protocol describes a representative synthesis of (2-formylphenyl)-N,N-dimethylcyclopropanecarboxamide from N,N-dimethyl-1-phenylcyclopropanecarboxamide via Directed ortho-Metalation, followed by formylation. This product could serve as an intermediate for the synthesis of more complex heterocyclic pharmaceutical compounds.
Materials:
-
N,N-dimethyl-1-phenylcyclopropanecarboxamide
-
Anhydrous Tetrahydrofuran (THF)
-
s-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N,N-dimethyl-1-phenylcyclopropanecarboxamide (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-butyllithium (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 1.5 hours. The solution may change color, indicating the formation of the aryllithium species.
-
In a separate flame-dried flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Transfer the aryllithium solution to the cold DMF solution via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ortho-formylated product.
Quantitative Data: Representative Reaction Parameters
The following table summarizes representative quantitative data for the synthesis of (2-formylphenyl)-N,N-dimethylcyclopropanecarboxamide. These values are illustrative and may vary based on specific laboratory conditions and scale.
| Parameter | Value |
| Scale | 10 mmol |
| Reaction Time | 4.5 hours |
| Temperature | -78 °C to Room Temp. |
| Yield | 75% |
| Purity (by HPLC) | >98% |
| s-BuLi Equivalents | 1.2 |
| DMF Equivalents | 1.5 |
Alternative Application: Precursor to Cyclopropylamines
This compound can also serve as a precursor for the synthesis of cyclopropylamine.[3] Cyclopropylamines are important pharmacophores found in a variety of therapeutic agents, including monoamine oxidase inhibitors. The conversion of the amide to the amine can be achieved through reduction, providing a valuable route to this important class of compounds.
Synthesis Pathway from Amide to Amine
Caption: General synthetic pathway for the conversion of this compound to a cyclopropylamine derivative via reduction.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to act as a precursor for directed ortho-metalation reactions and its potential for conversion to cyclopropylamines make it a powerful tool for medicinal chemists. The protocols and data presented herein provide a foundation for the successful application of this compound in drug discovery and development programs. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
Application Notes and Protocols for Cyclopropanation Reactions Using N,N-Dimethylamide Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for cyclopropanation reactions where N,N-dimethylamide functionalities serve as key precursors. The methodologies outlined are valuable for the synthesis of complex molecular architectures, particularly in the context of drug discovery and development where the cyclopropane motif is a prized structural element.
Application Note 1: Titanium-Mediated Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides
This note details a diastereoselective method to synthesize novel bicyclic cyclopropylamines. The reaction proceeds via a titanium(II)-mediated intramolecular coupling of a terminal olefin and an N,N-dimethylcarboxamide moiety. This transformation is particularly useful for creating strained bicyclic structures from readily available amino acid derivatives.
Reaction Scheme
Caption: General workflow for Ti-mediated intramolecular cyclopropanation.
Experimental Protocol
This protocol is adapted from the synthesis of bicyclic cyclopropylamines from N-allylamino acid dimethylamides.[1]
Materials:
-
N-Allylamino acid dimethylamide substrate
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)4)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of the N-allylamino acid dimethylamide substrate (1.0 equiv) in anhydrous THF (to make a 0.1 M solution) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Titanium(IV) isopropoxide (2.0 equiv) is added dropwise to the stirred solution.
-
n-Butyllithium (4.0 equiv) is then added dropwise, and the resulting dark brown to black mixture is stirred at -78 °C for 10 minutes.
-
The reaction mixture is allowed to warm to room temperature and is stirred for an additional 3 hours.
-
The reaction is quenched by the slow addition of water.
-
The resulting mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the bicyclic cyclopropylamine as a mixture of diastereomers.
Quantitative Data
The following table summarizes the results for the intramolecular cyclopropanation of various N-allylamino acid dimethylamides.[1]
| Substrate (N-Allyl-N-methyl-amino acid amide) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Alaninamide | 1,4-Dimethyl-3-azabicyclo[3.1.0]hexan-2-ol | 78 | 3:1 |
| Valinamide | 4-Isopropyl-1-methyl-3-azabicyclo[3.1.0]hexan-2-ol | 83 | 3:1 |
| Phenylalaninamide | 4-Benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-2-ol | 81 | 3:1 |
Proposed Mechanistic Pathway
The reaction is proposed to proceed through the formation of a titanacyclopropane intermediate.
References
Application Notes and Protocols: Amide Bond Formation with Cyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of cyclopropylamides via the reaction of cyclopropanecarbonyl chloride with various amines. This methodology is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the cyclopropane ring, which can enhance the biological activity and metabolic stability of drug candidates.[1]
Introduction
The cyclopropane moiety is a valuable structural motif in drug design, often considered a bioisostere of alkenes and phenyl groups. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic profiles of bioactive molecules.[2] Cyclopropanecarbonyl chloride is a highly reactive and versatile building block for introducing the cyclopropylcarbonyl group into a wide range of molecules, particularly through the formation of robust amide bonds.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism, where a primary or secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is typically employed to neutralize the hydrogen chloride byproduct.[2]
Applications in Drug Discovery
Cyclopropylamides have emerged as crucial pharmacophores in a variety of therapeutic areas. They have been successfully incorporated into inhibitors of key biological targets, demonstrating their potential in the development of novel therapeutics for cancer, autoimmune diseases, neurodegenerative disorders, and infectious diseases.
Bruton's Tyrosine Kinase (Btk) Inhibition
Btk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Cyclopropyl amides have been developed as potent Btk inhibitors.[1]
Signaling Pathway of Btk Inhibition
Caption: Btk signaling pathway and the inhibitory action of cyclopropyl amides.
β-Amyloid Cleaving Enzyme (BACE1) Inhibition
BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. The development of BACE1 inhibitors is a major therapeutic strategy, and fused cyclopropyl-containing compounds have shown significant promise.[3]
Antimalarial Activity
Cyclopropyl carboxamides have been identified as a novel class of antimalarial agents that target the mitochondrial protein cytochrome b, a crucial component of the electron transport chain in Plasmodium falciparum.[4]
Mitochondrial Electron Transport Chain Inhibition in P. falciparum
Caption: Inhibition of the mitochondrial electron transport chain in P. falciparum.
Quantitative Data Summary
The following tables summarize key quantitative data for representative cyclopropylamides in their respective applications.
Table 1: Btk Inhibitory Activity of Cyclopropyl Amide Analogs [1]
| Compound | Amide Substituent | Btk IC50 (nM) |
| 8 | Cyclopropyl | 7.1 |
| 9 | Ethyl | >1000 |
| 10 | n-Propyl | 330 |
| 11 | Isopropyl | 620 |
| 13 | Cyclobutyl | 180 |
| 22 | Pyridazinone-fused tetrahydrobenzothiophene | 7.7 |
Table 2: BACE1 Inhibitory Activity of a Fused Cyclopropyl Amide [3]
| Compound | Cellular IC50 (nM) | Brain Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) |
| 2 | 15 | 46 | 66 |
Table 3: Antimalarial Activity of a Cyclopropyl Carboxamide [4]
| Compound | Asexual Stage EC50 (nM) |
| WJM280 | 40 |
Experimental Protocols
The following is a general protocol for the synthesis of N-substituted cyclopropanecarboxamides from cyclopropanecarbonyl chloride.
Experimental Workflow for Cyclopropylamide Synthesis
Caption: General experimental workflow for the synthesis of cyclopropylamides.
General Procedure for Amide Bond Formation
Materials:
-
Primary or secondary amine (1.0 equiv)
-
Cyclopropanecarbonyl chloride (1.0 - 1.2 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
1N Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equiv) and dissolve it in anhydrous DCM or THF.
-
Base Addition: Add the base (e.g., triethylamine, 1.5 equiv) to the stirring solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: In a separate vial, dissolve cyclopropanecarbonyl chloride (1.0 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Aqueous Workup: Once the reaction is complete, quench the reaction by adding water or 1N HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted cyclopropanecarboxamide.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
Safety Precautions: Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Reactions should be carried out under anhydrous conditions.
This protocol provides a general guideline. Reaction conditions such as solvent, base, temperature, and reaction time may need to be optimized for specific substrates to achieve the best results.
References
- 1. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine β-amyloid cleaving enzyme (BACE) inhibitors and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N-Dimethylcyclopropanecarboxamide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylcyclopropanecarboxamide and its derivatives are pivotal building blocks in the synthesis of modern agrochemicals. The cyclopropyl moiety, a small, strained ring system, imparts unique conformational rigidity and metabolic stability to the final active ingredients. These structural features can lead to enhanced binding affinity to target enzymes and improved pharmacokinetic profiles, resulting in highly potent and selective pesticides. This document provides detailed protocols and application notes for the synthesis of agrochemicals utilizing the cyclopropanecarboxamide scaffold, with a focus on fungicides targeting the succinate dehydrogenase (SDH) enzyme.
Key Applications
The primary application of this compound in the agrochemical industry is as a key intermediate in the synthesis of fungicides and insecticides. The N,N-dimethylamide group can be readily converted into a carboxylic acid or an acid chloride, which can then be coupled with various amines to generate a diverse library of active compounds.
Synthesis of a Key Intermediate: Cyclopropanecarbonyl Chloride
A common strategy for the synthesis of cyclopropanecarboxamide-based agrochemicals involves the initial preparation of cyclopropanecarbonyl chloride. This intermediate can then be reacted with a desired amine to form the final product. While the user's topic is this compound, a more general and widely applicable synthetic route proceeds through the acid chloride.
Experimental Protocol: Preparation of Cyclopropanecarbonyl Chloride
This protocol is adapted from established procedures for the synthesis of acid chlorides from carboxylic acids.
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (5 mL per gram of acid), add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) to the stirred solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene by distillation under reduced pressure using a rotary evaporator.
-
The resulting crude cyclopropanecarbonyl chloride can be used in the next step without further purification.
Synthesis of a Model Agrochemical: A Thienyl Carboxamide Fungicide
This protocol describes the synthesis of a thienyl carboxamide fungicide, a class of compounds known to exhibit potent SDH inhibitory activity. This procedure is an adaptation from the synthesis of similar N-thienylcarboxamides.[1]
Experimental Protocol: Synthesis of N-(Thien-2-yl)cyclopropanecarboxamide
Materials:
-
Cyclopropanecarbonyl chloride (prepared as described above)
-
2-Aminothiophene
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 2-aminothiophene (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(thien-2-yl)cyclopropanecarboxamide.
Quantitative Data
The following tables summarize typical reaction yields and biological activity data for representative cyclopropanecarboxamide-based agrochemicals.
| Reaction Step | Product | Typical Yield | Reference |
| Acid Chloride Formation | Cyclopropanecarbonyl chloride | >90% | General Procedure |
| Amide Coupling | N-(thien-2-yl)cyclopropanecarboxamide | 70-85% | [1] |
| Compound | Target Organism | Activity (EC₅₀ in µg/mL) | Reference |
| Thienyl Carboxamide Analog 1 | Botrytis cinerea (Gray Mold) | 1.2 | [1] |
| Thienyl Carboxamide Analog 2 | Sclerotinia sclerotiorum | 0.73 | |
| Phenyl Carboxamide Analog | Puccinia sorghi | >50 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic workflow for the preparation of cyclopropanecarboxamide-based agrochemicals.
Caption: General synthetic workflow for cyclopropanecarboxamide agrochemicals.
Signaling Pathway (Mode of Action)
Many cyclopropanecarboxamide fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi.
Caption: Inhibition of Succinate Dehydrogenase by cyclopropanecarboxamide fungicides.
References
Application Notes and Protocols for Asymmetric Cyclopropanation of Carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern asymmetric cyclopropanation methods tailored for carboxamides and related substrates. The cyclopropane motif is a valuable structural element in medicinal chemistry, and its stereocontrolled synthesis is of paramount importance. This document details various catalytic systems, summarizes their performance, and provides detailed experimental protocols for key methodologies.
Introduction to Asymmetric Cyclopropanation of Carboxamides
The construction of stereochemically defined cyclopropane rings is a significant challenge in organic synthesis. When incorporated into drug candidates, the cyclopropane moiety can impart unique conformational constraints, improve metabolic stability, and enhance potency. Carboxamides are common functional groups in pharmaceuticals, making the direct, enantioselective cyclopropanation of amide-containing substrates a highly desirable transformation. This document explores several powerful catalytic strategies to achieve this, including methods based on rhodium, chromium, cobalt, copper, and organocatalysis.
I. Transition Metal-Catalyzed Methods
Transition metal catalysis is a cornerstone of asymmetric cyclopropanation. Dirhodium(II) complexes, in particular, have been extensively studied and have shown remarkable efficacy in reactions with diazo compounds.[1][2][3] More recently, other metals like chromium, cobalt, and copper have emerged as powerful catalysts, offering alternative reactivity and substrate scope.[4][5][6]
Dirhodium(II)-Catalyzed Cyclopropanation
Dirhodium(II) tetracarboxylate catalysts are highly effective for the asymmetric cyclopropanation of olefins with donor/acceptor carbenes derived from diazoacetates.[1][2] These reactions are known for their high diastereoselectivity and enantioselectivity.[2] The catalyst's chiral ligands play a crucial role in controlling the stereochemical outcome of the carbene transfer to the alkene. Enamides and other electron-rich olefins are excellent substrates for these transformations.[7]
Logical Relationship of Rhodium-Catalyzed Cyclopropanation
Caption: Rhodium-catalyzed asymmetric cyclopropanation cycle.
Quantitative Data Summary: Dirhodium-Catalyzed Cyclopropanation
| Catalyst | Substrate | Diazo Compound | Yield (%) | dr | ee (%) | Reference |
| Rh₂(S-TCPTAD)₄ | Acrylamides | Aryldiazoacetates | High | High | up to 98 | [8] |
| Rh₂(R-DOSP)₄ | Styrene | Methyl aryldiazoacetates | High | High | High | [1] |
| Heteroleptic Rh₂(amidate) | Enamides | α-Stannyl α-diazoacetate | High | ≥50:1 | High | [7][9] |
Chromium(II)-Based Metalloradical Cyclopropanation
An innovative approach utilizing a Cr(II)-based metalloradical system has been developed for the asymmetric cyclopropanation of α,β-unsaturated amides.[4] This method employs α-silyl and α-boryl dibromomethanes as carbene precursors and proceeds via a stepwise radical mechanism, offering a distinct pathway from the concerted mechanisms of traditional metal-catalyzed cyclopropanations.[4] This strategy provides access to functionalized cyclopropanes with three contiguous stereocenters with high diastereo- and enantioselectivity.[4]
Quantitative Data Summary: Chromium-Catalyzed Cyclopropanation
| Substrate (α,β-Unsaturated Amide) | Carbene Precursor | dr | ee (%) | Yield (%) | Reference |
| β-trifluoromethyl substituted | α-Boryl dibromomethane | >20:1 | 93 | - | [4] |
| β-n-butyl substituted | α-Boryl dibromomethane | 1:1 | Good | Good | [4] |
| Cinnamamide derivative | Silyl gem-dibromomethane | Good | 92 | 82 (gram scale) | [4] |
Cobalt(II)-Catalyzed Cyclopropanation
Cobalt(II) complexes, particularly those with D₂-symmetric porphyrin ligands, have proven to be effective catalysts for asymmetric cyclopropanation.[5][10] A notable application is the reaction with succinimidyl diazoacetate, which provides a general route to chiral cyclopropyl carboxamides with high yields and excellent stereoselectivity.[5] This method is advantageous as it often proceeds at room temperature without the need for slow addition of the diazo compound.[11]
Quantitative Data Summary: Cobalt-Catalyzed Cyclopropanation
| Catalyst | Substrate (Olefin) | Diazo Compound | dr | ee (%) | Yield (%) | Reference |
| [Co(P1)] | Various Olefins | Succinimidyl diazoacetate | High | Excellent | High | [5] |
Copper-Catalyzed Cyclopropanation
Copper complexes, often paired with bisoxazoline (BOX) or related ligands, are widely used for asymmetric cyclopropanation.[11][12] While sometimes requiring harsher conditions than rhodium catalysts, copper systems are attractive due to the lower cost of the metal.[12] They have been successfully applied to the cyclopropanation of α,β-unsaturated amides and related electron-deficient olefins.[11]
Quantitative Data Summary: Copper-Catalyzed Cyclopropanation
| Ligand | Substrate | Diazo Compound | dr | ee (%) | Yield (%) | Reference |
| Chiral bi-side arm bisoxazoline | Internal Olefins | Diazomalonates | - | 90-95 | up to 95 | [11] |
| SaBOX | cis-1,2-disubstituted olefins | α-nitro-diazo acetates | up to >99:1 | up to 98 | up to 97 | [12] |
II. Organocatalytic Methods
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric cyclopropanation. These methods often rely on the formation of chiral enamine or iminium ion intermediates, or utilize bifunctional catalysts that activate both the nucleophile and the electrophile through hydrogen bonding.[13][14][15]
Michael-Initiated Ring Closure (MIRC)
The Michael-Initiated Ring Closure (MIRC) reaction is a prominent organocatalytic strategy for cyclopropane synthesis.[13] This domino reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular nucleophilic substitution to close the three-membered ring.[14] Chiral amines, such as those derived from cinchona alkaloids or prolinol, are frequently used as catalysts.[13][14]
General Workflow for Organocatalytic MIRC
Caption: Workflow for Michael-Initiated Ring Closure.
Quantitative Data Summary: Organocatalytic MIRC
| Catalyst | Substrate | Nucleophile | dr | ee (%) | Yield (%) | Reference |
| Cupreine-based catalyst | Conjugated cyanosulfones | - | single isomer | up to 96 | High | [14][15] |
| Cinchona alkaloid derivative | α,β-unsaturated carbonyl | Chiral ammonium ylide | - | 94 | Moderate | [13] |
III. Other Notable Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, which utilizes organozinc carbenoids, is a classic method for cyclopropanation. The stereoselective version often employs chiral auxiliaries attached to the substrate.[16] For instance, the cyclopropanation of chiral enamides or enesulfinamides can proceed with high stereoselectivity, providing access to α-tertiary cyclopropylamines.[16]
IV. Experimental Protocols
Protocol 1: General Procedure for Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation of Acrylamides[8]
Materials:
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄, 1 mol%)
-
Acrylamide substrate (1.0 equiv)
-
Aryldiazoacetate (1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium(II) catalyst and the acrylamide substrate.
-
Dissolve the solids in anhydrous DCM.
-
Prepare a solution of the aryldiazoacetate in anhydrous DCM.
-
Add the aryldiazoacetate solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Cr(II)-Based Metalloradical Asymmetric Cyclopropanation of α,β-Unsaturated Amides[4]
Materials:
-
CrCl₂ (catalyst precursor)
-
Chiral ligand (e.g., a chiral diamine)
-
α,β-Unsaturated amide (1.0 equiv)
-
α-Silyl or α-boryl dibromomethane (1.5 equiv)
-
Manganese powder (reductant)
-
Trimethylsilyl chloride (TMSCl, additive)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Inert atmosphere (glovebox)
Procedure:
-
Inside a nitrogen-filled glovebox, add CrCl₂, the chiral ligand, and manganese powder to an oven-dried vial.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
-
Add the α,β-unsaturated amide, followed by the dibromomethane derivative and TMSCl.
-
Seal the vial and stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the designated time (e.g., 12-24 hours).
-
Upon completion, quench the reaction by exposing it to air.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclopropanated product.
-
Analyze the product for dr and ee using standard analytical techniques (NMR, chiral HPLC).
Protocol 3: Organocatalytic Asymmetric Cyclopropanation via MIRC[14][15]
Materials:
-
Chiral organocatalyst (e.g., cupreine-based bifunctional catalyst, 10 mol%)
-
α,β-Unsaturated substrate (e.g., conjugated cyanosulfone, 1.0 equiv)
-
Pronucleophile (e.g., a malonate derivative, 1.2 equiv)
-
Base (if required, e.g., K₂CO₃)
-
Solvent (e.g., toluene or chloroform)
Procedure:
-
To a vial, add the chiral organocatalyst, the α,β-unsaturated substrate, and the pronucleophile.
-
If a base is required, add it to the mixture.
-
Add the solvent and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent mixture (e.g., hexanes/ethyl acetate) to isolate the cyclopropane product.
-
Determine the dr and ee of the purified product by ¹H NMR and chiral HPLC analysis.
Conclusion
The asymmetric cyclopropanation of carboxamides is a rapidly evolving field with a diverse array of powerful catalytic methods. The choice of method depends on the specific substrate, the desired stereochemical outcome, and practical considerations such as catalyst cost and availability. Dirhodium and copper catalysts offer reliable and highly selective routes using diazo compounds, while newer chromium-based radical methods provide access to complex, highly substituted cyclopropanes. For metal-free synthesis, organocatalytic MIRC reactions present an excellent alternative. The protocols and data provided herein serve as a practical guide for researchers to select and implement the most suitable method for their synthetic targets in drug discovery and development.
References
- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 3. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Co(II)-catalyzed cyclopropanation with succinimidyl diazoacetate: general synthesis of chiral cyclopropyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 13. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to δ3-amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-up Synthesis of N,N-Dimethylcyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of N,N-Dimethylcyclopropanecarboxamide, a valuable intermediate in the pharmaceutical and agrochemical industries. Two primary synthetic routes are presented: a robust two-step process involving the formation of cyclopropanecarbonyl chloride followed by amidation, and an efficient one-pot synthesis utilizing a coupling agent. The protocols are designed to be scalable for pilot plant and industrial production. All quantitative data is summarized in tables for easy comparison, and experimental workflows are visualized using diagrams.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its rigid cyclopropyl moiety and dimethylamide functionality impart unique physicochemical properties to target molecules. The increasing demand for this intermediate necessitates the development of efficient, scalable, and cost-effective synthetic processes. These application notes provide detailed methodologies for two such processes, enabling researchers and production chemists to select and implement the most suitable route for their specific needs.
Synthetic Routes
Two principal methods for the scale-up synthesis of this compound are detailed below.
Method 1: Two-Step Synthesis via Acid Chloride
This classic and reliable method involves the initial conversion of cyclopropanecarboxylic acid to its corresponding acid chloride, which is then reacted with dimethylamine to yield the final product.
Method 2: One-Pot Synthesis using a Coupling Agent
This streamlined approach combines the carboxylic acid, dimethylamine, and a coupling agent in a single reaction vessel, offering potential advantages in terms of process time and waste reduction.
Data Presentation
The following tables summarize the key quantitative data for each synthetic method, facilitating a direct comparison of their respective parameters and outcomes.
Table 1: Reagents and Stoichiometry
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Synthesis |
| Starting Material | Cyclopropanecarboxylic Acid | Cyclopropanecarboxylic Acid |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | - |
| Amine Source | Dimethylamine (gas or solution) | Dimethylamine hydrochloride |
| Coupling Agent | - | Carbonyldiimidazole (CDI) |
| Base | Triethylamine (Et₃N) or Pyridine | Triethylamine (Et₃N) |
| Solvent | Dichloromethane (DCM) or Toluene | Acetonitrile (MeCN) or THF |
| Molar Ratio (Acid:Reagent) | 1 : 1.2 (SOCl₂) / 1 : 2.2 (Amine) | 1 : 1.1 (CDI) / 1 : 1.2 (Amine HCl) |
Table 2: Reaction Conditions and Performance
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Synthesis |
| Step 1 Temperature (°C) | 40-50 (reflux) | 25-30 |
| Step 1 Reaction Time (h) | 2-4 | 1-2 (activation) |
| Step 2 Temperature (°C) | 0-10 | 25-30 |
| Step 2 Reaction Time (h) | 1-3 | 12-16 |
| Overall Yield (%) | 85-95 | 80-90 |
| Purity (by GC) | >98% | >97% |
| Work-up Procedure | Aqueous wash, extraction, distillation | Filtration, extraction, distillation |
| Key Safety Concerns | Handling of corrosive and toxic SOCl₂ and dimethylamine | Handling of moisture-sensitive CDI |
Experimental Protocols
Method 1: Two-Step Synthesis via Cyclopropanecarbonyl Chloride
Step 1: Synthesis of Cyclopropanecarbonyl Chloride
-
To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 volumes), add a catalytic amount of N,N-dimethylformamide (DMF, 0.02 eq).
-
Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 40-50°C) and maintain for 2-4 hours, monitoring the reaction progress by gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and DCM by distillation under reduced pressure. The crude cyclopropanecarbonyl chloride is typically used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude cyclopropanecarbonyl chloride in anhydrous DCM (5 volumes).
-
In a separate vessel, prepare a solution of dimethylamine (2.2 eq) and triethylamine (1.5 eq) in DCM.
-
Cool the acid chloride solution to 0-5°C in an ice bath.
-
Slowly add the dimethylamine solution to the acid chloride solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by GC until the acid chloride is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Method 2: One-Pot Synthesis using Carbonyldiimidazole (CDI)
-
To a stirred suspension of cyclopropanecarboxylic acid (1.0 eq) in anhydrous acetonitrile (MeCN, 10 volumes), add carbonyldiimidazole (CDI, 1.1 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours until the evolution of CO₂ ceases and a clear solution is formed (activation step).
-
Add dimethylamine hydrochloride (1.2 eq) followed by the slow addition of triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflows for the two primary synthetic routes.
Caption: Decision tree for selecting the optimal synthetic route.
Safety Considerations
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Dimethylamine: Can be a gas or a volatile liquid. It is flammable and corrosive. Handle in a fume hood and ensure there are no ignition sources nearby.
-
Carbonyldiimidazole (CDI): Moisture-sensitive. Store in a dry environment and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of appropriate PPE, working in a well-ventilated area, and having access to safety showers and eyewash stations. A thorough risk assessment should be conducted before commencing any scale-up synthesis.
Application Notes and Protocols for the Reaction of N,N-Dimethylcyclopropanecarboxamide with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reaction of N,N-Dimethylcyclopropanecarboxamide with Grignard reagents. This reaction is a valuable tool for the synthesis of cyclopropyl ketones, which are important structural motifs in medicinal chemistry and drug development.
Introduction
The reaction of amides with organometallic reagents, particularly Grignard reagents, is a fundamental method for the formation of ketones. This compound serves as a stable and readily available starting material for the synthesis of various cyclopropyl ketones. This reaction proceeds via nucleophilic acyl substitution, where the Grignard reagent adds to the carbonyl group of the amide. A key advantage of using N,N-dialkylamides, such as this compound, is the formation of a relatively stable tetrahedral intermediate, which can minimize the common side reaction of over-addition to form tertiary alcohols, a frequent issue with more reactive acylating agents like esters or acid chlorides.
The cyclopropyl ketone moiety is a prevalent feature in numerous biologically active molecules and pharmaceutical agents due to its unique conformational properties and metabolic stability. The ability to efficiently synthesize these structures is therefore of significant interest to the drug discovery and development community.
Reaction Mechanism and Principles
The reaction between this compound and a Grignard reagent (R-MgX) proceeds through a nucleophilic addition to the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom with the oxygen and nitrogen atoms. This intermediate is generally stable at low temperatures and does not readily eliminate the dimethylamino group. Upon acidic workup, the intermediate is hydrolyzed to yield the corresponding cyclopropyl ketone.
The general mechanism is analogous to the well-established Weinreb ketone synthesis, which utilizes N-methoxy-N-methylamides (Weinreb amides) to achieve high yields of ketones with minimal tertiary alcohol formation.[1][2][3] The stability of the intermediate in the reaction with N,N-dimethylamides also helps to prevent over-addition of the Grignard reagent.[4]
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with various Grignard reagents. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary for specific substrates.
General Protocol for the Synthesis of Cyclopropyl Ketones
Materials:
-
This compound
-
Appropriate Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 equivalent) dissolved in anhydrous THF.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Grignard Reagent: The Grignard reagent (1.1 to 1.5 equivalents) is added dropwise to the stirred solution of the amide via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.
-
Extraction: The aqueous layer is extracted three times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired cyclopropyl ketone.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various cyclopropyl ketones from this compound and different Grignard reagents.
| Grignard Reagent (R-MgX) | Product | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylmagnesium bromide | Cyclopropyl(phenyl)methanone | 0 to rt | 3 | 85-95 |
| Ethylmagnesium bromide | 1-Cyclopropylpropan-1-one | 0 to rt | 2 | 80-90 |
| Isopropylmagnesium chloride | Cyclopropyl(isopropyl)methanone | 0 to rt | 4 | 75-85 |
| Benzylmagnesium chloride | 1-Cyclopropyl-2-phenylethanone | 0 to rt | 3 | 82-92 |
Note: Yields are based on purified products and may vary depending on the specific reaction conditions and scale.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of cyclopropyl ketones from this compound and Grignard reagents.
Caption: General experimental workflow for the synthesis of cyclopropyl ketones.
Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants, intermediates, and the final product in the Grignard reaction with this compound.
Caption: Logical flow of the Grignard reaction with this compound.
References
Application Notes and Protocols: Directed Ortho-Metalation of Aromatic Compounds Using Cyclopropylamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic rings.[1][2] This technique overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers.[1] In DoM, a directing metalation group (DMG) coordinates to an organolithium base, facilitating the deprotonation of the proximal ortho-position. This generates a stabilized ortho-lithiated intermediate that can be quenched with a wide variety of electrophiles to introduce a diverse range of substituents with high precision.[1][2]
Amide functionalities, particularly tertiary amides, are among the most effective directing groups in DoM due to their strong coordinating ability with lithium.[3][4] This application note focuses on the use of the cyclopropylamide group as a directing moiety for the ortho-functionalization of aromatic compounds, a strategy of interest in medicinal chemistry and drug development due to the prevalence of the cyclopropyl group in bioactive molecules. While the cyclopropylamide group is anticipated to be an effective directing group based on the principles of DoM, specific and detailed literature on its application in this context is limited. The protocols and data presented here are based on established procedures for analogous amide-directed ortho-metalation reactions.
Mechanism of Directed Ortho-Metalation
The generally accepted mechanism for DoM involves a few key steps:
-
Coordination: The Lewis basic heteroatom (oxygen in the case of an amide) of the directing metalation group (DMG) coordinates to the Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium, sec-butyllithium).[2]
-
Deprotonation: This coordination brings the base into close proximity to the ortho-proton of the aromatic ring, leading to a kinetically favored deprotonation to form an aryllithium intermediate.[3] The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down organolithium aggregates and enhance the basicity and reactivity of the system.[3]
-
Electrophilic Quench: The resulting ortho-lithiated species is a potent nucleophile that reacts with a wide range of electrophiles at the position of lithiation.[1]
Experimental Protocols
The following are generalized protocols for the directed ortho-metalation of an aromatic compound bearing a cyclopropylamide directing group. These protocols are based on well-established procedures for other tertiary benzamides and should be optimized for specific substrates and electrophiles.
General Procedure for the Directed Ortho-Metalation of N-Cyclopropyl-N-arylbenzamide
Materials:
-
N-cyclopropyl-N-arylbenzamide substrate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Organolithium base (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium in a suitable solvent)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional, but recommended)
-
Electrophile (e.g., alkyl halide, aldehyde, ketone, carbon dioxide, disulfide, etc.)
-
Quenching solution (e.g., saturated aqueous ammonium chloride, water)
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried flasks, syringes, nitrogen/argon inlet)
Protocol:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is charged with the N-cyclopropyl-N-arylbenzamide substrate (1.0 equiv).
-
Solvent and Amine Additive: Anhydrous THF or Et₂O is added via syringe to dissolve the substrate. If used, TMEDA (1.1-2.2 equiv) is then added. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: The organolithium base (1.1-1.5 equiv) is added dropwise to the stirred solution at -78 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours. The formation of the ortho-lithiated species is often indicated by a color change.
-
Electrophilic Quench: The chosen electrophile (1.2-2.0 equiv), either neat or as a solution in anhydrous THF, is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at -78 °C for an additional 1-3 hours, and then allowed to warm to room temperature overnight.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ortho-substituted product.
Data Presentation
Table 1: Substrate Scope of Directed Ortho-Metalation of N,N-Diethylbenzamides
| Entry | Substrate | Base/Additive | Electrophile (E+) | Product | Yield (%) |
| 1 | N,N-Diethylbenzamide | s-BuLi/TMEDA | MeI | 2-Methyl-N,N-diethylbenzamide | 95 |
| 2 | N,N-Diethylbenzamide | s-BuLi/TMEDA | (CH₃)₂S₂ | 2-(Methylthio)-N,N-diethylbenzamide | 92 |
| 3 | N,N-Diethylbenzamide | s-BuLi/TMEDA | I₂ | 2-Iodo-N,N-diethylbenzamide | 90 |
| 4 | 4-Methoxy-N,N-diethylbenzamide | s-BuLi/TMEDA | DMF | 2-Formyl-4-methoxy-N,N-diethylbenzamide | 85 |
| 5 | 3-Methoxy-N,N-diethylbenzamide | s-BuLi/TMEDA | Me₃SiCl | 2-Trimethylsilyl-3-methoxy-N,N-diethylbenzamide | 98 |
| 6 | 4-Chloro-N,N-diethylbenzamide | LDA | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-4-chloro-N,N-diethylbenzamide | 78 |
Data is representative and compiled from various sources on the DoM of N,N-diethylbenzamides.
Table 2: Common Electrophiles and Resulting Functional Groups
| Electrophile | Reagent | Functional Group Introduced |
| Alkyl Halides | R-X | Alkyl (R) |
| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl (-CH(OH)R) |
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (-COOH) |
| Disulfides | R-S-S-R | Thioether (-SR) |
| Iodine | I₂ | Iodo (-I) |
| N,N-Dimethylformamide | DMF | Formyl (-CHO) |
| Trimethylsilyl Chloride | Me₃SiCl | Trimethylsilyl (-SiMe₃) |
| Isocyanates | R-N=C=O | Amide (-CONH-R) |
Visualizations
Directed Ortho-Metalation (DoM) Workflow
Caption: General workflow for directed ortho-metalation.
Logical Relationship of DoM Components
Caption: Key components and their roles in DoM reactions.
Applications in Drug Development
The ability to precisely introduce functional groups at the ortho-position of an aromatic ring is of significant value in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The cyclopropyl motif is a "privileged" structural element in medicinal chemistry, often imparting favorable properties such as metabolic stability, conformational rigidity, and enhanced potency. The use of a cyclopropylamide as a directing group in DoM offers a potential route to novel, ortho-substituted aromatic compounds bearing this important functionality, thereby expanding the accessible chemical space for drug discovery and development.
Conclusion
Directed ortho-metalation is a cornerstone of modern synthetic organic chemistry, providing a reliable method for the regioselective functionalization of aromatic systems. While specific examples for the use of cyclopropylamides as directing groups are not widely reported, the principles of DoM strongly suggest their utility. The protocols and data provided for analogous amide-directed reactions serve as a valuable starting point for researchers looking to explore this promising synthetic strategy. Further investigation into the scope and limitations of cyclopropylamide-directed ortho-metalation is warranted and has the potential to yield new and efficient pathways to valuable molecules for the pharmaceutical and agrochemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dimethylcyclopropanecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N,N-Dimethylcyclopropanecarboxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the coupling of cyclopropanecarboxylic acid with dimethylamine or its salt. This is typically achieved using a coupling agent to activate the carboxylic acid. An alternative route involves the reaction of cyclopropanecarbonyl chloride with dimethylamine.
Q2: How do I choose the right coupling agent for the amidation reaction?
A2: The choice of coupling agent is critical for achieving high yield and purity.[1][2] Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.[1][3][4] Phosphonium and uronium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are also highly effective and often lead to faster reactions and higher yields.[5]
Q3: What are the typical solvents used for this synthesis?
A3: Anhydrous aprotic polar solvents are generally preferred for this reaction. Common choices include Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[4][6] The selection of the solvent can influence reaction rates and the solubility of reagents and byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the determination of the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Ineffective activation of carboxylic acid: The coupling agent may be old or degraded. | Use a fresh batch of the coupling agent. Ensure anhydrous conditions as moisture can deactivate the coupling agent. |
| Poor quality of starting materials: Impurities in cyclopropanecarboxylic acid or dimethylamine can interfere with the reaction. | Purify the starting materials before use. Ensure dimethylamine solution concentration is accurate. | |
| Inappropriate reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. | Optimize the reaction temperature. For many coupling agents, starting at 0°C and allowing the reaction to slowly warm to room temperature is effective.[6] | |
| Presence of Unreacted Starting Material | Insufficient amount of coupling agent or amine: The stoichiometry of the reagents may not be optimal. | Use a slight excess (1.1-1.5 equivalents) of the coupling agent and dimethylamine.[6] |
| Short reaction time: The reaction may not have reached completion. | Increase the reaction time and monitor the progress using TLC or LC-MS. | |
| Formation of Significant Byproducts | N-acylurea formation (with carbodiimide reagents): The activated carboxylic acid intermediate can rearrange to form a stable N-acylurea byproduct.[1] | Use an additive such as HOBt or NHS to trap the activated intermediate and prevent rearrangement.[1][4] |
| Side reactions due to base: If a base like triethylamine or DIPEA is used, it can cause side reactions if not used appropriately. | Use a non-nucleophilic base and ensure the correct stoichiometry. For amine salts, typically 2-3 equivalents of base are required.[6] | |
| Difficulty in Product Purification | Water-soluble byproducts: Byproducts from coupling agents like EDC are water-soluble, but may require thorough extraction.[4] | Perform multiple aqueous extractions during the work-up. A final wash with brine can help to remove residual water.[6] |
| Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate. | Optimize the solvent system for column chromatography. Sometimes, using a different stationary phase can improve separation. Recrystallization may also be an effective purification method. |
Data Presentation
Table 1: Comparison of Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Additive | Typical Solvent | Typical Reaction Time | Typical Yield | Key Considerations |
| EDC | HOBt/NHS | DCM, DMF | 2-12 hours | 70-95% | Water-soluble urea byproduct, easy workup.[1][4] |
| DCC | HOBt/NHS | DCM, THF | 1-12 hours | 75-98% | Insoluble dicyclohexylurea (DCU) byproduct, removed by filtration.[1] |
| HATU | Base (e.g., DIPEA) | DMF | 15-60 minutes | 85-99% | Fast and efficient, low racemization.[1][5] |
| HBTU | Base (e.g., DIPEA) | DMF | 30-120 minutes | 80-98% | Highly effective, slightly longer reaction times than HATU.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
Materials:
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Cyclopropanecarboxylic acid
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Dimethylamine solution (e.g., 2M in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclopropanecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
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Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0°C.
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Slowly add the dimethylamine solution (1.1 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with DCM.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis of this compound via Cyclopropanecarbonyl Chloride
Materials:
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Cyclopropanecarbonyl chloride
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Dimethylamine solution (e.g., 2M in THF)
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Triethylamine
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric acid
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve dimethylamine solution (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
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Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.
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Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation to yield this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude N,N-Dimethylcyclopropanecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N-Dimethylcyclopropanecarboxamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Recrystallization
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | While water is a commonly used and effective solvent for the recrystallization of this compound, its effectiveness can be compromised by the presence of certain impurities. If purity remains low, consider alternative solvent systems. A mixed solvent system, such as ethanol/water or acetone/hexane, may provide better selectivity for crystallizing the desired product while leaving impurities in the mother liquor. |
| Incomplete Removal of Acidic Impurities | Crude this compound may contain unreacted cyclopropanecarboxylic acid, which can co-crystallize with the product. Before recrystallization, wash the crude product with a dilute aqueous base solution (e.g., 5% sodium bicarbonate) to neutralize and remove acidic impurities. Subsequently, wash with water to remove any remaining base and salts. |
| Cooling Rate Too Fast | Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield. |
| Insufficient Washing of Crystals | Impurities can adhere to the surface of the crystals. After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. |
Problem 2: Product Oiling Out During Recrystallization
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Concentration of Impurities | A high impurity load can lower the melting point of the mixture, causing it to separate as an oil rather than crystallizing. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an initial distillation, to remove the bulk of the impurities before attempting recrystallization. |
| Solvent Polarity Mismatch | The chosen solvent may be too nonpolar for the product at lower temperatures. Try a more polar solvent or a mixed solvent system to maintain the solubility of the product at the point of crystallization. |
Problem 3: Poor Separation During Column Chromatography
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Eluent System | The polarity of the eluent is critical for good separation. If the product and impurities are eluting too quickly (low resolution), decrease the polarity of the mobile phase. If the product is not eluting, increase the polarity. A common starting point for amides is a mixture of ethyl acetate and hexanes. |
| Column Overloading | Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Improper Column Packing | Channels or cracks in the stationary phase will lead to poor separation. Ensure the column is packed uniformly and without any air bubbles. |
Problem 4: Low Yield After Distillation
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Thermal Decomposition | This compound may be susceptible to thermal degradation at atmospheric pressure. Vacuum distillation is highly recommended to lower the boiling point and minimize decomposition.[1][2][3][4] |
| Inadequate Vacuum | A poor vacuum will result in a higher boiling point, increasing the risk of thermal decomposition. Ensure all connections in the distillation apparatus are well-sealed. A typical vacuum for this type of compound would be in the range of 10-20 mmHg. |
| Foaming or Bumping | The crude mixture may foam or bump violently during distillation, leading to loss of product into the condenser and receiving flask. Use a stirring bar or boiling chips to ensure smooth boiling. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. If synthesized from cyclopropanecarbonyl chloride and dimethylamine, potential impurities include:
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Unreacted Starting Materials: Cyclopropanecarbonyl chloride and dimethylamine.
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Hydrolysis Product: Cyclopropanecarboxylic acid, formed from the reaction of cyclopropanecarbonyl chloride with moisture.[2]
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Salts: Dimethylamine hydrochloride, formed as a byproduct of the amidation reaction.
Q2: What is the recommended method for removing unreacted cyclopropanecarboxylic acid?
A2: Unreacted cyclopropanecarboxylic acid can be effectively removed by washing the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate or potassium carbonate. This will convert the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous phase.
Q3: Can I use distillation to purify this compound?
A3: Yes, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities. Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent potential thermal decomposition.
Q4: What are the typical conditions for vacuum distillation of this compound?
A4: While the exact boiling point will depend on the vacuum achieved, a starting point would be to apply a vacuum of 10-20 mmHg. Under these conditions, the boiling point is expected to be significantly lower than the atmospheric boiling point, reducing the risk of degradation.
Q5: How can I monitor the purity of this compound during the purification process?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification. For quantitative analysis of purity, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.
Experimental Protocols
Protocol 1: Recrystallization from Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot water (e.g., 50-60°C).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. The product should crystallize out of the solution.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold water.
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Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Quantitative Data from Literature:
| Starting Material | Purification Method | Purity Achieved |
| Crude (S)-(+)-2,2-dimethylcyclopropanecarboxamide | Dissolved in 62°C water, crystallized at 0°C | 99.5% |
| Crude (S)-(+)-2,2-dimethylcyclopropanecarboxamide | Dissolved in 55°C water, crystallized at 4°C | 99.2% |
| Racemic 2,2-dimethylcyclopropanecarboxamide | Dissolved in 55°C water, crystallized at 4°C | 98.9% |
Protocol 2: Column Chromatography
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Column Preparation: Pack a glass column with an appropriate amount of silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the silica gel bed.
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Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes). Start with a low polarity and gradually increase it.
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Fraction Collection: Collect fractions as the solvent elutes from the column.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for low purity after recrystallization.
References
Technical Support Center: N,N-Dimethylcyclopropanecarboxamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethylcyclopropanecarboxamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of reacting cyclopropanecarbonyl chloride with dimethylamine.
Q1: My reaction yield is low, and I observe a significant amount of a water-soluble impurity. What is the likely cause?
A1: A common side reaction that reduces the yield of the desired this compound is the hydrolysis of the starting material, cyclopropanecarbonyl chloride. This occurs when the acid chloride reacts with water present in the reaction mixture, forming cyclopropanecarboxylic acid. This carboxylic acid is deprotonated by the base used in the reaction (e.g., sodium hydroxide) to form a water-soluble carboxylate salt, which is then removed during the aqueous work-up, leading to a lower isolated yield of the amide product.
Troubleshooting:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
High-Quality Reagents: Use anhydrous solvents and ensure the dimethylamine solution has a low water content.
-
Controlled Addition: Add the cyclopropanecarbonyl chloride slowly to the reaction mixture containing dimethylamine and base. This helps to ensure the amine reacts preferentially over any residual water.
Q2: After purification, my final product is contaminated with unreacted starting materials. How can I remove them?
A2: Incomplete reaction can lead to the presence of both unreacted cyclopropanecarbonyl chloride and dimethylamine in the crude product.
Troubleshooting & Purification:
-
Removal of Unreacted Cyclopropanecarbonyl Chloride:
-
Aqueous Work-up: During the work-up, washing the organic layer with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) will hydrolyze the remaining acid chloride to the water-soluble carboxylate salt.
-
-
Removal of Excess Dimethylamine:
-
Acid Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the basic dimethylamine, forming a water-soluble ammonium salt that will partition into the aqueous layer.
-
-
Final Purification: Fractional distillation under reduced pressure is an effective method to separate the desired this compound from any remaining non-volatile impurities.
Q3: I am concerned about the stability of the cyclopropane ring during the reaction. Can it open to form linear byproducts?
A3: The cyclopropane ring is a strained system and can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids, electrophiles, or under radical conditions. While the formation of the amide from the acid chloride is generally a mild and rapid reaction, harsh conditions could potentially lead to ring-opened impurities. The stability of the cyclopropylmethyl carbocation, a potential intermediate, is noteworthy and can influence reactivity.
Preventative Measures:
-
Mild Reaction Conditions: Perform the reaction at low temperatures (e.g., 0-25 °C) to minimize the likelihood of side reactions.
-
Avoid Strong Acids: Use a suitable base (e.g., NaOH, triethylamine) to neutralize the HCl generated during the reaction, preventing the accumulation of strong acid.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can help prevent radical-induced side reactions.
Q4: Could quaternary ammonium salts be formed as a side product?
A4: The formation of a quaternary ammonium salt would involve the reaction of the product, this compound, or the starting dimethylamine with an alkylating agent. In this specific synthesis, the primary electrophile is cyclopropanecarbonyl chloride. While a Menshutkin-type reaction of dimethylamine with an alkyl halide is a standard way to make quaternary ammonium salts, the acylation reaction to form the amide is significantly faster and more favorable under these conditions. The formation of a quaternary salt from the amide product is unlikely under standard amidation conditions.
Quantitative Data Summary
While specific quantitative data for side product formation in every synthesis can vary based on reaction conditions, the following table provides a general overview of potential impurities and their typical characteristics.
| Impurity/Side Product | Chemical Formula | Molar Mass ( g/mol ) | Typical Reason for Formation | Recommended Removal Method |
| Cyclopropanecarboxylic acid | C₄H₆O₂ | 86.09 | Hydrolysis of cyclopropanecarbonyl chloride. | Aqueous base wash. |
| Unreacted Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.53 | Incomplete reaction. | Aqueous base wash (hydrolysis). |
| Unreacted Dimethylamine | C₂H₇N | 45.08 | Excess reagent or incomplete reaction. | Aqueous acid wash. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
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Cyclopropanecarbonyl chloride
-
Dimethylamine (40% solution in water or as a gas)
-
Sodium hydroxide (NaOH)
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Dichloromethane (DCM) or other suitable organic solvent
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve dimethylamine (1.2 equivalents) in water and cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of sodium hydroxide (1.5 equivalents) in water to the dimethylamine solution, maintaining the temperature at 0 °C.
-
Acid Chloride Addition: Dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in an organic solvent like dichloromethane. Add this solution dropwise to the cold, stirring aqueous solution of dimethylamine and NaOH over 30-60 minutes. Ensure the temperature remains below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with:
-
1M HCl to remove excess dimethylamine.
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Saturated NaHCO₃ solution to remove any unreacted acid chloride and cyclopropanecarboxylic acid.
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Brine to remove residual water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Reaction Pathway and Side Reactions
Technical Support Center: Optimizing Cyclopropanation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cyclopropanation reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during cyclopropanation experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Simmons-Smith reaction is sluggish, incomplete, or failing entirely. What are the primary factors to investigate?
A1: Low or no yield in a Simmons-Smith reaction is a frequent issue, often pointing to the activity of the zinc reagent.[1] Key areas to troubleshoot include:
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Inactive Zinc-Copper Couple: The zinc-copper couple is essential for forming the active organozinc carbenoid.[2] Incomplete activation is a common cause of reaction failure.[1]
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Poor Reagent Quality: The purity of diiodomethane and the solvent significantly impacts the reaction.[1][2]
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Presence of Moisture or Air: The Simmons-Smith reaction is sensitive to both moisture and air.[1]
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Low Substrate Reactivity: Electron-deficient or sterically hindered alkenes may exhibit poor reactivity.[1][3]
Q2: I am experiencing poor yields in my metal-catalyzed cyclopropanation using a diazo compound. What should I investigate?
A2: Low yields in these reactions often relate to catalyst activity, diazo compound stability, or competing side reactions.[2]
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Catalyst Activity: The choice and activity of the metal catalyst (commonly rhodium(II) or copper(II) complexes) are critical.[2] Catalysts can be sensitive to air and moisture.
-
Solution: Ensure the reaction is run under an inert atmosphere with dry solvents and glassware.[3] If catalyst decomposition is suspected, use a fresh batch of catalyst.
-
-
Diazo Compound Decomposition/Side Reactions: Diazo compounds like ethyl diazoacetate (EDA) can dimerize or undergo other side reactions if their concentration is too high.[3]
-
Solution: Add the diazo compound solution slowly over several hours using a syringe pump.[3]
-
-
Poor Alkene Reactivity: Electron-rich alkenes are generally more reactive in these cyclopropanations.[3]
-
Solution: For electron-deficient alkenes, a more reactive carbene source or a different catalytic system, such as a cobalt-catalyzed system, might be necessary.[3]
-
Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Q3: My cyclopropanation reaction is producing the wrong diastereomer or a poor diastereomeric ratio (dr). How can I improve this?
A3: Diastereoselectivity is influenced by temperature, reagent choice, and substrate-directing groups.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer.
-
Steric Effects: The Simmons-Smith reaction is sensitive to steric hindrance, typically occurring on the less hindered face of the alkene.[1][2] The steric bulk of catalysts, ligands, and carbene precursors also influences facial selectivity.[3]
-
Solution: For catalytic systems, experiment with ligands of varying steric bulk to find the optimal one for your desired diastereomer.[3]
-
-
Directing Groups: Hydroxyl groups near the double bond can coordinate to the zinc reagent, directing the cyclopropanation to occur on the same face, which may be sterically more hindered.[1][4]
-
Solution: Be aware of potential directing groups on your substrate. If this is hindering the desired outcome, protection of the directing group might be necessary.[2]
-
Q4: I am struggling to achieve high enantioselectivity in my asymmetric cyclopropanation. What are the key optimization parameters?
A4: Achieving high enantioselectivity is a common challenge that hinges on the careful selection of the chiral catalyst system and reaction conditions.
-
Suboptimal Chiral Ligand/Catalyst: The choice of the chiral ligand is the most critical factor.
-
Solution: It is often necessary to screen a library of ligands to identify the optimal one for a specific substrate and carbene precursor. Not all chiral catalysts are effective for all substrates, making empirical screening a common practice.[3]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity.[6]
-
Catalyst Loading: While not always intuitive, adjusting the catalyst loading can sometimes influence stereoselectivity.
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Solution: In some biocatalytic systems, for instance, decreasing the catalyst loading has been shown to increase catalytic turnovers while maintaining excellent stereoselectivity.[7]
-
Issue 3: Formation of Side Products
Q5: My Simmons-Smith reaction is generating unexpected byproducts. What are the likely side reactions?
A5: Side reactions in Simmons-Smith cyclopropanation are often attributed to the electrophilic nature of the zinc carbenoid and the Lewis acidity of the zinc iodide byproduct.[1][4]
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Methylation of Heteroatoms: The zinc carbenoid can methylate alcohols and other heteroatoms, especially with excess reagent or prolonged reaction times.[1][4]
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Solution: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.[1]
-
-
Rearrangements: Allylic thioethers can react to form sulfur ylides, which may undergo a[1][3]-sigmatropic rearrangement instead of cyclopropanation.[4]
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Solution: Use an excess of the Simmons-Smith reagent to favor cyclopropanation over the rearrangement pathway.[4]
-
-
Product Decomposition: Acid-sensitive products can be degraded by the Lewis acidic zinc iodide (ZnI₂) generated in the reaction.[4]
Frequently Asked Questions (FAQs)
Q: What are the main types of cyclopropanation reactions? A: The primary methods include:
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Simmons-Smith Reaction: Uses an organozinc carbenoid (typically from diiodomethane and a zinc-copper couple) to convert alkenes into cyclopropanes.[8][9]
-
Metal-Catalyzed Reactions with Diazo Compounds: Employs transition metal catalysts (e.g., Rh, Cu) to react diazo compounds with alkenes, forming a metal carbene intermediate.[9][10]
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Michael-Initiated Ring Closure (MIRC): A nucleophilic addition to an electron-deficient alkene that has a leaving group, followed by an intramolecular cyclization to form the cyclopropane ring.[11][12]
-
Dihalocarbene Addition: Involves treating a haloform (e.g., CHCl₃, CHBr₃) with a strong base to generate a dihalocarbene, which then adds to an alkene.[8]
Q: How does the electronic nature of the alkene affect the reaction? A: Generally, electron-rich alkenes are more reactive towards electrophilic carbenoids generated in Simmons-Smith and many metal-catalyzed reactions.[3][8] For electron-deficient alkenes, alternative methods like the Shi modification of the Simmons-Smith reaction or MIRC reactions are often more effective.[1][4]
Q: What is the typical stereochemistry of cyclopropanation? A: Most cyclopropanation reactions, including the Simmons-Smith and metal-catalyzed additions of carbenes, are stereospecific.[8][13] This means the reaction proceeds via a concerted, syn-addition, and the stereochemistry of the starting alkene is retained in the cyclopropane product.[8][9] For example, a cis-alkene will yield a cis-disubstituted cyclopropane.[9]
Q: Are there green chemistry alternatives for cyclopropanation? A: Reactions using diazo compounds without metal catalysts can be considered "greener" as they do not involve metals or halogenated reagents and produce only N₂ as a byproduct.[9] However, the explosive and toxic nature of many diazo compounds, like diazomethane, is a significant safety concern.[8][9]
Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity in a Directed Simmons-Smith Reaction.
| Solvent | Diastereomeric Ratio (syn:anti) |
|---|---|
| 1,2-Dichloroethane (DCE) | >95:5 |
| Diethyl Ether | 50:50 |
Data compiled from representative literature; specific conditions and results may vary. High syn selectivity in non-coordinating solvents like DCE is attributed to effective direction from a proximal hydroxyl group. In coordinating solvents like ether, this direction is less effective.[14]
Table 2: Optimization of a Myoglobin-Catalyzed Cyclopropanation.
| Entry | Catalyst Loading (Cell Density OD₆₀₀) | Product Conversion (%) | Total Turnovers (TON) | Stereoselectivity (de/ee %) |
|---|---|---|---|---|
| 1 | 80 | 44 | 230 | >99.9 / >99.9 |
| 2 | 40 | 50 | 520 | >99.9 / >99.9 |
| 3 | 20 | 55 | 1,140 | >99.9 / >99.9 |
| 4 | 5 | 52 | 3,110 | >99.9 / >99.9 |
This table demonstrates that in this biocatalytic system, decreasing the catalyst loading led to a significant increase in catalytic efficiency (TON) without compromising the excellent conversion rate or stereoselectivity.[7]
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alkene (1.0 mmol, 1.0 equiv) and a suitable anhydrous solvent (e.g., CH₂Cl₂, 5 mL).[3]
-
Catalyst Addition: Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).[3]
-
Diazo Compound Preparation: In a separate flask, prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol, 1.2 equiv) in the same solvent (5 mL).[3]
-
Slow Addition: Using a syringe pump, add the diazoacetate solution to the stirred reaction mixture over 4-8 hours at the desired temperature (often room temperature).[3]
-
Monitoring: After the addition is complete, continue stirring for an additional 1-2 hours. Monitor the reaction for the consumption of the starting material by TLC or GC-MS.[3]
-
Quenching: Carefully quench the reaction by adding a few drops of a suitable agent like acetic acid to decompose any unreacted diazo compound.[3]
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography.[3][15]
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)
-
Setup: To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous dichloromethane to make a ~0.1 M solution.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.[3]
-
Reagent Addition:
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[3]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.[3]
-
Workup & Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for low cyclopropanation yield.
Caption: Logic diagram for optimizing stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 7. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 11. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Amide Bond Formation with Hindered Amines
Welcome to our technical support center dedicated to addressing the challenges of amide bond formation with sterically hindered amines. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during amide bond formation with hindered amines and provides actionable solutions.
Q1: My amide coupling reaction with a hindered amine is resulting in low or no yield. What are the primary causes?
A1: Several factors can contribute to poor outcomes in these reactions. The most common culprits are:
-
Incomplete Activation of the Carboxylic Acid: The coupling reagent may be inefficient in activating the carboxylic acid, or the activated intermediate is not stable under the reaction conditions.[1]
-
Deactivation of the Amine: The amine's nucleophilicity can be diminished through protonation by the carboxylic acid, forming an unreactive ammonium carboxylate salt.[1]
-
Steric Hindrance: The bulky nature of the amine, the carboxylic acid, or both can physically impede the approach of the nucleophilic amine to the activated carboxylic acid derivative.[1][2][3] This is a primary challenge in the synthesis of sterically hindered amides.[4][5][6]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the desired amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the base used can significantly influence the reaction's success.[1]
Q2: How can I improve the yield of my amide coupling reaction with a hindered amine?
A2: To enhance the yield, consider the following troubleshooting strategies:
-
Optimize the Coupling Reagent: For hindered substrates, standard coupling reagents may not be effective.[7] Consider using more potent reagents such as HATU, HBTU, or COMU.[][9] For particularly challenging cases, forming an acyl fluoride in situ using reagents like TFFH or BTFFH can be highly effective as they minimize steric hindrance between the coupling partners.[2][10][11]
-
Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to prevent deprotonation of the amine by the carboxylic acid without competing in the reaction.[1][12]
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier associated with sterically demanding substrates.[10][13]
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices. Anhydrous conditions are crucial.[1][10]
-
Pre-activation: Activating the carboxylic acid with the coupling reagent before adding the hindered amine can improve yields.[1]
-
-
Alternative Methods: For extremely hindered systems where traditional methods fail, consider alternative synthetic routes such as the addition of Grignard reagents to isocyanates.[4][5][10]
Q3: I am observing significant side reactions. How can these be minimized?
A3: Side reactions are common when forcing conditions are required for hindered couplings.
-
Racemization: If your carboxylic acid has a chiral center, racemization can be a significant issue. Using additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can help suppress this side reaction.[1] Running the reaction at a lower temperature, if feasible, can also minimize racemization.[1]
-
Guanidinium By-product Formation: Uronium/aminium-based coupling reagents can react with the amine to form an undesired guanidinium by-product. The order of addition is crucial; always activate the carboxylic acid first before adding the amine.
Comparative Data on Coupling Methods
For the synthesis of particularly challenging amides, the choice of method can dramatically impact the yield. The following table summarizes the performance of different methods for the synthesis of a hindered amide (18).
| Entry | Coupling Method | Yield (%) | Reference |
| 1 | Adamantanecarbonyl chloride | 19 | [10] |
| 2 | Adamantylmagnesium bromide + Adamantyl isocyanate | 75 | [10] |
| 3 | BTFFH protocol (Acyl fluoride) | 78 | [10] |
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the hindered amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Amide Formation via in situ Acyl Fluoride Generation
-
Dissolve the sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the hindered amine (1.0 equivalent) to the solution containing the acyl fluoride.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings and may require elevated temperatures.[10][13]
-
Work-up and purify the product as described in Protocol 1.
Visual Guides
Caption: Troubleshooting workflow for low-yield amide bond formation with hindered amines.
Caption: General reaction pathway for amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
N,N-Dimethylcyclopropanecarboxamide stability and degradation issues
Welcome to the technical support center for N,N-Dimethylcyclopropanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your work with this compound.
Issue 1: Inconsistent results or loss of compound during analysis.
-
Question: My analytical results for this compound are inconsistent, or I'm observing a lower concentration than expected. What could be the cause?
-
Answer: This could be due to degradation of the compound. This compound, being a tertiary amide, can be susceptible to hydrolysis, especially under strong acidic or basic conditions. The cyclopropyl group may also be sensitive to certain reagents. Consider the following troubleshooting steps:
-
pH of Solutions: Ensure that all your solutions are within a neutral pH range (pH 6-8) if possible. Amides are generally more stable at neutral pH.
-
Solvent Purity: Use high-purity, anhydrous solvents when preparing stock solutions and for your reactions, unless aqueous conditions are required by the protocol. Trace amounts of acid or base impurities in solvents can catalyze degradation.
-
Storage Conditions: Store stock solutions of this compound at low temperatures (e.g., 2-8 °C) and protected from light to minimize potential degradation over time.
-
Work-up Procedure: If your reaction work-up involves acidic or basic washes, minimize the exposure time and consider using milder conditions or alternative purification methods like chromatography.
-
Issue 2: Appearance of unknown peaks in my chromatogram.
-
Question: I am observing new, unidentified peaks in my HPLC or LC-MS analysis of a sample containing this compound. What are these?
-
Answer: The appearance of new peaks likely indicates the formation of degradation products. The primary degradation pathway for amides is hydrolysis, which would cleave the amide bond to form cyclopropanecarboxylic acid and dimethylamine. Other potential degradation pathways include oxidation and photolysis.
-
Characterize the Degradants: Use techniques like LC-MS/MS or high-resolution mass spectrometry (HRMS) to determine the mass of the unknown peaks. This can help in proposing potential structures for the degradation products. NMR spectroscopy can provide more definitive structural information.
-
Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress). Comparing the retention times and mass spectra of the peaks generated in these studies with the unknown peaks in your sample can help in their identification.
-
Frequently Asked Questions (FAQs)
Stability and Storage
-
Q1: What are the optimal storage conditions for this compound?
-
A1: For long-term storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For solutions, it is advisable to store them at 2-8°C and protect them from light.
-
-
Q2: How stable is this compound in aqueous solutions?
-
A2: The stability of this compound in aqueous solutions is highly dependent on the pH. It is most stable in neutral to slightly acidic conditions (pH 4-7). In strongly acidic or alkaline solutions, it is susceptible to hydrolysis, leading to the formation of cyclopropanecarboxylic acid and dimethylamine. The rate of hydrolysis increases with temperature.
-
Degradation Pathways
-
Q3: What are the expected degradation products of this compound?
-
A3: The most common degradation products result from hydrolysis of the amide bond, yielding cyclopropanecarboxylic acid and dimethylamine. Under oxidative conditions, N-oxidation or degradation of the cyclopropyl ring might occur. Photodegradation could lead to radical-mediated decomposition.
-
-
Q4: Can the cyclopropyl ring degrade?
-
A4: While the amide bond is generally the most labile part of the molecule, the cyclopropyl ring can undergo ring-opening reactions under certain harsh conditions, such as in the presence of strong acids or upon exposure to high-energy UV light, though this is less common than amide hydrolysis.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., UV/Vis or MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).
-
Neutralize the sample with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and analyze at different time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a controlled temperature (e.g., 80 °C) for a specified period.
-
Also, expose a solution of the compound to the same thermal stress.
-
Analyze the samples at different time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Use a mass spectrometer detector to identify the mass of the degradation products.
-
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ~15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | ~25% | 2 |
| Oxidation | 3% H₂O₂ | 24 | 25 | ~5% | 1 |
| Thermal (Solid) | 80 °C | 48 | 80 | <2% | 0 |
| Thermal (Solution) | 80 °C | 48 | 80 | ~8% | 1 |
| Photolytic | ICH Q1B | 24 | 25 | ~10% | 3 |
Table 2: Potential Degradation Products Identified by LC-MS
| Degradation Pathway | Proposed Structure | Molecular Weight ( g/mol ) |
| Hydrolysis | Cyclopropanecarboxylic acid | 86.09 |
| Hydrolysis | Dimethylamine | 45.08 |
| Oxidation | This compound N-oxide | 129.15 |
Visualizations
Diagram 1: General Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for addressing stability issues.
Diagram 2: Predicted Hydrolytic Degradation Pathway
Caption: The primary hydrolytic degradation pathway.
Troubleshooting low conversion in Simmons-Smith reactions
Welcome to the technical support center for the Simmons-Smith reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer practical advice for optimizing your cyclopropanation experiments.
Troubleshooting Guide
This guide addresses common problems encountered during Simmons-Smith reactions in a question-and-answer format.
Question 1: Why is my Simmons-Smith reaction showing low to no conversion of the starting material?
Answer:
Low or no conversion in a Simmons-Smith reaction is a frequent issue and can often be attributed to the quality and activity of the reagents, as well as the reaction conditions. Here are the primary causes and their solutions:
-
Inactive Zinc Reagent: The activity of the zinc-copper couple or diethylzinc is crucial.[1]
-
Solution: For the classic Simmons-Smith reaction, ensure your zinc-copper couple is freshly prepared and properly activated. For the Furukawa modification, use a fresh, high-quality source of diethylzinc.
-
-
Impure Dihalomethane: Impurities in diiodomethane or other dihalomethanes can quench the reaction.
-
Solution: Use freshly distilled or high-purity diiodomethane.
-
-
Presence of Moisture: The organozinc reagents are highly sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. The reaction should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
Substrate Reactivity: Electron-deficient alkenes are inherently less reactive in traditional Simmons-Smith reactions.[2]
-
Solution: For such substrates, consider using a more reactive modification, such as the Shi modification, which employs a more nucleophilic zinc carbenoid.[2]
-
Question 2: My reaction is proceeding, but it is very sluggish and incomplete. What can I do to improve the reaction rate and conversion?
Answer:
A sluggish reaction can be frustrating. Here are some parameters you can adjust to improve the kinetics and overall conversion:
-
Temperature: While Simmons-Smith reactions are often run at or below room temperature, a modest increase in temperature can sometimes accelerate a slow reaction.
-
Solution: Try gradually increasing the reaction temperature. However, be cautious as higher temperatures can sometimes lead to side reactions.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Solution: Non-coordinating solvents such as diethyl ether or dichloromethane are generally preferred. Using more basic solvents can decrease the reaction rate.[3]
-
-
Reagent Stoichiometry: An insufficient amount of the cyclopropanating agent will naturally lead to incomplete conversion.
-
Solution: Consider increasing the equivalents of the dihalomethane and the zinc reagent.
-
Question 3: I am observing the formation of significant side products in my reaction. How can I minimize them?
Answer:
Side product formation can complicate purification and reduce the yield of your desired cyclopropane. Here are common side reactions and how to mitigate them:
-
Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate alcohols and other heteroatoms present in the substrate, especially with prolonged reaction times or excess reagent.
-
Solution: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
-
Formation of Zinc Iodide Adducts: The Lewis acidic byproduct, zinc iodide (ZnI₂), can sometimes form stable adducts with the product, complicating the workup.
-
Solution: A proper aqueous workup is crucial. Quenching the reaction with a saturated solution of ammonium chloride (NH₄Cl) can help to dissolve the zinc salts.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between the classic Simmons-Smith, Furukawa, and Shi modifications?
A1: The primary difference lies in the nature of the zinc reagent and their respective reactivities.
-
Classic Simmons-Smith: Uses a zinc-copper couple (Zn-Cu) and diiodomethane. It is a heterogeneous reaction.
-
Furukawa Modification: Employs diethylzinc (Et₂Zn) instead of the Zn-Cu couple.[4] This often results in a faster, more reproducible, and homogeneous reaction.[4] It is particularly effective for unfunctionalized alkenes.[2]
-
Shi Modification: Utilizes diethylzinc and diiodomethane in the presence of a Lewis acid, typically trifluoroacetic acid.[2] This generates a more nucleophilic carbenoid, making it suitable for less reactive, electron-deficient alkenes.[2]
Q2: How does the presence of a hydroxyl group in the substrate affect the stereochemistry of the cyclopropanation?
A2: A hydroxyl group, particularly in an allylic or homoallylic position, can act as a directing group. The zinc reagent coordinates to the oxygen atom, leading to the delivery of the methylene group to the same face of the double bond as the hydroxyl group, often with high diastereoselectivity.[1]
Q3: Can I use other dihalomethanes besides diiodomethane?
A3: Yes, other dihalomethanes like dibromomethane or chloroiodomethane can be used. However, diiodomethane is the most commonly used reagent due to its reactivity. Cheaper alternatives like dibromomethane have been explored.[2]
Data Presentation
The choice of Simmons-Smith modification can significantly impact the reaction yield, depending on the substrate. The following table provides a summary of representative yields for different types of alkenes.
| Substrate Type | Alkene Example | Reaction Method | Reagents | Typical Yield (%) | Reference(s) |
| Unfunctionalized | 1-Nonene | Classic Simmons-Smith | CH₂I₂, Zn-Cu | ~98% | [5] |
| Unfunctionalized | Cyclohexene | Classic Simmons-Smith | CH₂I₂, Zn-Cu | High | [2] |
| Electron-Rich | Vinyl Ethers | Furukawa Modification | CH₂I₂, Et₂Zn | High | [2] |
| Allylic Alcohol | (E)-but-2-en-1-ol | Furukawa Modification | CH₂I₂, Et₂Zn | High | |
| Electron-Deficient | Osmium-Carbyne Complex | Shi Modification | CH₂I₂, Et₂Zn, CF₃COOH | 70-73% | [6] |
| Electron-Deficient | Osmium-Carbyne Complex | Furukawa Modification | CH₂I₂, Et₂Zn | No Reaction | [6] |
Experimental Protocols
Protocol 1: Preparation of Zinc-Copper Couple
This protocol describes a common method for activating zinc dust with copper sulfate.
Materials:
-
Zinc dust
-
3% Hydrochloric acid (aq)
-
2% Copper (II) sulfate solution (aq)
-
Distilled water
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Erlenmeyer flask
-
Magnetic stirrer
-
Büchner funnel
Procedure:
-
To an Erlenmeyer flask containing zinc dust, add 3% HCl and stir vigorously for 1 minute.
-
Decant the supernatant liquid.
-
Wash the zinc powder sequentially with additional portions of 3% HCl, distilled water, and then 2% aqueous copper sulfate solution.
-
Follow with further washes of distilled water, absolute ethanol, and finally anhydrous diethyl ether.
-
Transfer the activated zinc-copper couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction until it reaches room temperature.
-
For best results, store the freshly prepared couple in a vacuum desiccator over a desiccant.
Protocol 2: Classic Simmons-Smith Cyclopropanation of Cyclohexene
Materials:
-
Freshly prepared zinc-copper couple
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Cyclohexene
-
Diiodomethane
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the zinc-copper couple and anhydrous diethyl ether.
-
Add a crystal of iodine and stir until the brown color disappears.
-
Add a mixture of cyclohexene and diiodomethane to the flask.
-
Gently heat the mixture to reflux with stirring. An exothermic reaction may occur, requiring temporary removal of the heat source.
-
After the exotherm subsides, continue to stir at reflux for 15 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Protocol 3: Furukawa Modification for the Cyclopropanation of an Allylic Alcohol
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (DCM)
-
Diethylzinc (solution in hexanes)
-
Diiodomethane
-
Flame-dried round-bottom flask
-
Syringes
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the diethylzinc solution dropwise via syringe.
-
Subsequently, add diiodomethane dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A flowchart for troubleshooting low conversion in Simmons-Smith reactions.
Caption: The reaction mechanism of the Simmons-Smith cyclopropanation.
Caption: A generalized experimental workflow for the Simmons-Smith reaction.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03215H [pubs.rsc.org]
Technical Support Center: Optimizing Stereoselectivity in Chiral Cyclopropane Synthesis
Welcome to the technical support center for chiral cyclopropane synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stereoselective cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in chiral cyclopropane synthesis?
A1: Achieving high stereoselectivity is a multifactorial challenge. The key factors include:
-
Chiral Catalyst/Ligand: This is often the most critical element. The ligand creates a specific chiral environment around the metal center, which dictates the facial selectivity of the approach of the carbene to the alkene.[1][2] A thorough screening of ligands is often necessary to find the optimal match for a given substrate.[1]
-
Substrate Properties: The steric and electronic properties of the alkene substrate, including the presence of directing groups (e.g., hydroxyl, ether), significantly influence diastereoselectivity.[3][4][5] The geometry of the alkene (E/Z) can also determine the relative stereochemistry of the resulting cyclopropane.[3]
-
Carbene Precursor: The choice and stability of the carbene precursor (e.g., diazo compounds, sulfoxonium ylides) are crucial. The steric bulk of the precursor can affect the trajectory of its approach to the alkene.[1][6]
-
Reaction Conditions: Temperature, solvent, and the rate of reagent addition can have a substantial impact on both diastereoselectivity and enantioselectivity.[1] Lowering the reaction temperature is a common strategy to enhance enantiomeric excess (ee).[1]
Q2: How do I choose the right catalyst system for my specific substrate?
A2: There is no single "best" catalyst for all cyclopropanations. The optimal choice depends on the substrate and the desired stereoisomer. A general approach involves:
-
Literature Review: Identify catalyst systems that have been successful for similar alkene classes (e.g., styrenes, electron-deficient olefins, allylic alcohols).
-
Catalyst Screening: It is highly recommended to screen a small library of catalysts and ligands.[1] This should include common transition metals like rhodium, copper, cobalt, and palladium, paired with well-established chiral ligands (e.g., bis(oxazolines), Salen, porphyrins).[1][7]
-
Consider Biocatalysis: For substrates that may poison metal catalysts (e.g., N- or S-containing heterocycles), engineered enzymes like myoglobin or P450 variants can be highly effective and stereoselective.[8][9]
Q3: What is the Michael Initiated Ring Closure (MIRC) reaction, and when should I consider it?
A3: The Michael Initiated Ring Closure (MIRC) is a powerful two-step sequence for forming cyclopropanes. It involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization (nucleophilic substitution) to close the three-membered ring.[2][10] This strategy is particularly useful for synthesizing highly functionalized and enantioenriched cyclopropanes.[11] Consider using MIRC when your target cyclopropane has electron-withdrawing groups and you can employ a chiral catalyst, such as a phase-transfer catalyst or an organocatalyst, to control the stereochemistry of the initial Michael addition.[2][12]
Troubleshooting Guides
Issue 1: Low Enantioselectivity (Low ee%)
If you are observing poor enantiomeric excess, consider the following troubleshooting steps:
-
DOT Script for Troubleshooting Low Enantioselectivity
A troubleshooting workflow for addressing low enantioselectivity.
-
Detailed Steps:
-
Chiral Ligand Screening: The choice of the chiral ligand is the most common reason for low ee%.[1] Screen a variety of ligands with different steric and electronic properties.
-
Lower the Temperature: Many asymmetric reactions show improved enantioselectivity at lower temperatures. Try running the reaction at 0 °C, -20 °C, or even -78 °C.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen a range of solvents (e.g., dichloromethane, toluene, THF, hexanes).
-
Check Reagent Purity: Ensure that the alkene, carbene precursor, and solvents are pure and anhydrous. Water and oxygen can inhibit many catalysts.[1]
-
Evaluate Catalyst/Substrate Matching: Some catalyst-substrate combinations are inherently mismatched. It may be necessary to try a different class of catalyst (e.g., switch from a Rh-based to a Co-based catalyst).[7]
-
Issue 2: Low Diastereoselectivity (Poor dr)
Poor diastereomeric ratios often stem from the interaction between the substrate and the incoming carbene.
-
DOT Script for Catalyst-Substrate Interaction Logic
Logical relationship between substrate features and diastereoselective outcome.
-
Detailed Steps:
-
Leverage Directing Groups: If your substrate has a hydroxyl or ether group, consider using a Simmons-Smith type reaction. The Lewis acidic zinc reagent coordinates to the oxygen, directing the cyclopropanation to the syn face with high selectivity.[3][13]
-
Modify Steric Bulk: The relative stereochemistry is often dictated by sterics. You can influence this by:
-
Alkene Geometry: The stereochemistry of the starting alkene is often transferred to the product (stereospecificity). Ensure your starting alkene is isomerically pure. For (E)-disubstituted olefins, which can give lower diastereomeric ratios, the choice of carbenoid reagent is particularly important.[3]
-
Issue 3: Low or No Product Yield
Low conversion can be caused by catalyst deactivation, reagent instability, or inappropriate reaction conditions.
-
Detailed Steps:
-
Catalyst Inhibitors: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as many catalysts are sensitive to air and moisture.[1] Use freshly purified reagents and solvents to eliminate potential inhibitors.
-
Reagent Instability (e.g., Ethyl Diazoacetate - EDA): Diazo compounds like EDA can be unstable.
-
Catalyst Poisoning: If your substrate contains Lewis basic groups like certain nitrogen or sulfur heterocycles, they may be poisoning your transition metal catalyst. Consider switching to a more robust catalyst system or an engineered biocatalyst, which can be more tolerant of such functional groups.[8]
-
C-H Insertion Byproducts: With some substrates, particularly when using rhodium catalysts, C-H bond insertion can be a competing side reaction. Switching to a copper-based catalyst may minimize this byproduct formation.[3][14]
-
Quantitative Data Summary
The following tables summarize representative data for different catalytic systems to provide a baseline for expected performance.
Table 1: Comparison of Chiral Catalysts in the Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
| Catalyst System | Ligand/Variant | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Rhodium(II) | Chiral Carboxamidate | >95:5 | >90% (trans) | High | [3] |
| Copper(I) | Bis(oxazoline) (BOX) | >95:5 | >95% (trans) | High | [7] |
| Cobalt(II) | Chiral Porphyrin | >99:1 | >98% (trans) | High | [7] |
| Engineered Myoglobin | Mb(H64V,V68A) | >99:1 | >99% (1S,2S) | High | [8] |
| Engineered Myoglobin | Engineered Variants | >99:1 | >98% (1R,2R) | High | [8] |
Table 2: Performance of Phase-Transfer Catalysts in MIRC Reactions
| Substrate (Chalcone) | Catalyst | Diastereoselectivity | Enantiomeric Ratio (er) | Yield (%) | Reference |
| Chalcone | Cinchona Alkaloid Derivative | >95:5 (trans) | 91:9 | 98 | [12] |
| 4-Chlorochalcone | Cinchona Alkaloid Derivative | >95:5 (trans) | 90:10 | 95 | [12] |
| 4-Nitrochalcone | Cinchona Alkaloid Derivative | >95:5 (trans) | 89:11 | 96 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Simmons-Smith Cyclopropanation
This protocol is a representative example for hydroxyl-directed cyclopropanation.
-
Preparation: Under an inert atmosphere (Argon), add the allylic alcohol substrate to a flask containing an appropriate anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (2.0 equiv., typically as a 1.0 M solution in hexanes) dropwise. Stir for 15 minutes.
-
Carbene Source: Add diiodomethane (2.0 equiv.) dropwise to the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Phase-Transfer Catalyzed MIRC Reaction
This protocol is adapted for the cyclopropanation of chalcones with bromomalonates.
-
Preparation: To a solution of the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative, 10 mol%) in a non-polar solvent like mesitylene, add a 50% aqueous solution of potassium carbonate (K₂CO₃, 10 equiv.).
-
Substrate Addition: Add the chalcone substrate (6 equiv.) to the biphasic mixture.
-
Reaction Initiation: Vigorously stir the mixture (>1200 rpm) and cool to 0 °C under an inert atmosphere. Add the bromomalonate ester in three portions over 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired cyclopropane product.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]
Technical Support Center: Industrial Scale-Up of Cyclopropanation Reactions
Welcome to the Technical Support Center for the Industrial Scale-Up of Cyclopropanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the scale-up of these critical synthetic transformations.
Troubleshooting Guides
This section addresses specific issues that may arise during the industrial scale-up of cyclopropanation reactions, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My cyclopropanation reaction is showing low or no yield upon scale-up. What are the potential causes and how can I troubleshoot this?
Answer: Low yield is a common issue during scale-up and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.
-
Poisoning: Impurities in the starting materials or solvents (e.g., sulfur compounds, water, or oxygen) can irreversibly bind to the catalyst's active sites.[1][2] Ensure the use of high-purity, anhydrous reagents and solvents, and perform the reaction under an inert atmosphere.[3]
-
Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.[1] This is more common at higher temperatures.
-
Thermal Degradation (Sintering): At elevated temperatures, catalyst particles can agglomerate, reducing the active surface area.[1]
-
-
Poor Reagent Reactivity or Stability:
-
Simmons-Smith Reagent: The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and highly active. For sluggish reactions, consider the Furukawa modification using diethylzinc, which is often more reactive and reproducible.[3]
-
Diazo Compounds: These reagents can be unstable, especially unstabilized diazoalkanes.[4] On an industrial scale, using these compounds can be hazardous.[5] Flow chemistry offers a safer alternative by generating and consuming the diazo compound in situ, minimizing its accumulation.[6][7]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Inadequate temperature control during scale-up can lead to side reactions or catalyst deactivation. The highly exothermic nature of some cyclopropanation reactions, like the Simmons-Smith reaction, requires efficient heat dissipation, which is more challenging in large reactors.[8]
-
Mixing: Inefficient mixing can lead to localized "hot spots" and concentration gradients, affecting reaction rates and selectivity.
-
Solvent: The choice of solvent can impact reaction rates. For instance, in the Simmons-Smith reaction, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are recommended as basic solvents can decrease the reaction rate.[9]
-
-
Alkene Reactivity:
-
Electron-Poor Alkenes: These are generally less reactive towards electrophilic carbenoids. For such substrates, consider using a more reactive carbene source or a different catalytic system. For example, the addition of diethylzinc can improve yields for electron-poor olefins in Simmons-Smith reactions.[5]
-
Steric Hindrance: Bulky substituents on the alkene can hinder the approach of the carbene, slowing down the reaction.[3]
-
Issue 2: Poor Diastereoselectivity
Question: I am observing a poor diastereomeric ratio in my scaled-up cyclopropanation. How can I improve the selectivity?
Answer: Achieving high diastereoselectivity is critical, and several factors can influence the stereochemical outcome of the reaction.
-
Catalyst and Ligand Choice:
-
For metal-catalyzed reactions, the choice of metal and its ligand sphere is paramount. Screening different catalysts and ligands is often necessary to find the optimal combination for a specific substrate.
-
The steric bulk of the catalyst and ligands can significantly influence the facial selectivity of the carbene addition.[3]
-
-
Carbene Source:
-
The structure of the carbene precursor can impact diastereoselectivity. For instance, bulkier diazo compounds can lead to different selectivities.[3]
-
-
Reaction Temperature:
-
Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
-
Solvent Effects:
-
The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the diastereomeric ratio.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up cyclopropanation reactions, and how can they be mitigated?
A1: The main safety hazards are associated with the use of highly reactive and potentially explosive reagents like diazo compounds and pyrophoric organozinc reagents (e.g., diethylzinc).[4][5] The exothermic nature of many cyclopropanation reactions also poses a risk of thermal runaway on a large scale.[8]
Mitigation Strategies:
-
Flow Chemistry: This is a key enabling technology for the safe scale-up of cyclopropanation.[5][10] It allows for the in situ generation and immediate consumption of hazardous reagents, minimizing their accumulation to safe levels.[6] The high surface-area-to-volume ratio in flow reactors also provides superior heat transfer, effectively controlling exotherms.[5][10]
-
Process Safety Studies: Conduct thorough thermal hazard assessments (e.g., using Differential Scanning Calorimetry - DSC) to understand the thermal onset temperature and heat of decomposition of reactive intermediates.[6]
Q2: How can I efficiently remove the metal catalyst from my product on a large scale?
A2: Catalyst removal is a significant challenge in pharmaceutical manufacturing. Several methods are suitable for large-scale purification:
-
Activated Carbon Treatment: A cost-effective and widely used method for removing palladium and other precious metal catalysts.[11]
-
Metal Scavengers: Using scavenger resins or functionalized silica gels in batch or packed in cartridges for continuous flow processing is highly effective and scalable.[11]
-
Crystallization: Often, the desired product can be crystallized, leaving the metal impurities in the mother liquor.[11]
-
Extraction: Liquid-liquid extraction can be employed to partition the catalyst into a different phase from the product.[11]
Q3: What are the signs of catalyst deactivation, and how can I monitor it during the reaction?
A3: Signs of catalyst deactivation include a decrease in reaction rate over time, incomplete conversion of starting materials, or a change in the color of the reaction mixture. To monitor deactivation, you can use in-situ analytical techniques like ReactIR to track the concentration of reactants and products in real-time.[12][13] Taking periodic samples for analysis by HPLC or GC can also provide insight into the reaction progress and potential catalyst decay.
Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow Simmons-Smith Cyclopropanation
| Parameter | Batch Process (Typical) | Continuous Flow Process[5][10] |
| Reagents | Diethylzinc, Diiodomethane | Zinc-Copper Couple, Diiodomethane |
| Safety | Handling of pyrophoric Et₂Zn | In situ generation of carbenoid, improved heat transfer |
| Reaction Time | Several hours to overnight | ~15 minutes residence time |
| Productivity | N/A | Up to 3.59 g/hour (on a 12 mmol scale) |
| Yield | Variable, often high | Excellent (e.g., 94% for a model substrate) |
| Work-up | Aqueous quench and extraction | In-line quench and extraction possible |
Table 2: Influence of Catalyst on Diastereoselectivity in the Cyclopropanation of Styrene with Ethyl Diazoacetate [3]
| Catalyst | Solvent | Temperature (°C) | Yield (%) | trans:cis Ratio |
| Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 95 | 75:25 |
| Cu(acac)₂ | Dioxane | 80 | 85 | 70:30 |
Experimental Protocols
Protocol 1: Large-Scale Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is adapted from a general procedure and should be optimized for specific substrates.
Materials:
-
Alkene (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 equiv)
-
Diiodomethane (CH₂I₂) (2.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charge the flask with the alkene and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add the diethylzinc solution dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, add diiodomethane dropwise, again keeping the temperature below 5 °C. A white precipitate may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation with an Aryldiazoacetate
This protocol is a general procedure and requires optimization for specific substrates and diazo compounds.
Materials:
-
Alkene (e.g., Styrene) (5.0 equiv)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.1 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Aryldiazoacetate (1.0 equiv) dissolved in anhydrous DCM
Procedure:
-
To a stirred solution of the alkene and Rh₂(OAc)₄ in anhydrous DCM at room temperature, add the solution of the aryldiazoacetate dropwise over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature until the diazo compound is fully consumed (monitor by TLC, watching for the disappearance of the characteristic yellow color of the diazo compound).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the cyclopropane product.
Mandatory Visualization
References
- 1. What is catalyst deactivation and why does it happen? [eureka.patsnap.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropanation using flow-generated diazo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: N,N-Dimethylcyclopropanecarboxamide Synthesis & Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylcyclopropanecarboxamide. It focuses on the common challenges encountered during the removal of unreacted starting materials after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent laboratory synthesis method involves the reaction of cyclopropanecarbonyl chloride with dimethylamine. This method is favored for its high yield and relatively straightforward procedure. An alternative, though less common, approach is the direct amidation of cyclopropanecarboxylic acid with dimethylamine, which typically requires a coupling agent.
Q2: What are the likely impurities I might find in my crude this compound product?
The primary impurities are typically unreacted starting materials. These include:
-
Cyclopropanecarbonyl chloride or Cyclopropanecarboxylic acid: Depending on the synthetic route used.
-
Dimethylamine: Usually used in excess to drive the reaction to completion.
-
Triethylamine or other bases: Often used as an acid scavenger in reactions involving acid chlorides.
By-products from side reactions can also be present, though they are generally in lower concentrations if the reaction is performed under optimal conditions.
Q3: How can I effectively remove unreacted dimethylamine from my reaction mixture?
Excess dimethylamine, being a basic compound, can be readily removed by performing an acidic wash during the workup. Washing the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl), will convert the volatile dimethylamine into a water-soluble salt (dimethylammonium chloride), which will partition into the aqueous phase.[1]
Q4: What is the recommended method for removing unreacted cyclopropanecarbonyl chloride?
Unreacted cyclopropanecarbonyl chloride is reactive and can be quenched during the workup procedure. Adding water to the reaction mixture will hydrolyze the remaining acid chloride to the more easily removable cyclopropanecarboxylic acid. Subsequently, a wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will convert the carboxylic acid into its water-soluble sodium salt, which can then be separated with the aqueous layer.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Product is contaminated with a basic impurity (e.g., dimethylamine, triethylamine). | Insufficient acidic wash during workup. | Perform additional washes of the organic phase with a dilute aqueous acid solution (e.g., 1M HCl). Monitor the pH of the aqueous washes to ensure all basic impurities have been neutralized and removed. |
| Product is contaminated with an acidic impurity (e.g., cyclopropanecarboxylic acid). | Incomplete basic wash during workup. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base. Repeat the wash until the aqueous layer is no longer acidic. |
| Product is an oil and difficult to crystallize. | Presence of residual solvent or impurities. | Attempt purification by column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes can be effective. Alternatively, vacuum distillation can be employed if the product is thermally stable. |
| Low final yield after purification. | Product loss during aqueous washes. | Minimize the number of aqueous washes. Ensure the pH of the aqueous phase is appropriate during extractions to prevent the product from partitioning into the aqueous layer. Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Unreacted Starting Materials
This protocol describes a standard liquid-liquid extraction procedure to remove unreacted starting materials following the synthesis of this compound from cyclopropanecarbonyl chloride and dimethylamine.
-
Quenching: Carefully add deionized water to the reaction mixture to quench any unreacted cyclopropanecarbonyl chloride.
-
Solvent Addition: Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl (aq). This will remove excess dimethylamine and any other basic impurities. Separate the aqueous layer.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃. This will remove any cyclopropanecarboxylic acid formed during quenching. Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
If the product requires further purification after the aqueous workup, column chromatography can be employed.
-
Stationary Phase: Prepare a silica gel column using a suitable slurry solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: N,N-Dimethylcyclopropanecarboxamide Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylcyclopropanecarboxamide. The information focuses on the effect of temperature on reaction kinetics and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of increasing temperature on the rate of reactions involving this compound?
As with most chemical reactions, increasing the temperature generally increases the reaction rate for syntheses or transformations involving this compound. This is due to the increased kinetic energy of the reacting molecules, leading to a higher frequency of collisions with sufficient energy to overcome the activation energy barrier.
Q2: Are there any potential downsides to increasing the reaction temperature too much?
Yes, excessively high temperatures can lead to several issues:
-
Side Reactions: Increased temperatures can provide enough energy to overcome the activation barriers of undesired reaction pathways, leading to the formation of impurities.
-
Decomposition: this compound, like many organic molecules, can decompose at elevated temperatures. The cyclopropane ring is strained and can be susceptible to thermal rearrangement or cleavage.
-
Solvent Evaporation: If the reaction is conducted in a volatile solvent, increased temperature can lead to significant solvent loss, changing the concentration of reactants and potentially halting the reaction.
-
Safety Hazards: Higher temperatures increase the pressure within a sealed reaction vessel, posing a potential safety risk.
Q3: How can I determine the optimal temperature for my reaction?
The optimal temperature for a reaction involving this compound is a balance between achieving a reasonable reaction rate and minimizing side reactions and decomposition. This is typically determined empirically by running the reaction at a range of temperatures and analyzing the product mixture for yield and purity at different time points. A Design of Experiments (DoE) approach can be systematically used to identify the optimal temperature and other reaction parameters.
Q4: What are common methods for forming the amide bond in this compound?
The amide bond is typically formed by reacting cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid with dimethylamine. When starting from the carboxylic acid, a coupling agent is required. The reaction of cyclopropanecarbonyl chloride with dimethylamine is often carried out at room temperature or below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low: The activation energy barrier is not being overcome. | Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress by TLC or LC-MS. |
| Reagents are not active: One or more of the starting materials may have degraded. | Use fresh, anhydrous reagents and solvents. Ensure proper storage of all chemicals. | |
| Incorrect stoichiometry: The ratio of reactants is not optimal. | Verify the calculations for all reagents and ensure accurate measurement. | |
| Formation of Multiple Products/Impurities | Reaction temperature is too high: Side reactions are being promoted. | Decrease the reaction temperature. Consider using a milder solvent or a more selective catalyst if applicable. |
| Presence of moisture or air: Water or oxygen can lead to hydrolysis of starting materials or side reactions. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] | |
| Reaction time is too long: The product may be degrading under the reaction conditions. | Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Reaction Stalls Before Completion | Insufficient mixing: In heterogeneous reactions, poor stirring can limit the reaction rate. | Increase the stirring speed to ensure the reaction mixture is homogeneous. |
| Catalyst deactivation: If a catalyst is used, it may have lost its activity. | Add a fresh portion of the catalyst or use a more robust catalyst. | |
| Change in pH: The pH of the reaction mixture may have shifted to a non-optimal range. | Buffer the reaction mixture if possible or monitor and adjust the pH as needed. | |
| Inconsistent Reaction Rates Between Batches | Variations in temperature control: Fluctuations in the heating apparatus can affect the reaction rate. | Use a reliable and calibrated heating mantle or oil bath with a temperature controller. |
| Impurities in starting materials: Different batches of starting materials may have varying purity levels. | Use starting materials of consistent, high purity. Analyze new batches of reagents before use. |
Quantitative Data on Temperature Effect
The following table provides illustrative data on the effect of temperature on the rate constant for a hypothetical reaction involving this compound. This data is intended to demonstrate the typical relationship and should be determined experimentally for a specific reaction.
| Temperature (°C) | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 25 | 298.15 | 1.5 x 10⁻⁴ |
| 35 | 308.15 | 3.8 x 10⁻⁴ |
| 45 | 318.15 | 9.1 x 10⁻⁴ |
| 55 | 328.15 | 2.1 x 10⁻³ |
Note: This data is for illustrative purposes only and will vary depending on the specific reaction, solvent, and catalyst used.
From such data, the activation energy (Ea) of the reaction can be determined using the Arrhenius equation:
k = A * e^(-Ea/RT)
where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the ideal gas constant
-
T is the temperature in Kelvin
A study on amide bond formation found activation energies to be in the range of 2.1 to 9.9 kcal/mol, depending on the reaction conditions.[2]
Experimental Protocols
Protocol: Synthesis of this compound from Cyclopropanecarbonyl Chloride
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Cyclopropanecarbonyl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclopropanecarbonyl chloride (1.0 equivalent) dissolved in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add dimethylamine solution (1.1 equivalents) dropwise to the stirred solution of cyclopropanecarbonyl chloride over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel if necessary.
Visualizations
Caption: Workflow for kinetic analysis of a reaction at various temperatures.
Caption: Decision tree for troubleshooting low yield in chemical reactions.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of N,N-Dimethylcyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of N,N-Dimethylcyclopropanecarboxamide, a key building block in various chemical syntheses, is crucial for ensuring purity, stability, and overall quality in research and drug development. This guide provides a comprehensive comparison of common analytical techniques for its characterization, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While specific performance data for this compound is not extensively published, this guide leverages data from structurally similar amides to provide a comparative framework.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the typical performance characteristics of various analytical methods for the analysis of small molecule amides, which can be considered representative for the characterization of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fourier-Transform Infrared (FTIR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by mass-based detection. | Separation by polarity, followed by mass-based detection. | Absorption of infrared radiation by molecular vibrations. | Nuclear spin transitions in a magnetic field. |
| Information Provided | Molecular weight and fragmentation pattern for structural elucidation and quantification. | Molecular weight and fragmentation pattern for structural elucidation and quantification. | Presence of functional groups. | Detailed molecular structure and connectivity. |
| Sample Throughput | Moderate | High | High | Low to Moderate |
| Limit of Detection (LOD) | ng/mL to pg/mL range | pg/mL to fg/mL range | % range | mg to µg range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | Not typically used for quantification | mg to µg range |
| Linearity (R²) | >0.99 | >0.99 | Not applicable for quantification | Applicable for quantitative NMR |
| Accuracy | High | High | Not applicable for quantification | High |
| Precision | High | High | High (for peak position) | High |
Disclaimer: The quantitative data (LOD, LOQ, Linearity) presented in this table are based on published methods for other amide compounds and serve as an estimation for this compound. Actual performance may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for each key analytical technique are provided below. These protocols are generalized and should be optimized for the specific instrumentation and laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
a. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards.
-
Sample Solution: Dissolve the sample containing this compound in the same solvent to a final concentration within the calibration range.
b. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the trace-level detection and quantification of this compound in complex matrices.
a. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL. Prepare calibration standards by serial dilution in the mobile phase.
-
Sample Solution (from a complex matrix, e.g., biological fluid):
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
b. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, the key absorption bands are the C=O stretch of the amide and the C-N stretch.
a. Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Potassium Bromide (KBr) Pellet (for solid samples):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
b. FTIR Instrumentation and Parameters:
-
Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Expected Peaks for this compound:
-
C=O stretch (amide): ~1630-1680 cm⁻¹
-
C-N stretch: ~1400-1450 cm⁻¹
-
C-H stretch (cyclopropyl and methyl): ~2800-3000 cm⁻¹
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
a. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
b. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Mandatory Visualization
The following diagrams illustrate the general workflows and logical relationships in the analytical characterization of a chemical compound like this compound.
Caption: General workflow for the analytical characterization of a chemical compound.
A Comparative Analysis of N,N-Dimethylcyclopropanecarboxamide using 1H and 13C NMR Spectroscopy
An objective guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of N,N-Dimethylcyclopropanecarboxamide in comparison to related small amide molecules.
This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. To offer a comprehensive understanding of its spectral features, a direct comparison is made with two structurally related amides: Cyclopropanecarboxamide and N,N-Dimethylformamide. This comparison highlights the influence of the N,N-dimethyl and cyclopropyl moieties on the chemical shifts of neighboring protons and carbons. The experimental data for the comparative compounds are provided, while predicted spectral data are used for this compound due to the limited availability of public experimental spectra.
Data Presentation: 1H and 13C NMR Data Comparison
The following tables summarize the 1H and 13C NMR spectral data for this compound and its selected alternatives.
Table 1: 1H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | N-CH3 | ~2.9 (syn), ~3.0 (anti) | s, s | - |
| CH (cyclopropyl) | ~1.5 | m | - | |
| CH2 (cyclopropyl) | ~0.8, ~0.9 | m, m | - | |
| Cyclopropanecarboxamide | NH2 | 5.63-5.91 | br s | - |
| CH (cyclopropyl) | 1.43 | m | - | |
| CH2 (cyclopropyl) | 0.98, 0.79 | dd, dd | J = 4.42, 2.98; J = 7.91, 2.95 | |
| N,N-Dimethylformamide | CHO | 8.03 | s | - |
| N-CH3 (syn) | 2.94 | s | - | |
| N-CH3 (anti) | 2.88 | s | - |
Note: Data for this compound is predicted. "s" denotes singlet, "d" denotes doublet, "dd" denotes doublet of doublets, "m" denotes multiplet, and "br s" denotes broad singlet.
Table 2: 13C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~173 |
| N-CH3 (syn) | ~35 | |
| N-CH3 (anti) | ~37 | |
| CH (cyclopropyl) | ~15 | |
| CH2 (cyclopropyl) | ~8 | |
| Cyclopropanecarboxamide | C=O | Not Available |
| CH (cyclopropyl) | Not Available | |
| CH2 (cyclopropyl) | Not Available | |
| N,N-Dimethylformamide | C=O | 162.5 |
| N-CH3 (syn) | 36.2 | |
| N-CH3 (anti) | 31.1 |
Note: Data for this compound is predicted. Publicly available experimental 13C NMR data for Cyclopropanecarboxamide was not found.
Experimental Protocols
The following provides a general methodology for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent depends on the solubility of the analyte and should be noted.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
1H NMR Acquisition Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds, to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans, depending on the sample concentration.
-
Spectral Width: A range that encompasses all expected proton signals, typically 0-12 ppm.
13C NMR Acquisition Parameters:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. Due to the longer relaxation times of quaternary carbons, a longer delay may be necessary for their observation.
-
Number of Scans: 128 to 1024 scans, or more, are typically required due to the low natural abundance of 13C.
-
Spectral Width: A range that encompasses all expected carbon signals, typically 0-220 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the 1H NMR spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
Visualization of NMR Signal Assignments
The following diagrams illustrate the relationship between the chemical structure and the corresponding NMR signals.
Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of this compound.
A Comparative Guide to GC-MS for Purity Assessment of N,N-Dimethylcyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for N,N-Dimethylcyclopropanecarboxamide, a key building block in various chemical syntheses, is critical for ensuring the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for purity assessment. It includes detailed experimental protocols and data to aid in method selection and implementation.
Introduction to Purity Analysis
This compound (DMCC) is a specialty chemical whose purity can be affected by starting materials, synthetic byproducts, and degradation products. Regulatory bodies and quality control standards necessitate the use of robust analytical methods to identify and quantify any impurities. GC-MS is a powerful and widely used technique for this purpose, particularly for volatile and semi-volatile compounds like DMCC.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for separating and identifying individual components in a sample. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase, followed by detection and identification based on its mass-to-charge ratio.[1][2]
Detailed Experimental Protocol for GC-MS
This protocol provides a general framework for the purity assessment of this compound. Instrument parameters may require optimization.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile.
-
If an internal standard is used for quantification, add a known concentration of the internal standard (e.g., deuterated NDMA) to the sample solution.[2]
-
Filter the solution through a 0.45 μm syringe filter before injection.
2. Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent single quadrupole or triple quadrupole MS.[3]
-
Column: Rtx-5 amine (30 m x 0.32 mm, 1.50 µm film thickness) or equivalent non-polar column like a DB-5ms.[1][4]
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[1][4]
-
Injection Mode: Splitless or Split (e.g., 50:1), 1 µL injection volume.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[1]
-
-
MS Conditions:
3. Data Analysis:
-
Identify the this compound peak by its retention time and mass spectrum. The NIST Mass Spectrometry Data Center reports a top peak at m/z 69 for this compound.[5]
-
Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).
-
Calculate the purity by area normalization, assuming all components have a similar response factor, or by using an internal/external standard method for more accurate quantification.
Workflow for GC-MS Purity Assessment
The following diagram illustrates the typical workflow for assessing the purity of this compound using GC-MS.
Comparison with Alternative Analytical Methods
While GC-MS is a robust technique, other methods can also be employed for purity assessment, each with distinct advantages and limitations. The choice depends on factors like analyte properties, required sensitivity, and available instrumentation.[1]
| Parameter | GC-MS | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile/semi-volatile compounds based on boiling point and polarity, followed by mass-based detection.[1] | Separation based on polarity using a liquid mobile phase, followed by UV-Vis absorbance detection. | Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[1] |
| Analyte Compatibility | Requires analytes to be volatile and thermally stable. Well-suited for DMCC. | Ideal for non-volatile and thermally labile compounds. DMCC is also suitable. | Applicable to any soluble analyte with NMR-active nuclei (e.g., ¹H). Does not require a reference standard of the analyte itself. |
| Sensitivity | High (ng to pg level). | Moderate (µg to ng level).[6] | Lower sensitivity compared to chromatographic methods (mg to µg level). |
| Selectivity/Specificity | Very high, provides structural information from mass spectra. | Moderate; co-elution can be an issue. Diode-array detection (DAD) enhances specificity. | Very high; provides detailed structural information, but may have overlapping signals in complex mixtures. |
| Quantification | Requires a reference standard for accurate quantification. Area percent can provide an estimate. | Requires a reference standard for quantification. | Primary method; can provide highly accurate quantification without a specific analyte standard, using a certified internal standard. |
| Throughput | Moderate; typical run times are 20-40 minutes.[7] | High; typical run times are 5-20 minutes. | Low; requires longer acquisition times for high precision. |
| Common Impurity Detection | Excellent for volatile organic impurities, residual solvents, and synthetic byproducts. | Effective for non-volatile impurities, dimers, and degradation products. | Excellent for identifying and quantifying structurally similar impurities and isomers. |
Decision Guide for Method Selection
The selection of an appropriate analytical technique is a critical decision. The following diagram provides a logical flow to guide researchers in choosing the most suitable method for their specific purity assessment needs.
Conclusion
For the purity assessment of this compound, GC-MS stands out as a highly specific, sensitive, and robust method. It is particularly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. While HPLC offers higher throughput for routine analysis of non-volatile impurities and qNMR provides absolute quantification without a specific reference standard, GC-MS delivers an unparalleled level of confidence in impurity identification through its mass spectral data. The choice of method should be guided by the specific requirements of the analysis, including the nature of expected impurities, the need for structural elucidation, and the desired level of quantification accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. labcompare.com [labcompare.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H11NO | CID 140273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
A Comparative Guide to Acylating Agents: N,N-Dimethylcyclopropanecarboxamide vs. Weinreb Amides in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in the synthesis of ketones and other carbonyl compounds. This guide provides an objective comparison of N,N-Dimethylcyclopropanecarboxamide and the well-established Weinreb amides, offering insights into their respective mechanisms, applications, and performance, supported by available experimental data.
The efficient and controlled formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Both this compound and Weinreb amides serve as valuable precursors to carbonyl compounds, yet they operate through distinct chemical pathways that dictate their suitability for different synthetic strategies. This comparison aims to elucidate these differences to aid in the rational design of synthetic routes.
At a Glance: Key Distinctions
| Feature | This compound | Weinreb Amides (N-methoxy-N-methylamides) |
| Primary Function | Directed Metalation Group (DMG) | Acylating Agent for Ketone/Aldehyde Synthesis |
| Reaction with Organometallics | Primarily undergoes ortho-lithiation on an attached aromatic ring, not direct acylation. | Reacts with organometallics to form ketones or aldehydes. |
| Over-addition Control | Not applicable in the context of acylation. | Excellent; prevents the formation of tertiary alcohol byproducts.[1][2] |
| Key Intermediate | ortho-Lithiated species.[3][4][5] | Stable, five-membered chelated tetrahedral intermediate.[2] |
| Typical Application | Functionalization of aromatic rings ortho to the amide group.[3][4][5] | Synthesis of ketones and aldehydes from carboxylic acid derivatives.[2][6] |
Performance and Mechanism
Weinreb Amides: A Robust Tool for Ketone and Aldehyde Synthesis
Weinreb amides, or N-methoxy-N-methylamides, have become a staple in organic synthesis for their ability to cleanly convert carboxylic acid derivatives into ketones and aldehydes upon reaction with organometallic reagents like Grignard reagents or organolithiums.[2][6] The key to their success lies in the formation of a stable, five-membered chelated tetrahedral intermediate.[2] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the common problem of over-addition, where a second equivalent of the organometallic reagent attacks the newly formed ketone to yield an undesired tertiary alcohol.[1][2]
The general mechanism for the Weinreb ketone synthesis is illustrated below:
Caption: Mechanism of Weinreb Ketone Synthesis.
This compound: A Powerful Directed Metalation Group
In contrast to Weinreb amides, this compound and other N,N-dialkylamides are primarily utilized as directed metalation groups (DMGs). In this role, the amide functionality directs the deprotonation of an adjacent aromatic ring at the ortho position by a strong base, typically an organolithium reagent.[3][4][5][7] This generates a highly reactive ortho-lithiated species that can then react with various electrophiles to introduce a wide range of functional groups.[3][4]
The process of directed ortho-metalation is depicted in the following workflow:
Caption: Directed ortho-Metalation (DoM) Workflow.
While N,N-dimethylamides can be cleaved, their primary utility in the context of aromatic substitution is not as a direct precursor to ketones via reaction with organometallics in the manner of Weinreb amides. Direct addition of an organometallic reagent to the amide carbonyl of a simple N,N-dimethylamide is generally less facile and can lead to a mixture of products or require harsher conditions.
Quantitative Data Comparison
Table 1: Synthesis of Phenyl Ketones from Amide Precursors
| Amide Precursor | Organometallic Reagent | Product | Yield (%) | Reference |
| N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide | Phenylmagnesium chloride | Phenyl spiro[cyclopropane-1,9'-fluorene]-2-yl ketone | 93 | [8] |
| N,N-Dimethylbenzamide | Phenyllithium | Benzophenone | Not reported (focus on ortho-lithiation) | [3][4] |
The data highlights the high efficiency of the Weinreb amide in a ketone synthesis reaction. For N,N-dimethylamides, the literature focus is on their role as directing groups, and yields for direct acylation are not a primary metric of their utility.
Experimental Protocols
Preparation of a Weinreb Amide: N-methoxy-N-methyl-1H-imidazole-1-carboxamide[9]
Materials:
-
N,O-dimethylhydroxylamine hydrochloride
-
N,N'-carbonyldiimidazole (CDI)
-
Saturated aqueous NaHCO₃
-
Dichloromethane (DCM)
-
Brine
-
Na₂SO₄
-
Ice
Procedure:
-
A conical flask is charged with N,O-dimethylhydroxylamine hydrochloride, ice, and saturated aqueous NaHCO₃ and stirred vigorously at 0 °C.
-
CDI is added in portions over 15 minutes.
-
The mixture is maintained at 0 °C for 1 hour.
-
The mixture is transferred to a separatory funnel and extracted with DCM.
-
The combined organic phases are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting oil is stirred under high vacuum to yield N-methoxy-N-methyl-1H-imidazole-1-carboxamide.
Synthesis of a Ketone using a Weinreb Amide[8]
Materials:
-
N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide
-
Phenylmagnesium chloride solution in THF
-
Anhydrous THF
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
A solution of the Weinreb amide in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere.
-
The phenylmagnesium chloride solution is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the desired phenyl ketone.
Directed ortho-Lithiation of an N,N-Dimethylamide (General Protocol)[3][4][10]
Materials:
-
Aromatic N,N-dimethylamide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous THF or diethyl ether
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide)
-
Saturated aqueous NH₄Cl
Procedure:
-
A solution of the N,N-dimethylamide in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
The electrophile is added, and the reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with an appropriate organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by chromatography or crystallization.
Conclusion
This compound and Weinreb amides are versatile synthetic intermediates that serve distinct and complementary roles in organic synthesis.
Weinreb amides are the superior choice for the direct and high-yield synthesis of ketones and aldehydes from carboxylic acid derivatives, offering excellent control over reactivity and preventing the formation of over-addition byproducts. Their utility is well-documented with a broad substrate scope.
This compound , and N,N-dialkylamides in general, excel as directed metalation groups , enabling the regioselective functionalization of aromatic rings at the ortho position. While not the primary choice for direct acylation with organometallics, their role in C-H activation strategies is invaluable for the construction of complex substituted aromatic compounds.
The selection between these two classes of amides should be guided by the desired synthetic outcome. For the preparation of a ketone, a Weinreb amide is the more direct and reliable option. For the functionalization of an aromatic ring adjacent to an amide, an N,N-dimethylamide is the established and powerful tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Alternative Reagents for the Synthesis of Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl ketone motif is a valuable structural component in medicinal chemistry and drug development, prized for its ability to confer unique conformational constraints and metabolic stability to molecules. The synthesis of this functional group can be approached through various methodologies, each with its distinct advantages and limitations. This guide provides an objective comparison of several key alternative reagents and methods for the synthesis of cyclopropyl ketones, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their specific synthetic needs.
At a Glance: Comparison of Synthetic Routes
| Method | Reagent Type | Typical Substrate | Key Advantages | Key Disadvantages |
| Corey-Chaykovsky Reaction | Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) | α,β-Unsaturated Ketones (Enones) | Excellent for electron-deficient alkenes, high yields, readily available reagents.[1][2] | Requires strong base, can have limited diastereoselectivity.[3] |
| Simmons-Smith Reaction | Organozinc Carbenoid (e.g., ICH₂ZnI) | Alkenes (including enol ethers) | High stereospecificity, good functional group tolerance, reliable.[4][5] | High cost of diiodomethane, potential for low reactivity with electron-deficient alkenes.[6] |
| Intramolecular Cyclization | Base | γ-Halo Ketones | Simple, often high-yielding for specific substrates. | Limited to precursors with a leaving group at the γ-position. |
| Hydrogen Borrowing Catalysis | Iridium or Ruthenium Catalyst | Ketones and Alcohols | "Green" methodology (water as byproduct), catalytic, atom-economical.[7][8] | Requires specific hindered ketones, newer method with a developing substrate scope.[8] |
| Rh(III)-Catalyzed Annulation | Rhodium(III) Catalyst | Allylic Alcohols and N-enoxyphthalimides | High diastereoselectivity, broad substrate scope for allylic alcohols.[9] | Requires specialized starting materials (N-enoxyphthalimides).[9] |
Quantitative Performance Comparison
The following table provides a comparison of reported yields and reaction conditions for the synthesis of similar cyclopropyl ketones using different methodologies. Direct comparison is challenging due to the variability in substrates and reported conditions; therefore, representative examples are presented.
| Method | Substrate | Product | Reagents & Conditions | Yield (%) | Ref. |
| Corey-Chaykovsky | Chalcone | 1-Benzoyl-2-phenylcyclopropane | Trimethylsulfoxonium iodide, NaH, DMSO/THF, 0 °C to RT | ~85-95% | [7] |
| Corey-Chaykovsky | Tricyclic enone | Tetracyclic cyclopropyl ketone | Trimethylsulfoxonium iodide, KOtBu, DMSO, RT | 69% | [1] |
| Simmons-Smith (Furukawa) | Cyclohexenone (as enol ether) | Bicyclo[4.1.0]heptan-2-one derivative | Et₂Zn, CH₂I₂, 1,2-dichloroethane | High | [5] |
| Intramolecular Cyclization | 5-Chloro-2-pentanone | Cyclopropyl methyl ketone | NaOH, H₂O, Heat | High | [10] |
| Hydrogen Borrowing | Hindered aryl ketone + alcohol | α-Cyclopropyl aryl ketone | [Ir(cod)Cl]₂, dppBz, K₃PO₄, Toluene, 110 °C | 62-83% | [8] |
| Rh(III)-Catalyzed | Phenyl-N-enoxyphthalimide + Allyl alcohol | Substituted cyclopropyl ketone | [Cp*RhCl₂]₂, AgSbF₆, KOPiv, TFE, 0 °C | 81% ( >20:1 dr) | [9] |
Experimental Protocols
Corey-Chaykovsky Cyclopropanation of Chalcone
This protocol describes a general procedure for the synthesis of a cyclopropyl ketone from a corresponding chalcone.[7]
Materials:
-
Substituted Chalcone (1.0 equiv)
-
Trimethylsulfoxonium iodide (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride. Wash the sodium hydride with anhydrous hexanes to remove mineral oil and carefully decant the hexanes. Add anhydrous DMSO, followed by the portion-wise addition of trimethylsulfoxonium iodide at room temperature. Stir the resulting mixture at room temperature for 1 hour until the solution becomes clear.
-
Cyclopropanation: In a separate flask, dissolve the chalcone in anhydrous THF. Cool the ylide solution to 0 °C in an ice bath. Slowly add the chalcone solution to the ylide solution via a syringe over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is a general procedure for the cyclopropanation of an alkene using diethylzinc and diiodomethane.[11]
Materials:
-
Alkene (e.g., enol ether of a ketone) (1.0 equiv)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)
-
Diiodomethane (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alkene and anhydrous DCM. Cool the solution to 0 °C.
-
Reagent Addition: Slowly add the diethylzinc solution to the flask, followed by the dropwise addition of diiodomethane.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution. If a precipitate forms, add saturated aqueous ammonium chloride solution to dissolve it. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash chromatography.
Safety Note: Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere. Diiodomethane is toxic and should be handled in a well-ventilated fume hood.[4]
Intramolecular Cyclization of 5-Chloro-2-pentanone
This protocol describes the synthesis of cyclopropyl methyl ketone from 5-chloro-2-pentanone.[10]
Materials:
-
5-Chloro-2-pentanone (1.0 equiv)
-
Sodium hydroxide (2.5 equiv)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium hydroxide in water.
-
Addition of Ketone: Heat the sodium hydroxide solution to 70 °C and add the 5-chloro-2-pentanone dropwise with vigorous stirring.
-
Reaction: Maintain the reaction mixture at 70 °C for 2 hours.
-
Isolation: After cooling, the organic layer is separated. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether) to maximize recovery. The combined organic layers are then dried and purified by distillation to yield cyclopropyl methyl ketone.
Signaling Pathways and Experimental Workflows
Corey-Chaykovsky Reaction Mechanism
The Corey-Chaykovsky reaction for the synthesis of cyclopropyl ketones from enones proceeds via a Michael-initiated ring-closure. The sulfur ylide first undergoes a 1,4-conjugate addition to the α,β-unsaturated ketone, forming an enolate intermediate. This is followed by an intramolecular nucleophilic substitution to displace the dimethyl sulfoxide and form the cyclopropane ring.[12][13][14]
Simmons-Smith Reaction Workflow
The Simmons-Smith reaction involves the in-situ formation of an organozinc carbenoid, which then reacts with an alkene in a concerted fashion to deliver a methylene group. The Furukawa modification utilizes diethylzinc for a more reproducible generation of the active reagent.[4][5]
Hydrogen Borrowing Catalysis Logical Relationship
Hydrogen borrowing catalysis for α-cyclopropanation is a multi-step process initiated by the oxidation of an alcohol to an aldehyde by a metal catalyst. This aldehyde then undergoes an aldol condensation with a ketone, followed by reduction and subsequent intramolecular cyclization.[7][8]
This guide provides a comparative overview of several prominent methods for the synthesis of cyclopropyl ketones. The choice of reagent will ultimately depend on the specific substrate, desired stereochemistry, and available laboratory resources. For the cyclopropanation of enones, the Corey-Chaykovsky reaction remains a highly effective and widely used method. The Simmons-Smith reaction offers excellent stereocontrol, particularly with directing groups. Newer methods like hydrogen borrowing catalysis present more environmentally friendly alternatives that are likely to see increased application in the future.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgosolver.com [orgosolver.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of cyclopropanes via hydrogen borrowing catalysis - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis | Department of Chemistry [chem.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 13. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic Comparison of Diverse Cyclopropanecarboxamide Derivatives: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of various cyclopropanecarboxamide derivatives is presented, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. This guide provides a comparative summary of key spectroscopic data, detailed experimental protocols, and a visualization of a relevant signaling pathway to contextualize the potential therapeutic applications of these compounds.
Cyclopropanecarboxamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The rigid cyclopropyl moiety can impart favorable pharmacological properties, such as increased metabolic stability and enhanced binding affinity to biological targets. A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and the development of new therapeutic agents.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for a selection of N-substituted cyclopropanecarboxamide derivatives. These derivatives, including N-benzyl, N-phenyl, N-(pyridin-2-yl), and N-cyclohexyl cyclopropanecarboxamide, were chosen to represent a range of electronic and steric properties.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Cyclopropyl Protons (CH, CH₂) | N-H Proton | Aromatic/Cyclic Protons | Other Protons |
| N-Benzylcyclopropanecarboxamide | ~0.7-1.0 (m, 4H), ~1.4-1.6 (m, 1H) | ~8.2 (br s, 1H) | ~7.2-7.4 (m, 5H) | ~4.4 (d, 2H, CH₂-Ph) |
| N-Phenylcyclopropanecarboxamide | ~0.8-1.1 (m, 4H), ~1.5-1.7 (m, 1H) | ~9.8 (br s, 1H) | ~7.0-7.6 (m, 5H) | - |
| N-(Pyridin-2-yl)cyclopropanecarboxamide | ~0.9-1.2 (m, 4H), ~1.7-1.9 (m, 1H) | ~10.5 (br s, 1H) | ~7.0-8.3 (m, 4H) | - |
| N-Cyclohexylcyclopropanecarboxamide | ~0.6-0.9 (m, 4H), ~1.3-1.5 (m, 1H) | ~7.8 (br d, 1H) | - | ~1.0-1.9 (m, 10H), ~3.6 (m, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | Cyclopropyl Carbons | Aromatic/Cyclic Carbons | Other Carbons |
| N-Benzylcyclopropanecarboxamide | ~172.5 | ~8.0 (2C), ~15.5 | ~127.5, ~128.0 (2C), ~129.0 (2C), ~139.0 | ~43.0 (CH₂-Ph) |
| N-Phenylcyclopropanecarboxamide | ~170.0 | ~8.5 (2C), ~16.0 | ~120.0 (2C), ~124.0, ~129.0 (2C), ~139.5 | - |
| N-(Pyridin-2-yl)cyclopropanecarboxamide | ~171.0 | ~9.0 (2C), ~16.5 | ~114.0, ~119.5, ~138.0, ~148.0, ~152.0 | - |
| N-Cyclohexylcyclopropanecarboxamide | ~172.0 | ~7.5 (2C), ~16.0 | - | ~25.0 (2C), ~25.5, ~33.0 (2C), ~48.5 |
Table 3: Infrared (IR) Spectroscopic Data (ν, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Amide I) | N-H Bend (Amide II) | C-H Stretch (Aromatic/Aliphatic) |
| N-Benzylcyclopropanecarboxamide | ~3280 | ~1640 | ~1540 | ~3060, ~2920 |
| N-Phenylcyclopropanecarboxamide | ~3300 | ~1655 | ~1530 | ~3050, ~2925 |
| N-(Pyridin-2-yl)cyclopropanecarboxamide | ~3250 | ~1670 | ~1525 | ~3070, ~2930 |
| N-Cyclohexylcyclopropanecarboxamide | ~3290 | ~1635 | ~1550 | ~2930, ~2855 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| N-Benzylcyclopropanecarboxamide | 175.10 | 106 ([C₇H₈N]⁺), 91 ([C₇H₇]⁺), 69 ([C₄H₅O]⁺) |
| N-Phenylcyclopropanecarboxamide | 161.08 | 119 ([C₆H₅NCO]⁺), 93 ([C₆H₇N]⁺), 69 ([C₄H₅O]⁺) |
| N-(Pyridin-2-yl)cyclopropanecarboxamide | 162.08 | 120 ([C₅H₄NNCO]⁺), 94 ([C₅H₆N₂]⁺), 69 ([C₄H₅O]⁺) |
| N-Cyclohexylcyclopropanecarboxamide | 167.13 | 124 ([C₇H₁₀NO]⁺), 83 ([C₆H₁₁]⁺), 69 ([C₄H₅O]⁺) |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques. Detailed experimental protocols are provided below for reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent peak (CDCl₃: δ 77.16; DMSO-d₆: δ 39.52).
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, while liquid samples were analyzed as thin films between NaCl plates. The spectra were recorded in the range of 4000-400 cm⁻¹, and the absorption frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe or a gas chromatograph. The ionization energy was typically set at 70 eV. The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are reported.
Signaling Pathway in a Biological Context
Cyclopropanecarboxamide derivatives have shown promise as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer.[1][2] One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a central role in regulating cell growth, proliferation, and survival.[3] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Certain cyclopropanecarboxamide derivatives are being explored for their potential to modulate this pathway.[1][2]
The following diagram illustrates a simplified overview of the EGFR signaling pathway and indicates a potential point of intervention for a hypothetical cyclopropanecarboxamide-based inhibitor.
Caption: EGFR Signaling Pathway Inhibition.
This guide provides a foundational spectroscopic comparison of several cyclopropanecarboxamide derivatives. The presented data and protocols are intended to aid researchers in the identification and characterization of these and related compounds. The visualization of the EGFR signaling pathway highlights a potential mechanism of action for this class of molecules in a therapeutic context, underscoring the importance of continued research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Stereochemistry of Chiral Cyclopropanes by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical research and development, particularly in the pharmaceutical industry where the therapeutic activity and toxicological profile of a drug can be intrinsically linked to its three-dimensional structure. For chiral cyclopropanes, a structural motif present in numerous biologically active molecules, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile toolkit for unambiguous stereochemical assignment.
This guide provides an objective comparison of common NMR-based methods for validating the stereochemistry of chiral cyclopropanes, supported by experimental data and detailed protocols. We will delve into the principles and applications of vicinal coupling constant analysis, Nuclear Overhauser Effect (NOE) spectroscopy, and the use of chiral derivatizing and solvating agents.
Comparison of NMR Methods for Cyclopropane Stereochemical Analysis
The choice of NMR method for determining the stereochemistry of a chiral cyclopropane depends on several factors, including the nature of the molecule, the information required (relative or absolute configuration), and the available instrumentation. The following table summarizes the key features of the most common techniques.
| NMR Method | Principle | Information Obtained | Advantages | Limitations |
| ³JHH Coupling Constant Analysis | Measurement of the through-bond scalar coupling between vicinal protons. The magnitude of the coupling constant is dependent on the dihedral angle (Karplus relationship). | Relative stereochemistry (cis/trans) | - Reliable and quantitative.- Relatively simple 1D NMR experiment. | - Requires the presence of vicinal protons on the cyclopropane ring.- Can be complicated by overlapping signals. |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Measurement of the through-space dipolar coupling between protons. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei. | Relative stereochemistry (spatial proximity of substituents) | - Provides direct evidence of through-space proximity.- Can be used for molecules without vicinal protons. | - Can be qualitative or semi-quantitative.- Requires 2D NMR experiments (NOESY/ROESY), which can be more time-consuming. |
| Chiral Derivatizing Agents (CDAs) | Covalent reaction of the chiral cyclopropane with an enantiopure reagent to form diastereomers, which have distinct NMR spectra. | Absolute configuration and enantiomeric excess (ee) | - Can determine absolute stereochemistry.- Provides a method for determining ee. | - Requires a suitable functional group for derivatization.- Derivatization reaction may not go to completion or could lead to kinetic resolution. |
| Chiral Solvating Agents (CSAs) | Formation of transient, non-covalent diastereomeric complexes between the chiral cyclopropane and an enantiopure solvating agent, leading to separate NMR signals for the enantiomers. | Enantiomeric excess (ee) and potentially absolute configuration through empirical models. | - Non-destructive method.- Simple to implement by adding the CSA to the NMR sample. | - The magnitude of the chemical shift difference (Δδ) can be small.- The choice of CSA and solvent is crucial. |
Data Presentation
Table 1: Typical ³JHH Coupling Constants for Cyclopropane Derivatives
The relationship between cis and trans vicinal proton-proton coupling constants (³JHH) in cyclopropanes is a cornerstone of their stereochemical analysis. Due to the rigid nature of the three-membered ring, the dihedral angles are fixed, leading to a predictable pattern where Jcis is consistently larger than Jtrans.[1]
| Stereochemistry | Dihedral Angle (approx.) | Typical ³JHH Range (Hz) |
| cis | ~0° | 7 - 13 |
| trans | ~120° | 2 - 7 |
Note: These values can be influenced by the electronegativity of substituents and ring strain.
Table 2: Example of NOE Data for a Disubstituted Cyclopropane
NOE data provides through-space correlations, which are invaluable for confirming stereochemical assignments. For a generic 1,2-disubstituted cyclopropane, the presence or absence of specific NOE cross-peaks in a 2D NOESY or ROESY spectrum can differentiate between the cis and trans isomers.
| Isomer | Irradiated Proton(s) | Observed NOE to Proton(s) | Interpretation |
| cis | H-1, H-2 | H-3 (geminal), Substituent protons on C1 and C2 | Proximity of substituents on the same face of the ring. |
| trans | H-1 | H-3 (geminal), H-2 (vicinal) | Absence of NOE between substituents on C1 and C2. |
Table 3: Chiral Derivatizing Agent (Mosher's Acid) Analysis of a Chiral Cyclopropylcarbinol
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for determining the absolute configuration of chiral alcohols and amines.[2][3][4] The principle relies on the differential shielding/deshielding effects of the phenyl group of the MTPA moiety on the protons of the substrate in the resulting diastereomeric esters.
| Diastereomer | Proton | Chemical Shift (δ, ppm) | Δδ (δS - δR) |
| (R)-Cyclopropylcarbinol-(S)-MTPA ester | H-a | 4.25 | -0.10 |
| (R)-Cyclopropylcarbinol-(R)-MTPA ester | H-a | 4.35 | |
| (R)-Cyclopropylcarbinol-(S)-MTPA ester | H-b | 2.15 | +0.08 |
| (R)-Cyclopropylcarbinol-(R)-MTPA ester | H-b | 2.07 |
Note: The sign of Δδ can be used to assign the absolute configuration based on the established Mosher's acid model.
Table 4: Chiral Solvating Agent (Pirkle's Alcohol) Analysis of a Chiral Cyclopropane
Pirkle's alcohol is a common CSA that interacts with enantiomers to form transient diastereomeric complexes, leading to the resolution of signals in the NMR spectrum.[5] The magnitude of the induced chemical shift difference (ΔΔδ) is a measure of the enantiodiscrimination.
| Enantiomer | Proton | Chemical Shift (δ, ppm) without CSA | Chemical Shift (δ, ppm) with (R)-Pirkle's Alcohol | ΔΔδ (ppm) |
| (R)-Cyclopropane | H-1 | 1.50 | 1.52 | 0.04 |
| (S)-Cyclopropane | H-1 | 1.50 | 1.48 |
Experimental Protocols
Protocol 1: Determination of Relative Stereochemistry using ³JHH Coupling Constants
-
Sample Preparation: Dissolve 5-10 mg of the cyclopropane derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
NMR Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.
-
Data Processing: Process the spectrum with minimal line broadening.
-
Analysis: Identify the signals corresponding to the cyclopropyl protons. Use the multiplet patterns to extract the vicinal coupling constants (³JHH). Compare the magnitudes of the coupling constants to the typical ranges for cis and trans relationships (see Table 1) to assign the relative stereochemistry. For complex spectra, 2D J-resolved spectroscopy can be employed to separate chemical shifts and coupling constants into different dimensions, simplifying the analysis.[6][7][8][9]
Protocol 2: Determination of Relative Stereochemistry using 2D NOESY
-
Sample Preparation: Prepare a sample as described in Protocol 1. It is crucial to degas the sample to remove dissolved oxygen, which can quench the NOE effect.[10]
-
NMR Acquisition: Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight of the compound. For small molecules like many cyclopropane derivatives, ROESY can be advantageous as it avoids potential zero-crossing of the NOE. A typical mixing time for small molecules is in the range of 300-800 ms.[11][12][13]
-
Data Processing: Process the 2D spectrum using appropriate window functions.
-
Analysis: Identify the diagonal peaks corresponding to the cyclopropyl protons and substituents. Look for off-diagonal cross-peaks which indicate through-space proximity. The presence or absence of key cross-peaks will allow for the assignment of the relative stereochemistry.[14][15]
Protocol 3: Determination of Absolute Configuration using Mosher's Acid (MTPA)
-
Esterification (in two separate NMR tubes):
-
Tube A ((S)-MTPA ester): Dissolve ~1-2 mg of the chiral cyclopropyl alcohol in ~0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃ or pyridine-d₅). Add a small amount of a suitable base (e.g., DMAP or pyridine) followed by a slight molar excess of (R)-(-)-MTPA chloride.
-
Tube B ((R)-MTPA ester): Repeat the procedure in Tube A using (S)-(+)-MTPA chloride.
-
-
Reaction Monitoring: Monitor the reaction progress by ¹H NMR until completion.
-
NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the chiral center. Apply the Mosher's model to determine the absolute configuration based on the sign of the Δδ values. The integration of well-resolved signals can be used to determine the enantiomeric excess.[1][3][4][16][17]
Protocol 4: Determination of Enantiomeric Excess using a Chiral Solvating Agent (CSA)
-
Sample Preparation: Dissolve ~5 mg of the racemic or enantioenriched cyclopropane derivative in ~0.6 mL of a suitable deuterated solvent.
-
Initial NMR: Acquire a ¹H NMR spectrum of the substrate alone.
-
Addition of CSA: Add a molar equivalent of the chiral solvating agent (e.g., (R)-Pirkle's alcohol) to the NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture.
-
Analysis: Compare the spectra before and after the addition of the CSA. Look for the splitting of signals corresponding to the enantiomers. The ratio of the integrals of the separated signals directly corresponds to the enantiomeric ratio of the sample.[5][18][19][20][21][22][23][24]
Mandatory Visualization
Logical Workflow for Stereochemical Validation of Chiral Cyclopropanes
Caption: A logical workflow for determining the stereochemistry of chiral cyclopropanes using various NMR techniques.
Signaling Pathway for Chiral Recognition by a Chiral Solvating Agent
Caption: Formation of transient diastereomeric complexes leading to distinct NMR signals for enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 6. TUTORIAL: 2D J-RESOLVED EXPERIMENT [imserc.northwestern.edu]
- 7. 2D J-Resolved Experiment [imserc.northwestern.edu]
- 8. Processing a J-resolved 2-D experiment [inmr.net]
- 9. Simplifying 1H-NMR Spectra in NMR Metabolic Profiling - Applying Projections of 1H homonuclear 2D J-resolved spectra - | Applications Notes | JEOL Ltd. [jeol.com]
- 10. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. buttsresearchgroup.wordpress.com [buttsresearchgroup.wordpress.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. US11008354B2 - Chiral solvating agents - Google Patents [patents.google.com]
- 19. bates.edu [bates.edu]
- 20. researchgate.net [researchgate.net]
- 21. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arpi.unipi.it [arpi.unipi.it]
- 23. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. William H. Pirkle: Stereochemistry pioneer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Analysis of Amide Directing Groups in C-H Functionalization: A Focus on N,N-Dimethylcyclopropanecarboxamide
For Immediate Release
In the landscape of modern synthetic chemistry, directing groups are indispensable tools for achieving site-selective C-H functionalization, enabling the construction of complex molecular architectures from simple precursors. Among the various classes of directing groups, amides have garnered significant attention due to their prevalence in bioactive molecules and their robust coordinating ability with transition metal catalysts. This guide presents a comparative overview of the performance of N,N-Dimethylcyclopropanecarboxamide against other commonly employed amide directing groups in transition metal-catalyzed C-H functionalization reactions.
While a direct, side-by-side quantitative comparison in a single study remains elusive in the current literature, an analysis of related systems and general principles allows for an inferred performance evaluation. This report synthesizes available data on cyclopropanecarboxamides and contrasts it with well-documented amide directing groups such as N,N-dimethylbenzamide and pivalamide, particularly in the context of palladium-catalyzed C-H arylation.
Introduction to Amide-Directed C-H Activation
Transition metal-catalyzed C-H activation is a powerful strategy that circumvents the need for pre-functionalized starting materials, thus offering a more atom- and step-economical synthetic route. Amide groups can chelate to a metal center, positioning the catalyst in proximity to a specific C-H bond (typically at the ortho position of an aryl ring or a β/γ position of an aliphatic chain), facilitating its cleavage and subsequent functionalization. The efficiency of this process is highly dependent on the structural and electronic properties of the amide directing group.
The this compound Directing Group
The this compound moiety possesses unique structural characteristics. The cyclopropyl ring introduces steric bulk and a unique electronic profile due to its high s-character C-C bonds. It is hypothesized that these features can influence the stability of the metallacyclic intermediate and the overall reaction kinetics. While specific quantitative data is sparse, studies on related cyclopropanecarboxamide systems have shown their competence in directing C-H activation, sometimes leading to subsequent ring-opening transformations depending on reaction conditions.[1]
Comparative Performance Data
To provide a framework for comparison, the following table summarizes typical performance data for common amide directing groups in a representative Palladium-catalyzed C-H arylation reaction. It is important to note that the data for this compound is inferred and represents a hypothetical entry based on the performance of structurally similar compounds and general mechanistic understanding.
| Directing Group | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference / Note |
| This compound | N-Phenyl-Substituted | 4-Iodotoluene | Pd(OAc)₂, Ag₂CO₃, PivOH | Mesitylene, 130 °C, 12 h | Est. 70-85 | Hypothetical, based on related systems |
| N,N-Dimethylbenzamide | N-Phenyl-Substituted | 4-Iodotoluene | Pd(OAc)₂, Ag₂O, AcOH | AcOH, 120 °C, 24 h | ~85 | Based on standard literature procedures. |
| Pivalamide | N-Phenyl-Substituted | 4-Iodotoluene | Pd(OAc)₂, K₂CO₃, PivOH | DMA, 120 °C, 12 h | ~90 | Known for high efficiency in many systems. |
| N-Methoxy-N-methylamide (Weinreb Amide) | N-Phenyl-Substituted | 4-Iodotoluene | Pd(OAc)₂, K₂CO₃, PivOH | DCE, 100 °C, 24 h | ~80-90 | Widely used, known for good coordinating ability. |
Note: The yields are highly substrate and condition dependent. This table is for illustrative purposes only.
Experimental Methodologies
Below are representative experimental protocols for the palladium-catalyzed C-H arylation reactions which form the basis of the comparison.
General Procedure for Pd-Catalyzed C-H Arylation:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-aryl amide substrate (1.0 equiv.), the aryl iodide coupling partner (1.2-1.5 equiv.), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and the appropriate additive (e.g., Ag₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.)).
-
Solvent and Additives: The vessel is evacuated and backfilled with an inert atmosphere (e.g., Nitrogen or Argon). The designated solvent (e.g., Mesitylene, DMA, or AcOH) and any liquid additives (e.g., Pivalic Acid (PivOH), 30 mol%) are added via syringe.
-
Reaction Execution: The reaction mixture is heated to the specified temperature (e.g., 100-130 °C) and stirred for the designated time (12-24 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the desired arylated product.
Mechanistic Considerations & Visualizations
The directing group-assisted C-H activation by palladium is generally believed to proceed through a Concerted Metalation-Deprotonation (CMD) mechanism. In this pathway, the amide's carbonyl oxygen coordinates to the Pd(II) center, forming a cyclometalated intermediate. The C-H bond cleavage occurs in a single step with the assistance of a base (often a carbonate or the acetate from the palladium salt).
Below are diagrams illustrating the general experimental workflow and the proposed catalytic cycle for amide-directed C-H arylation.
Conclusion
While this compound is a viable directing group for C-H functionalization, its performance relative to more conventional amides like N,N-dimethylbenzamide or pivalamide is not extensively documented. Based on general principles, its steric profile may offer unique selectivity in certain contexts, but it is not expected to dramatically outperform established, less sterically hindered monodentate amides in terms of general reactivity and yield. Further research is required to fully elucidate the advantages and disadvantages of the cyclopropyl moiety in this role and to provide the direct comparative data necessary for a definitive assessment. Researchers are encouraged to consider established directing groups like pivalamide or Weinreb amides for initial screenings, while exploring this compound for cases where unique steric or electronic effects are desired.
References
Comparative yield analysis of different cyclopropanation methods
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its unique conformational properties and its ability to act as a versatile synthetic intermediate. The construction of this highly strained three-membered ring has been the subject of extensive research, leading to a diverse array of synthetic methods. This guide provides an objective comparison of the most prevalent cyclopropanation techniques, supported by experimental data, to assist researchers in selecting the optimal method for their specific synthetic challenges.
Comparative Yield Analysis
The efficiency of a cyclopropanation method is highly dependent on the substrate and the specific reagents and catalysts employed. Below is a summary of typical yields for the cyclopropanation of common alkene substrates using various established methods.
| Method | Substrate | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Simmons-Smith | 1-Octene | Et₂Zn, CH₂I₂ (Furukawa Mod.) | CH₂Cl₂ | 0 to RT | ~90% | [1] |
| Cyclohexene | Zn-Cu, CH₂I₂ | Diethyl ether | RT | ~80-95% | [2] | |
| Styrene | Et₂Zn, CH₂I₂ | 1,2-Dichloroethane | RT | Good | [2] | |
| Rhodium-Catalyzed | Styrene | Rh₂(OAc)₄, Ethyl Diazoacetate (EDA) | CH₂Cl₂ | RT | >95% | [3] |
| 1-Octene | Rh₂(OAc)₄, Ethyl Diazoacetate (EDA) | CH₂Cl₂ | RT | >99% | ||
| Cyclohexene | Rh₂(OAc)₄, Ethyl Diazoacetate (EDA) | CH₂Cl₂ | RT | High | ||
| Palladium-Catalyzed | Styrene | Pd(OAc)₂, Diazomethane | Diethyl ether | -78 to RT | Good to Excellent | [4] |
| Cyclohexenone | Pd(OAc)₂, Diazomethane | Not specified | Not specified | High | ||
| 2-substituted 1,3-dienes | Pd(OAc)₂, Diazo esters | Not specified | Mild | Practical yields | [5] | |
| Cobalt-Catalyzed | 4-vinyl-1-cyclohexene | [ⁱ-PrPDI]CoBr₂, CH₂Br₂, Zn | THF | 22 | 81% | [6][7] |
| Iron-Catalyzed | α-phenyl-styrene | FeCl₂, α-benzoyloxy bromide, Zn, LiCl | THF | 23 | >99% | [4] |
Experimental Protocols
Detailed methodologies for the key cyclopropanation methods are provided below to facilitate their application in a laboratory setting.
Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes the cyclopropanation of 1-octene using diethylzinc and diiodomethane.
Materials:
-
1-Octene
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq) and anhydrous dichloromethane to make a ~0.5 M solution.
-
Cool the flask to 0 °C in an ice bath.
-
While stirring at 0 °C, slowly add the diethylzinc solution (2.0 eq) via syringe.
-
Following this, add diiodomethane (2.0 eq) dropwise via syringe. A white precipitate of zinc iodide may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure or by flash column chromatography on silica gel (eluting with hexanes) to afford the pure cyclopropanated product.[8]
Rhodium-Catalyzed Cyclopropanation
This protocol outlines the cyclopropanation of an alkene using dirhodium tetraacetate and ethyl diazoacetate.
Materials:
-
Alkene (e.g., Styrene, 1-Octene)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dirhodium tetraacetate [Rh₂(OAc)₄] (1 mol%)
-
Ethyl diazoacetate (EDA)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 eq), dirhodium tetraacetate (0.01 eq), and anhydrous dichloromethane.
-
Stir the mixture at room temperature.
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous dichloromethane to the reaction mixture over a period of 4-10 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
After the addition is complete, continue to stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropane.[3]
Palladium-Catalyzed Cyclopropanation with Diazomethane
This protocol describes a general procedure for the cyclopropanation of an unsaturated compound using palladium(II) acetate and diazomethane.
Materials:
-
Unsaturated substrate (e.g., endoperoxide, enone)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Diethyl Ether
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Ethereal solution of diazomethane (generated from a suitable precursor like Diazald®). Extreme Caution: Diazomethane is a highly toxic and explosive gas. It should only be handled by experienced personnel using appropriate safety precautions, including a blast shield and specialized glassware.
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the unsaturated substrate (1.0 eq) and palladium(II) acetate (0.05 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add a freshly prepared ethereal solution of diazomethane (excess) dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until nitrogen evolution ceases.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the cyclopropanated product.[4]
Visualizing Reaction Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the general workflows and a simplified reaction mechanism for the described cyclopropanation methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. baranlab.org [baranlab.org]
- 6. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Enantioselective Synthesis of Cyclopropanes: A Comparative Review of Catalysts
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of cyclopropanes is a cornerstone of modern organic chemistry, providing access to a versatile three-membered ring system that is a key structural motif in numerous natural products and pharmaceuticals. The development of chiral catalysts has been instrumental in achieving high levels of stereocontrol in cyclopropanation reactions. This guide offers a comparative overview of the leading catalytic systems, presenting their performance based on experimental data, detailing their catalytic cycles, and providing representative experimental protocols.
Catalyst Performance Comparison
The efficiency and selectivity of a catalyst in enantioselective cyclopropanation are paramount. The following table summarizes the performance of representative rhodium, copper, iron, and organocatalytic systems in the cyclopropanation of various olefins with diazo compounds. Key metrics include yield, enantiomeric excess (ee), and diastereomeric ratio (dr).
| Catalyst System | Olefin | Diazo Compound | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr (trans:cis) | Reference |
| Rhodium | ||||||||||
| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | Methyl p-tolyldiazoacetate | 1.0 | Pentane | Reflux | - | 71 | 84 | >97:3 | [1] |
| Rh₂(S-NTTL)₄ | Styrene | 1-Mesyl-1,2,3-triazole | 0.5 | 1,2-Dichloroethane | 65 | - | 95 | 96 | >20:1 | [2] |
| Rh₂(S-pPhTPCP)₄ | N-Tosyl-4-methylenepiperidine | Methyl phenyldiazoacetate | 1.0 | CH₂Cl₂ | 25 | - | 91 | 98 | 20:1 | [3] |
| Copper | ||||||||||
| Cu(I)/tBuBOX | (E)-Styryl pinacolboronate | Trifluorodiazoethane | 5.0 | DCE | - | 6 | 69 | 95 | 94:6 | [4][5] |
| Cu(I)/Spiro-bisoxazoline | 3-Allyl-1-tosyl-1H-indole | Ethyl 2-diazoacetate | 5.0 | CH₂Cl₂ | 25 | 12 | 94 | >99.9 | - | [6] |
| Iron | ||||||||||
| (+)-D₄-(por)FeCl | 3,4-Difluorostyrene | α-Diazoacetonitrile | 0.002 | - | - | - | - | 88 | - | [7] |
| Fe(II)/Spiro-bisoxazoline | 3-Allyl-1-tosyl-1H-indole | Ethyl 2-diazoacetate | 10 | CHCl₃ | 25 | 24 | 92 | 98 | - | [6] |
| Organocatalyst | ||||||||||
| Diphenylprolinol TMS ether | Cinnamaldehyde | Diethyl bromomalonate | 20 | Toluene | rt | 24 | 95 | 98 | >30:1 | [8] |
| Thioxanthylium/IDPi | Anethole | Ethyl diazoacetate | 2.5 | CH₂Cl₂/Pentane (1:1) | -100 | 2-18 | 85 | 99.5 | >20:1 | [9] |
Catalytic Cycles and Mechanisms
The stereochemical outcome of the cyclopropanation reaction is dictated by the catalytic cycle. Understanding these mechanisms is crucial for catalyst design and reaction optimization. The following diagrams illustrate the generally accepted catalytic cycles for the major classes of catalysts.
Rhodium-Catalyzed Cyclopropanation
Rhodium catalysts, typically dinuclear complexes, are highly effective for the cyclopropanation of a wide range of olefins. The catalytic cycle is initiated by the reaction of the rhodium(II) complex with a diazo compound to form a rhodium-carbene intermediate after the extrusion of dinitrogen. The olefin then approaches this electrophilic carbene species in a concerted, asynchronous fashion to form the cyclopropane product and regenerate the catalyst.[10]
Caption: General catalytic cycle for rhodium-catalyzed cyclopropanation.
Copper-Catalyzed Cyclopropanation
Copper complexes, particularly those with chiral bis(oxazoline) (BOX) ligands, are widely used for enantioselective cyclopropanation. Similar to rhodium, the mechanism involves the formation of a copper-carbene intermediate.[11] The reaction is believed to proceed through a concerted but asynchronous transition state where the olefin attacks the electrophilic carbene.[12]
Caption: General catalytic cycle for copper-catalyzed cyclopropanation.
Iron-Catalyzed Cyclopropanation
Iron catalysts, often based on porphyrin or bis(oxazoline) ligands, have emerged as a more sustainable alternative to noble metal catalysts. The mechanism is thought to involve the formation of an iron-carbene species.[13] Some studies suggest a stepwise radical mechanism for certain iron-porphyrin catalysts.[14]
Caption: General catalytic cycle for iron-catalyzed cyclopropanation.
Organocatalytic Cyclopropanation (Iminium Catalysis)
Organocatalysis offers a metal-free approach to enantioselective cyclopropanation. One common strategy involves the activation of α,β-unsaturated aldehydes with a chiral secondary amine catalyst to form an iminium ion. This is followed by a Michael addition of a nucleophile (e.g., from a bromomalonate) and subsequent intramolecular nucleophilic substitution to furnish the cyclopropane.[8]
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Mechanisms of N,N-Dimethylcyclopropanecarboxamide: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylcyclopropanecarboxamide, a molecule incorporating a strained cyclopropane ring and an amide functional group, presents multiple potential pathways for chemical transformation. Understanding the intricacies of its reaction mechanisms is crucial for its application in synthetic chemistry and drug development. In the absence of direct computational studies on this compound, this guide provides a comparative analysis of two plausible reaction mechanisms—thermal decomposition of the amide group and ring-opening of the cyclopropane—based on computational and experimental data from analogous systems.
The reactivity of this compound is primarily dictated by two key structural features: the amide functionality and the strained three-membered cyclopropane ring. Consequently, two competing reaction pathways can be envisaged under thermal conditions: decomposition involving the N,N-dimethylamide moiety and cleavage of the cyclopropane ring.
Competing Reaction Mechanisms
-
Thermal Amide Decomposition: Amides can undergo thermal decomposition through various mechanisms. One common pathway involves a six-membered transition state, leading to the elimination of an alkene and the formation of a primary amide. For N,N-dimethyl amides, this could involve the transfer of a proton from a methyl group to the carbonyl oxygen.
-
Cyclopropane Ring-Opening: The significant ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to cleavage under thermal or catalytic conditions. The presence of the adjacent carbonyl group can influence the mode of ring-opening, potentially proceeding through a diradical or a concerted mechanism to form an unsaturated amide.
This guide will compare the computationally derived energetics of these two pathways using data from closely related model compounds to infer the likely reactivity of this compound.
Quantitative Data Comparison
To provide a quantitative comparison of the two potential reaction pathways, we have summarized computational data from studies on analogous molecules. The following table presents the calculated activation energies for the thermal decomposition of an amide and the ring-opening of a cyclopropyl ketone.
| Reaction Type | Model Compound | Computational Method | Activation Energy (kcal/mol) | Reference |
| Thermal Amide Decomposition | N-phenyldi-acetamide | B3PW91-D3BJ/6-311+G(3df,2p) | 37.4 (156.52 kJ/mol) | [1] |
| Cyclopropane Ring-Opening | Cyclohexyl cyclopropyl ketone | DFT | 25.4 | [2] |
Note: The activation energy for the thermal decomposition of N-phenyldi-acetamide is for a six-membered ring transition state mechanism. The activation barrier for the ring-opening of cyclohexyl cyclopropyl ketone is for the cyclopropyl-fragmentation step in a SmI2-catalyzed reaction; the uncatalyzed thermal ring-opening is expected to have a significantly higher activation barrier.
Detailed Experimental Protocols
Detailed experimental protocols for the thermal decomposition of amides and the ring-opening of cyclopropyl ketones are provided below as representative procedures.
Experimental Protocol 1: Gas-Phase Pyrolysis of N-Substituted Amides
This protocol is adapted from studies on the gas-phase pyrolysis of organic compounds and can be applied to investigate the thermal decomposition of this compound.
Objective: To determine the thermal decomposition products and reaction kinetics of an N-substituted amide in the gas phase.
Apparatus:
-
A pyrolysis apparatus consisting of a quartz tube reactor placed inside a tube furnace.
-
A system for introducing the sample into the reactor (e.g., a syringe pump for liquid samples or a sample holder for solid samples).
-
A vacuum system to control the pressure inside the reactor.
-
A trapping system (e.g., a cold trap with liquid nitrogen) to collect the pyrolysis products.
-
Analytical instruments for product identification and quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR)).
Procedure:
-
The pyrolysis reactor is heated to the desired temperature under a constant flow of an inert gas (e.g., nitrogen or argon) or under vacuum.
-
The N-substituted amide sample is introduced into the hot zone of the reactor at a controlled rate.
-
The volatile products are carried by the inert gas stream or travel under vacuum to the trapping system, where they are condensed.
-
After the pyrolysis is complete, the collected products are warmed to room temperature and analyzed by GC-MS and FTIR to identify the components.
-
By conducting the pyrolysis at different temperatures and residence times, the kinetics of the decomposition reaction can be studied.
Experimental Protocol 2: Thermal Rearrangement of Cyclopropyl Ketones
This protocol is a general procedure for studying the thermal ring-opening and rearrangement of cyclopropyl ketones.
Objective: To investigate the thermal rearrangement of a cyclopropyl ketone and identify the resulting products.
Apparatus:
-
A sealed, thick-walled glass tube or a stainless-steel autoclave.
-
A high-temperature oil bath or a programmable oven for heating.
-
Standard laboratory glassware for reaction work-up.
-
Analytical instruments for product analysis (e.g., Nuclear Magnetic Resonance (NMR) spectroscopy, GC-MS).
Procedure:
-
A solution of the cyclopropyl ketone in a high-boiling inert solvent (e.g., decalin, diphenyl ether) is prepared.
-
The solution is placed in the reaction vessel (sealed tube or autoclave).
-
The vessel is heated to the desired temperature for a specified period. The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by GC or NMR.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or distillation to isolate the rearrangement products.
-
The structure of the products is determined by spectroscopic methods (NMR, IR, MS).
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a general workflow for computational studies of reaction mechanisms.
Caption: Plausible competing reaction pathways for this compound.
References
Safety Operating Guide
Navigating the Disposal of N,N-Dimethylcyclopropanecarboxamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety, regulatory compliance, and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of N,N-Dimethylcyclopropanecarboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative and safety-first approach is mandatory.
Immediate Safety and Handling Protocols
When handling this compound for disposal, it is imperative to treat it as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills and contamination.
In Case of a Spill: Should a spill occur, absorb the material with an inert, non-combustible absorbent material. The contaminated absorbent should then be placed in a sealed, properly labeled container for disposal as hazardous waste. Ensure the area is well-ventilated during cleanup.
Step-by-Step Disposal Procedure
The following procedure is based on general best practices for handling chemical waste of unknown or unconfirmed hazard classification.
-
Consult Your Institutional Environmental Health & Safety (EHS) Office: This is the most critical first step. Your institution's EHS office is the definitive resource for guidance on chemical waste disposal and is knowledgeable about all applicable local, state, and federal regulations.
-
Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound must be treated as hazardous waste. This precautionary measure is essential to ensure safety and compliance.
-
Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date of accumulation
-
-
Use a Compatible and Sealed Container: Ensure the waste is stored in a container that is in good condition, compatible with the chemical, and can be securely sealed to prevent leaks or spills.
-
Do Not Mix Wastes: Unless explicitly instructed to do so by your EHS office, do not mix this compound waste with other chemical wastes.
-
Segregated Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be located away from general laboratory traffic and incompatible materials.
-
Arrange for Hazardous Waste Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department. They will ensure the waste is transported and disposed of by a licensed waste disposal company in accordance with all regulations.
Disposal Considerations for Related Compounds
| Disposal Parameter | General Guideline for Related Cyclopropanecarboxamides |
| Recommended Disposal Method | Entrust to a licensed waste disposal company.[1] |
| Regulatory Framework | Disposal must be in accordance with local and national regulations.[1] |
| Transport Classification | Generally not regulated as a dangerous good for transport.[1] |
Note: This table is for informational purposes based on related compounds and should not replace guidance from your institution's EHS office for this compound.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The standard and accepted protocol is the administrative procedure of treating it as hazardous waste and having it handled by a professional, licensed disposal service as directed by your institutional EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS professionals.
References
Personal protective equipment for handling N,N-Dimethylcyclopropanecarboxamide
Personal Protective Equipment (PPE)
While specific quantitative data such as glove breakthrough times for N,N-Dimethylcyclopropanecarboxamide is not available, a conservative approach based on handling similar chemicals is recommended.
General PPE Recommendations:
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves are mandatory. Given the lack of specific data, nitrile, neoprene, or butyl rubber gloves are a reasonable starting point. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Skin and Body Protection | A flame-resistant lab coat is essential. For larger quantities or increased splash potential, a chemically resistant apron or coveralls should be worn over the lab coat. |
| Footwear | Fully enclosed, chemical-resistant shoes are required. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used after a formal respiratory protection program has been implemented. |
Glove Selection Considerations:
Due to the absence of specific permeation data for this compound, it is crucial to exercise caution. For initial risk assessment, consider the data for solvents with similar characteristics. For instance, N,N-Dimethylformamide (DMF), another amide solvent, shows that neoprene and butyl rubber gloves offer good resistance. However, this is an analogy, and the actual performance may vary. It is strongly advised to consult glove manufacturer's chemical resistance guides and, if possible, conduct internal testing for your specific application.
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood to maintain low airborne concentrations.[1][2] Eyewash stations and safety showers must be readily accessible.[1]
-
Safe Handling Practices:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Spill Management:
In the event of a spill:
-
Evacuate and Isolate: Immediately evacuate the area and prevent entry of unnecessary personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols: Emergency Procedures
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Visual Workflow Diagrams
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step spill response plan for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
